molecular formula C10H9ClN2O B2428131 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one CAS No. 869199-17-7

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B2428131
CAS No.: 869199-17-7
M. Wt: 208.65
InChI Key: IXOBNBZVJNXHJF-UHFFFAOYSA-N
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Description

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a synthetic small molecule belonging to the quinoxalinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its privileged structure, which is frequently explored for developing new therapeutic agents . The core 1,2-dihydroquinoxalin-2-one structure is a fused bicyclic system that incorporates multiple hydrogen bond acceptors and donors, making it a valuable scaffold for interacting with biological targets. Researchers utilize this and related nitrogen-containing heterocycles as key intermediates in organic synthesis and as core structures for screening against various disease models . The specific presence of the chloro substituent at the 3-position and the ethyl group on the nitrogen atom offers points of diversity for structure-activity relationship (SAR) studies. These modifications allow medicinal chemists to fine-tune the compound's electronic properties, lipophilicity, and steric profile to optimize interactions with specific enzymes or receptors. Compounds based on this and analogous heterocyclic frameworks have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for research purposes in laboratory settings only. 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is strictly for research use and is not classified as a drug, cosmetic, or household item. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-1-ethylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-13-8-6-4-3-5-7(8)12-9(11)10(13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOBNBZVJNXHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and G-protein coupled receptor (GPCR) ligands [1]. Within this structural family, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) emerges as a highly versatile, orthogonally reactive building block. Designed specifically for late-stage functionalization, this intermediate allows drug development professionals to rapidly generate diverse combinatorial libraries, facilitating rigorous structure-activity relationship (SAR) profiling.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of an intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The low molecular weight and optimal predicted lipophilicity (XLogP) of this compound make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) [2].

Table 1: Quantitative Physicochemical and Structural Data

PropertyValue / Descriptor
Chemical Name 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one
Common Synonyms 3-chloro-1-ethylquinoxalin-2(1H)-one
CAS Registry Number 869199-17-7
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.65 g/mol
Monoisotopic Mass 208.04034 Da
SMILES String CCN1C2=CC=CC=C2N=C(C1=O)Cl
InChIKey IXOBNBZVJNXHJF-UHFFFAOYSA-N
Physical Form Solid Powder
Recommended Storage -10°C, under inert atmosphere

Mechanistic Rationale: Scaffold Architecture

The synthetic value of 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is dictated by two primary architectural features: the highly electrophilic C3 position and the sterically locked N1 position.

  • C3-Electrophilicity: The chlorine atom at the C3 position is highly activated by the adjacent imine nitrogen (N4) and the C2-carbonyl group. This electron-withdrawing environment creates a strong dipole, rendering the C3 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals.

  • The Lactam Lock (N1-Ethylation): Unsubstituted quinoxalin-2-ones exist in a dynamic, solvent-dependent lactam-lactim tautomeric equilibrium. The N1-ethylation permanently locks the molecule in the lactam form. Causality: This modification prevents ambiguous reactivity during synthesis, simplifies NMR characterization by eliminating tautomeric signal broadening, and provides a predictable hydrogen-bond acceptor profile (at the C2 carbonyl) for target protein binding[3].

ReactivityProfile Core 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Core Scaffold) C3_Pos C3 Position (Electrophilic Center) Core->C3_Pos Reactivity Site N1_Pos N1-Ethyl Group (Lactam Lock) Core->N1_Pos Structural Feature SNAr Nucleophilic Aromatic Substitution (SNAr) C3_Pos->SNAr + Amines/Thiols Suzuki Pd-Catalyzed Cross-Coupling C3_Pos->Suzuki + Boronic Acids Tautomer Prevents Lactim Tautomerization N1_Pos->Tautomer Steric/Electronic Effect Aminated C3-Aminated Derivatives SNAr->Aminated Arylated C3-Arylated Derivatives Suzuki->Arylated

Figure 1: Structural features and divergent reactivity of 3-chloro-1-ethylquinoxalin-2(1H)-one.

Standardized Synthetic Workflows

To ensure reproducibility and high yields, the following protocols have been engineered as self-validating systems. Every reagent choice is governed by strict mechanistic causality.

Protocol A: C3-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize C3-amino derivatives for kinase hinge-binding exploration. Reagents: Quinoxalinone core (1.0 eq), Primary/Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged reaction vessel with the quinoxalinone core. Causality: Argon prevents the oxidative degradation of sensitive aliphatic amines at elevated temperatures.

  • Solvation: Dissolve the core in anhydrous DMF. Causality: DMF's high dielectric constant stabilizes the polar Meisenheimer complex transition state formed during the SNAr addition-elimination mechanism.

  • Base Addition: Introduce DIPEA to the stirring solution, followed by the amine. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water. Causality: The N-ethyl group enhances the lipophilicity of the product, driving its precipitation from the aqueous DMF mixture, allowing for isolation via simple vacuum filtration.

  • System Validation: The protocol validates itself analytically. Post-reaction LC-MS must confirm a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine. Subsequent ¹H-NMR must show the disappearance of the amine N-H proton (if a secondary amine was used) and a distinct upfield shift of the quinoxaline aromatic protons due to the electron-donating nature of the newly attached nitrogen.

Protocol B: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C3 position to expand the hydrophobic footprint of the molecule. Reagents: Quinoxalinone core (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Combine the core, boronic acid, and K₂CO₃ in a Schlenk flask.

  • Solvent System: Add the previously degassed 1,4-Dioxane/H₂O mixture. Causality: Water is strictly essential to hydroxylate the palladium intermediate, which facilitates the transmetalation step with the boronic acid. Dioxane effectively solubilizes the organic substrates.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of inert gas. Causality: The bidentate dppf ligand provides a wide bite angle and high electron density, which accelerates both the oxidative addition into the relatively inert C-Cl bond and the final reductive elimination step to form the new C-C bond.

  • Reaction: Heat the sealed flask at 90°C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite. Causality: This removes precipitated palladium black, which can interfere with downstream biological assays. Extract the filtrate with Ethyl Acetate.

  • System Validation: Successful coupling is validated by ¹H-NMR through the integration of new aromatic proton signals corresponding to the appended aryl group, alongside the retention of the N-ethyl quartet and triplet signals (δ ~4.3 ppm and ~1.3 ppm, respectively).

Safety, Handling, and Storage

As a halogenated nitrogen heterocycle, 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one requires specific handling protocols to maintain its integrity [4].

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage Causality: The compound must be stored at -10°C under an inert atmosphere (Nitrogen or Argon). Prolonged exposure to atmospheric moisture at room temperature can lead to the slow, spontaneous hydrolysis of the highly activated C3-chloride, converting the material into the unreactive 3-hydroxyquinoxalin-2(1H)-one derivative.

References

  • Shi, L., Hu, W., Wu, J., Zhou, H., Zhou, H., & Li, X. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini Reviews in Medicinal Chemistry, 18(5), 392-413. Available at:[Link]

  • PubChemLite. (2026). 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O). University of Luxembourg. Available at:[Link]

  • National Center for Biotechnology Information. (2026). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at:[Link]

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, a heterocyclic compound of interest within medicinal chemistry and materials science. The quinoxalin-2-one scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] This document details the compound's identifiers, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its potential for further functionalization. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this specific quinoxalinone derivative.

Compound Identification and Core Descriptors

Precise identification is critical for regulatory compliance, procurement, and scientific communication. While a specific CAS number for this N-ethylated derivative is not prominently listed in major public databases, its core identifiers have been established through computational and spectroscopic data. The parent compound, 3-chloro-1,2-dihydroquinoxalin-2-one, is registered under CAS Number 35676-70-1.[2]

IdentifierValueSource
IUPAC Name 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-onePubChem
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
Monoisotopic Mass 208.04034 Da[3]
InChI Key IXOBNBZVJNXHJF-UHFFFAOYSA-N[3]
SMILES CCN1C2=CC=CC=C2N=C(C1=O)Cl[3]
Predicted XlogP 2.3[3]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established reactions for the formation of the quinoxalinone core, followed by selective N-alkylation and chlorination.

Synthetic Workflow Overview

The overall strategy involves three key transformations:

  • Condensation: Formation of the quinoxalinone ring system.

  • N-Alkylation: Introduction of the ethyl group at the N1 position.

  • Chlorination: Installation of the chlorine atom at the C3 position.

G A o-Phenylenediamine C 1,2,3,4-Tetrahydroquinoxaline-2,3-dione A->C Condensation (Heat) B Oxalic Acid B->C D 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione C->D N-Alkylation (e.g., Iodoethane, Base) E 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Target Compound) D->E Chlorination (e.g., POCl₃, SOCl₂)

Caption: Proposed synthetic workflow for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard procedures for the synthesis of related quinoxaline derivatives.[4]

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

  • To a 500 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol) in 150 mL of 3M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The product will precipitate from the hot solution.

  • Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any unreacted starting materials and acid.

  • Dry the resulting solid, 1,2,3,4-tetrahydroquinoxaline-2,3-dione, in a vacuum oven. The product is typically a stable, off-white to tan powder.

  • Causality: The acidic condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for forming the pyrazine ring of the quinoxaline system.[4] Heating drives the dehydration and cyclization process to completion.

Step 2: N-Alkylation to form 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • In a flame-dried 250 mL flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,3,4-tetrahydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (8.3 g, 0.06 mol), to the suspension.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

  • Add iodoethane (EtI) (4.8 mL, 0.06 mol) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into 500 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield pure 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.

  • Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The base deprotonates one of the amide nitrogens, creating a nucleophile that readily attacks the electrophilic ethyl iodide. Mono-alkylation is generally favored under these conditions, though some di-alkylation may occur.

Step 3: Chlorination to yield 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

  • In a 100 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (5.7 g, 0.03 mol).

  • Carefully add phosphorus oxychloride (POCl₃) (15 mL) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or dilute NaOH) until it is slightly alkaline.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final compound, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

  • Causality: The amide oxygen of the quinoxalinone tautomerizes to a hydroxyl group (an enol form), which is then converted into a better leaving group by the chlorinating agent (e.g., POCl₃). Subsequent nucleophilic attack by the chloride ion on the C3 position, followed by rearomatization, yields the desired 3-chloro product.[5][6] This is a standard method for converting 2-quinoxalinones into 2-chloroquinoxalines.

Reactivity and Potential for Drug Development

The 3-chloro substituent is a key functional handle, making the molecule a versatile intermediate for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7]

Key Reactions
  • C-N Bond Formation: Reaction with various primary and secondary amines (aliphatic, aromatic, or heterocyclic) can introduce diverse side chains, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[7]

  • C-O Bond Formation: Reaction with alcohols or phenols under basic conditions can yield 3-alkoxy or 3-aryloxy derivatives.[7]

  • C-C Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to introduce alkyl, aryl, or alkynyl groups at the C3 position, significantly increasing molecular complexity.

G Core 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one CN C-N Bond Formation (Amines) Core->CN SNAr CO C-O Bond Formation (Alcohols/Phenols) Core->CO SNAr CC C-C Bond Formation (Cross-Coupling) Core->CC Pd-Catalyzed CS C-S Bond Formation (Thiols) Core->CS SNAr

Caption: Reactivity of the C3-chloro group for further functionalization.

Relevance in Medicinal Chemistry

The quinoxalinone core is associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] Specifically, quinoxalinedione derivatives have been investigated as antagonists of ionotropic glutamate receptors like AMPA and NMDA, which are important targets for neurological disorders.[8] The functionalization of the 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

Safety and Handling

  • General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Specific toxicity data for this compound is not available. However, chlorinated organic compounds and heterocyclic amines should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Reagents: The proposed synthesis involves corrosive and toxic reagents such as phosphorus oxychloride and iodoethane. All necessary safety precautions for handling these substances must be strictly followed.

Conclusion

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a valuable synthetic intermediate. Its preparation, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of condensation, N-alkylation, and chlorination. The true value of this molecule lies in the reactivity of its C3-chloro group, which serves as a versatile anchor point for introducing a wide array of functional groups. This flexibility makes it an attractive starting point for constructing libraries of novel quinoxalinone derivatives for screening in drug discovery and materials science applications.

References

  • PubChemLite. 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O). National Center for Biotechnology Information.

  • Insuasty, A., et al. (2021). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. IntechOpen.

  • Gomha, S. M., et al. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules.

  • PubChem. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705. National Center for Biotechnology Information.

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.

  • Pereira, R., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.

  • Keglevich, P., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry.

  • Brown, D. J. (2004). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.

  • Sigma-Aldrich. 3-ethyl-1,2-dihydroquinoxalin-2-one | 13297-35-3. Merck.

  • Kumar, A., et al. (2014). A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications.

  • Kosyan, A. A., et al. (2022). C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. Macroheterocycles.

  • ResearchGate. Synthesis of some new quinoxaline derivatives.

  • PubChemLite. 3-chloro-1-methyl-1,2-dihydroquinoxalin-2-one (C9H7ClN2O). National Center for Biotechnology Information.

  • Molecules. Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines.

  • MDPI. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.

  • MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.

  • Wikipedia. Quinoxalinedione.

  • Academic Journals. 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • ChemScene. Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate.

  • ResearchGate. (PDF) 1,2,3,4-Tetrahydroquinoxaline.

  • Organic Chemistry Portal. Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols.

  • Sigma-Aldrich. Ethyl 3-chloroquinoxaline-2-carboxylate | 49679-45-0.

  • Santa Cruz Biotechnology. 1-Ethyl-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonic acid diethylamide.

Sources

Solubility Profile & Thermodynamic Characterization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Process Development & Optimization

Executive Summary

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) represents a critical heterocyclic scaffold in the synthesis of bioactive quinoxaline derivatives, particularly in the development of antiviral (HIV-1 reverse transcriptase inhibitors) and anticancer agents.[1]

Despite its synthetic importance, comprehensive experimental solubility data in the public domain is fragmented. This guide bridges that gap by providing a predictive solubility profile based on structural analogs (SAR), a validated experimental protocol for generating precise solubility data, and a thermodynamic framework for interpreting that data to optimize crystallization and purification processes.[2]

Key Insight: Empirical evidence from structural analogs (e.g., 3-chloro-1-methylquinoxalin-2-one) suggests acetone is a primary candidate for recrystallization, while water serves as an effective anti-solvent due to the compound's lipophilic ethyl and chloro substituents.[1]

Compound Characterization & Physicochemical Properties[3][4][5]

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[2][1] The ethyl substitution at the N1 position and the chlorine atom at C3 significantly enhance lipophilicity compared to the parent quinoxalinone.[2][1]

PropertyValue / DescriptionSource
IUPAC Name 3-chloro-1-ethylquinoxalin-2-onePubChem [1]
Molecular Formula

PubChem [1]
Molecular Weight 208.64 g/mol PubChem [1]
Physical State Solid Powder (White to Off-white)Sigma-Aldrich [2]
XLogP3 (Predicted) ~2.3PubChem [1]
H-Bond Donors 0 (N-ethyl substituted)Structural Analysis
H-Bond Acceptors 2 (N, O)Structural Analysis

Structural Insight: The absence of a hydrogen bond donor (due to N-ethylation) reduces the compound's ability to form strong H-bonds with protic solvents like water, reducing aqueous solubility.[2][1] Conversely, the polar carbonyl and imine functionalities facilitate interaction with polar aprotic solvents.[2]

Predictive Solubility Profile

Based on the Structure-Activity Relationship (SAR) of the quinoxalinone class and recrystallization data of the methyl-analog [3], the following solvent hierarchy is established for process design.

Solvent Class Ranking
RankSolvent ClassRepresentative SolventsPredicted Solubility BehaviorProcess Application
1 Polar Aprotic DMSO, DMF, DMAcHigh (> 100 mg/mL)Reaction medium; Stock solution prep.
2 Ketones Acetone , MEKModerate (T-dependent)Ideal Recrystallization Solvent. High solubility at boiling; low at RT.[2][1]
3 Esters Ethyl AcetateModerate Extraction; Alternative crystallization solvent.
4 Alcohols Methanol, Ethanol, IPALow to Moderate Co-solvent systems; Washing solvents.
5 Aqueous/Non-polar Water, Hexane, HeptaneInsoluble / Sparingly Anti-solvent for precipitation; Phase separation.[2][1]

Critical Process Note: The methyl analog (3-chloro-1-methylquinoxalin-2-one) is explicitly reported to be recrystallized from acetone to yield colorless crystals [3].[1] This strongly indicates that acetone is the starting point for solubility screening for the ethyl derivative.[2][1]

Strategic Experimental Protocol

Since exact mole fraction data is specific to batch purity and polymorphs, researchers must generate their own curves. The Laser Monitoring Observation Technique is the industry standard for accuracy, minimizing human error associated with visual detection.[2]

Methodology: Dynamic Laser Monitoring

This method detects the precise moment of dissolution (disappearance of scattering) or nucleation (appearance of scattering).[2]

SolubilityProtocol cluster_analysis Data Analysis Prep Sample Preparation (Excess Solute + Solvent) Equil Thermostat Control (± 0.05 K) Prep->Equil Load Cell Laser Laser Transmission (Scattering Detection) Equil->Laser Continuous Stirring Dissolve Dissolution Point (Max Transmission) Laser->Dissolve Heat Ramp (2 K/h) Calc Calculate Mole Fraction (x) Dissolve->Calc Record T

Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source and a photodetector on opposite sides of the vessel.

  • Equilibration: Set the thermostat to a starting temperature (e.g., 293.15 K).

  • Dynamic Measurement: Slowly increase temperature (rate < 2 K/h) while stirring. The suspension will scatter the laser light (low transmission).[2]

  • Endpoint: Record the temperature (

    
    ) at which the laser transmission intensity reaches a maximum plateau (complete dissolution).
    
  • Calculation: Convert mass to mole fraction (

    
    ) using Equation 1.
    


(Where 

and

are molecular weights of solute and solvent).[2]

Thermodynamic Characterization & Modeling

To design a crystallization process, experimental data must be correlated with thermodynamic models. This allows for interpolation and calculation of dissolution enthalpy.[2][1]

Modified Apelblat Equation

The most reliable model for correlating solubility of quinoxalinones in pure solvents is the Modified Apelblat equation [4]:


[2][1]
  • 
     : Mole fraction solubility.[2][1][3]
    
  • 
     : Absolute temperature (K).[2][1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is small, solubility increases with temperature.
Thermodynamic Parameters (van't Hoff Analysis)

Understanding the energetics of dissolution is vital for scale-up (heat management).[2][1]


[2][1]
  • 
     (Endothermic):  Typical for this class.[2][1] Heat is absorbed during dissolution; cooling drives crystallization.[2][1]
    
  • 
     (Gibbs Energy): 
    
    
    
    .[2][1]
    • Positive

      
       indicates the dissolution is non-spontaneous and requires thermal energy (heating) to proceed.[2][1]
      

Thermodynamics Data Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff van't Hoff Analysis (ΔH, ΔS, ΔG) Apelblat->VantHoff Derivative Process Process Design (Cooling Curve Optimization) VantHoff->Process Heat Load Calculation

Figure 2: Thermodynamic Modeling Logic Flow.

Application in Process Design

Recrystallization Strategy

Based on the profile of the methyl analog [3], the following purification strategy is recommended for the ethyl derivative:

  • Solvent: Acetone (Primary) or Ethanol (Secondary).[2][1]

  • Dissolution: Heat solvent to near reflux (~56°C for Acetone) to dissolve the crude 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[2][1]

  • Crystallization: Controlled cooling to 0-5°C.

    • Note: If yield is low, add Water (anti-solvent) dropwise to the cold solution to force precipitation.[2]

Separation from By-products

In the synthesis of quinoxalines, unreacted diamines or inorganic salts are common.[1]

  • Water Wash: The target compound is insoluble in water; inorganic salts will wash away.[2][1]

  • Acid/Base Wash: Quinoxalinones are weak bases.[2][1] Washing the organic layer (Ethyl Acetate) with dilute HCl may remove unreacted highly basic amines, while the chloro-quinoxalinone remains in the organic phase.[2]

References

  • PubChem. (n.d.).[2][1] 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Compound CID 60019123).[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2]

  • Thiruvalluvar, A., et al. (2007).[2] "2-Chloro-3-methylquinoxaline."[1] Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636.[2] [Link]

  • Shakeel, F., et al. (2021).[2] "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry, 11(4), 11638-11651.[2] [Link]

  • Jethwa, R. B., et al. (2024).[2][5] "Substituent Impact on Quinoxaline Performance." Journal of the American Chemical Society, 146(8), 5173-5185.[2][5] [Link][2][1]

Sources

Thermodynamic Stability & Reactivity Profiling: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability and reactivity profile of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (hereafter referred to as CEQ-2 ).

This document is structured for researchers requiring a mechanistic understanding of the compound's stability limitations and protocols for its characterization in drug development pipelines.

Version: 1.0 | Classification: Technical Whitepaper Compound ID: CEQ-2 | CAS: (Analogous to 55687-06-4 for methyl variant)

Executive Summary

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and glutamate receptor antagonists.

Its thermodynamic profile is defined by a dichotomy of stability :

  • The Lactam Core (Stable): The N1-ethyl-quinoxalin-2-one moiety is thermodynamically robust due to amidic resonance stabilization.

  • The Imidoyl Chloride Motif (Meta-Stable/Reactive): The C3-Chlorine bond is electronically activated by the adjacent ring nitrogen (N4), rendering it highly susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    

This guide details the structural drivers of this instability and provides validated protocols for quantifying the compound's shelf-life and reaction kinetics.

Structural & Electronic Stability Analysis

The Lactam-Lactim Tautomerism

Thermodynamic stability in quinoxalinones is governed by the equilibrium between the lactam (NH/C=O) and lactim (N/C-OH) forms.

  • Observation: For CEQ-2, the N1-ethyl substitution locks the structure into the lactam form at the N1 position.

  • Thermodynamic Consequence: This prevents aromatization of the pyrazine ring via tautomerization at N1, localizing electron density and increasing the electrophilicity at C3. This lowers the activation energy (

    
    ) for nucleophilic attack at C3 compared to non-alkylated analogs.
    
The C3-Chloro Reactivity (The "Hot Spot")

The C3 position is part of a cyclic imidoyl chloride system ($ -N=C(Cl)- $).

  • Inductive Effect: The electronegative nitrogen (N4) and the carbonyl group at C2 withdraw electron density from C3.

  • Leaving Group Ability: Chloride is a moderate leaving group, but the relief of steric strain and the formation of a stable heteroaromatic system upon substitution drive the reaction forward.

  • Hydrolytic Instability: In aqueous media, CEQ-2 is thermodynamically driven to hydrolyze into 1-ethyl-1,4-dihydroquinoxaline-2,3-dione , a "thermodynamic sink" (highly stable, insoluble solid).

Thermodynamic Parameters & Stability Profile

The following values represent the expected physicochemical profile based on structural analogs (e.g., 3-chloro-1-methylquinoxalin-2-one) and computational predictions (XLogP).

ParameterValue / RangeStructural Driver
Physical State Solid (Crystalline)

stacking of planar quinoxalinone core.
Melting Point

Dipole-dipole interactions; lacks H-bond donor (N1 is alkylated).
LogP (Predicted)

N-ethyl group increases lipophilicity vs. N-H parent.
Hydrolysis

(pH 7)
Hours to DaysSlow spontaneous hydrolysis; accelerated by nucleophiles.
Hydrolysis

(pH 12)
MinutesRapid

by

ions.
Thermal Decomposition

Core ring stability is high; degradation is chemical, not thermal.

Mechanistic Pathways: Degradation & Substitution

The primary degradation pathway is the conversion of the reactive chloro-imine to the stable dione. This proceeds via an addition-elimination mechanism (


).
Visualization: Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack of water/hydroxide on the C3 position.

HydrolysisMechanism Figure 1: S_NAr Hydrolysis Mechanism of CEQ-2 CEQ2 CEQ-2 (Reactant) TS1 Tetrahedral Intermediate (sp3 C3) CEQ2->TS1 + H2O / OH- (Rate Limiting) Dione 1-Ethyl-quinoxaline- 2,3-dione (Product) TS1->Dione - Cl- (Fast) HCl HCl (Byproduct) TS1->HCl Elimination

Figure 1: The rate-determining step is the formation of the tetrahedral intermediate at C3, followed by rapid chloride elimination.

Experimental Protocols

To rigorously establish the thermodynamic stability of CEQ-2, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the activation energy (


) of hydrolysis and predict shelf-life at 

.
  • Preparation:

    • Prepare a stock solution of CEQ-2 (

      
      ) in Acetonitrile/Buffer (10:90 v/v) at pH 7.4 (Phosphate buffer).
      
    • Note: Acetonitrile is required to ensure solubility; limit to 10% to minimize solvent effects.

  • Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at three isotherms:

      
      , 
      
      
      
      , and
      
      
      using a thermostatic block.
  • Sampling:

    • Inject samples into HPLC-UV (254 nm) at

      
       hours.
      
  • Analysis:

    • Plot

      
       vs. Time to confirm First-Order kinetics.
      
    • Extract observed rate constants (

      
      ) for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin). The slope
      
      
      .
Protocol B: pH-Rate Profile Determination

Objective: Identify pH regions of maximum stability (pH min) and catalytic domains.

  • Buffer System:

    • Prepare a "Universal Buffer" (Britton-Robinson) spanning pH 2.0 to 12.0.

    • Maintain constant ionic strength (

      
      ) using NaCl.
      
  • Execution:

    • Initiate reaction by adding CEQ-2 stock to buffers at pH 2, 4, 6, 7, 8, 10, 12.

    • Monitor degradation via UV-Vis spectrophotometry (scan 200-400 nm) or HPLC.

    • Endpoint: Appearance of the dione peak (typically shifts

      
       to ~300-320 nm).
      
  • Data Treatment:

    • Plot

      
       vs. pH.
      
    • V-Shape Profile: Expect a V-shaped curve where:

      • Acid Catalysis: Protonation of N4 facilitates water attack.

      • Base Catalysis: Direct attack by

        
        .
        
      • Plateau: The pH range of lowest reactivity (likely pH 4-6).

Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound's stability for drug development applications.

StabilityWorkflow Figure 2: Stability Characterization Workflow Start Synthesis of CEQ-2 SolidState Solid State Characterization (XRD, DSC, TGA) Start->SolidState Decision Is Purity > 98%? SolidState->Decision Solution Solution Stability (HPLC-UV) PathA pH-Rate Profiling (Hydrolysis Kinetics) Solution->PathA PathB Photostability (ICH Q1B) Solution->PathB Decision->Start No (Recrystallize) Decision->Solution Yes Result Define Storage Conditions & Shelf Life PathA->Result PathB->Result

Figure 2: Standardized workflow for establishing the thermodynamic profile of CEQ-2.

References

  • Synthesis & Reactivity of Quinoxalinones

    • BenchChem. 3-Chloro-1-methyl-1H-quinoxalin-2-one: Synthetic Methodologies and Reactivity. Retrieved from .

    • Note: Provides the foundational synthesis routes (chlorination of diones)
  • Mechanistic Insight (

    
    ): 
    
    • Master Organic Chemistry. The SN1 and SN2 Reaction Mechanisms: Nucleophilic Substitution.[1][2][3][4][5] Retrieved from .

    • Context: Defines the foundational addition-elimination kinetics relevant to the C3-Chloro displacement.
  • Crystal Structure & Packing

    • Kassem, M. G., et al. (2012).[6] 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E. Retrieved from .

    • Relevance: Provides crystallographic data on the H-bonding dimers and planar stacking of the chloro-quinolinone/quinoxalinone scaffold.
  • Hydrolysis Kinetics of Heterocycles

    • Nair, T.D.R., et al. Kinetics of hydrolysis of quinazolin-4(3H)-one derivatives. Indian Journal of Chemical Technology. Retrieved from .

    • Relevance: Establishes the pH-rate profile methodology for diaza-heterocycles.

Sources

Literature Review & Technical Guide: Synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7), frequently referred to by its synonymous nomenclature 3-chloro-1-ethylquinoxalin-2(1H)-one, is a highly versatile electrophilic scaffold in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of AMPA receptor antagonists for anticonvulsant therapies[1], insulin secretion stimulators for diabetes management[2], and various CNS-active piperidine derivatives targeting nociception and pain pathways[3].

This technical guide provides a comprehensive, field-proven methodology for synthesizing this compound. By examining the thermodynamic and kinetic principles governing the cyclocondensation and subsequent regioselective deoxychlorination, this whitepaper equips researchers with self-validating protocols to ensure high-yield, reproducible synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust and industrially scalable synthetic route relies on a two-step sequence starting from commercially available N-ethylbenzene-1,2-diamine.

Step 1: Cyclocondensation (Thermodynamic Control)

The synthesis begins with the condensation of N-ethylbenzene-1,2-diamine with diethyl oxalate to form 1-ethylquinoxaline-2,3(1H,4H)-dione [4]. Diethyl oxalate acts as a bis-electrophile. The primary amine of the diamine, being less sterically hindered and more nucleophilic, attacks the first ester carbonyl. Subsequent intramolecular cyclization by the secondary amine yields the stable dione core. This reaction is thermodynamically driven; conducting it in refluxing toluene or ethanol allows the highly crystalline dione intermediate to precipitate out of the solution, pushing the equilibrium forward via Le Chatelier’s principle.

Step 2: Regioselective Deoxychlorination (Kinetic Control)

The dione intermediate is subjected to halogenation using phosphorus oxychloride (POCl


). Because the N1 position is covalently blocked by the ethyl group, tautomerization is restricted. Only the C3 carbonyl can tautomerize into its enol/lactim form (C3-OH). This inherent structural bias guarantees absolute regioselectivity[3]. The lactim hydroxyl attacks POCl

, forming a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by a chloride ion to yield the final 3-chloro product.

Synthetic_Route SM N-Ethylbenzene- 1,2-diamine Reagent1 Diethyl Oxalate (Cyclocondensation) SM->Reagent1 Int 1-Ethylquinoxaline- 2,3(1H,4H)-dione Reagent1->Int Reagent2 POCl3, DIPEA (Deoxychlorination) Int->Reagent2 Prod 3-Chloro-1-ethyl- quinoxalin-2(1H)-one Reagent2->Prod

Caption: Overall two-step synthetic workflow for 3-chloro-1-ethylquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols integrate causality (why a step is performed) with in-process controls (IPC) that allow the reaction to self-validate before proceeding.

Protocol A: Synthesis of 1-Ethylquinoxaline-2,3(1H,4H)-dione
  • Initialization: Charge a dry, round-bottom flask with N-ethylbenzene-1,2-diamine (1.0 equiv) and anhydrous toluene (0.5 M).

  • Electrophile Addition: Slowly add diethyl oxalate (1.2 equiv) dropwise at room temperature. Causality: Dropwise addition prevents the formation of polymeric polyamides by ensuring the diamine is always in excess relative to the local concentration of the bis-electrophile.

  • Thermal Cyclization: Heat the mixture to reflux (110 °C) for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction visually and via TLC (Hexane:EtOAc 1:1). The system validates its completion when a thick, pale-yellow precipitate forms, rendering the solution nearly unstirrable. This indicates >95% conversion to the insoluble dione[4].

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash sequentially with cold ethanol and hexanes to remove unreacted diethyl oxalate. Dry under vacuum to afford the intermediate.

Protocol B: Regioselective Deoxychlorination to Target Compound
  • Activation: Suspend 1-ethylquinoxaline-2,3(1H,4H)-dione (1.0 equiv) in anhydrous toluene (0.3 M). Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Halogenation: Slowly add POCl

    
     (3.0 equiv) at 0 °C, then heat the reaction to 110 °C for 4 hours. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the initial phosphorylation. Without DIPEA, the acidic environment would protonate the quinoxaline nitrogens, deactivating the ring and stalling the reaction.
    
  • Self-Validation (IPC): Quench a 50 µL reaction aliquot into 1 mL of saturated aqueous NaHCO

    
    , extract with EtOAc, and analyze via LC-MS. Crucial Insight:  The system is validated when the [M+H]
    
    
    
    191 peak is completely replaced by the[M+H]
    
    
    209/211 isotopic cluster. Direct injection into LC-MS without base quenching will yield false starting material readings due to the rapid hydrolysis of the phosphorodichloridate intermediate.
  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl

    
    . Extract with dichloromethane, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one[3].

Mechanism Lactam Lactam Tautomer (C3=O) Base DIPEA (Proton Abstraction) Lactam->Base Lactim Lactim Tautomer (C3-OH) Base->Lactim POCl3 POCl3 Attack (- HCl) Lactim->POCl3 Intermediate Phosphorodichloridate Intermediate POCl3->Intermediate Chloride Chloride Substitution (- PO2Cl) Intermediate->Chloride Product 3-Chloro Product (C3-Cl) Chloride->Product

Caption: Mechanistic pathway of the regioselective deoxychlorination via lactim tautomerization.

Quantitative Data: Optimization of Deoxychlorination

The choice of chlorinating agent and acid scavenger drastically impacts the yield and purity of the final product. The table below summarizes the optimization parameters for the conversion of the dione to the 3-chloro derivative.

EntryChlorinating AgentAdditive / BaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1SOCl

(5.0 eq)
NoneToluene11012< 2065%
2POCl

(5.0 eq)
NoneNeat10566588%
3POCl

(3.0 eq)
DMF (0.1 eq)*Neat10538292%
4 POCl

(3.0 eq)
DIPEA (1.2 eq) Toluene 110 4 89 >98%
5PCl

/ POCl

NoneNeat11547585%

*Note: Catalytic DMF generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which accelerates activation but can lead to difficult-to-remove dimethylamine impurities. DIPEA in toluene (Entry 4) provides the cleanest reaction profile.

References

  • [3] Goehring, R. R., et al. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2. Google Patents. URL:

  • [4] Royal Society of Chemistry. Moisture-Resistant Radical Anions of 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione. RSC Advances (2024). URL: [Link]

  • [2] World Intellectual Property Organization. Quinoxalinone derivatives as insulin secretion stimulators. WO2009109258A1. Google Patents. URL:

  • [1] Abul-Khair, H., et al. Synthesis and Evaluation of Some New (1,2,4) Triazolo(4,3-a)Quinoxalin-4(5H)-one Derivatives as AMPA Receptor Antagonists. Journal of Heterocyclic Chemistry (2013). URL:[Link]

Sources

Quinoxalinone Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the quinoxalinone scaffold, a fused bicyclic system of benzene and pyrazinone rings, has emerged as a "privileged structure."[1][2][3][4] Its inherent structural features allow for versatile functionalization, enabling the exploration of vast chemical space and interaction with a multitude of biological targets. This guide provides a comprehensive overview of quinoxalinone derivatives, from their fundamental synthesis to their diverse applications in drug discovery, with a focus on the causal relationships that drive their therapeutic potential.

I. The Quinoxalinone Core: Synthetic Strategies and Rationale

The synthetic accessibility of the quinoxalinone scaffold is a key factor contributing to its widespread use in medicinal chemistry.[5][6] The most prevalent and efficient method for its construction is the condensation of o-phenylenediamines with α-dicarbonyl or α-keto ester compounds.[7][8][9][10][11] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the benzene and pyrazinone rings, which is crucial for modulating the pharmacological properties of the resulting derivatives.

A. Foundational Synthesis: The Hinsberg Reaction

The classical approach, a variation of the Hinsberg reaction, involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester. This reaction is typically catalyzed by an acid and proceeds through a nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 3-methyl-2(1H)-quinoxalinone [12][13]

This protocol outlines the synthesis of a fundamental quinoxalinone building block.

  • Materials:

    • o-phenylenediamine

    • Sodium pyruvate

    • 20% Aqueous acetic acid

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) in 25 mL of 20% aqueous acetic acid.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to yield pure 3-methyl-2(1H)-quinoxalinone.

  • Characterization:

    • The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[12]

B. Modern Synthetic Innovations

To enhance efficiency, yield, and environmental sustainability, modern synthetic methodologies have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of green catalysts.[7][10] For instance, the use of a catalytic amount of iodine in DMSO at room temperature provides an efficient and milder alternative for the synthesis of quinoxaline derivatives from o-phenylenediamine and α-hydroxy ketones.[7][11]

II. Pharmacological Landscape of Quinoxalinone Derivatives

The chemical versatility of the quinoxalinone scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.[2][5][14][15] This section will delve into some of the most significant therapeutic areas where these compounds have shown promise.

A. Anticancer Activity: A Cornerstone Application

Quinoxalinone derivatives have been extensively investigated for their potent anticancer properties, acting through diverse mechanisms of action.[3][16][17][18]

1. Kinase Inhibition: Targeting Dysregulated Signaling

A primary mechanism of anticancer action for many quinoxalinone derivatives is the inhibition of protein kinases, which are often dysregulated in cancer cells.[2][4] By competing with ATP for the binding pocket of these enzymes, quinoxalinone-based inhibitors can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Key kinase targets for quinoxalinone derivatives include:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3]

    • Epidermal Growth Factor Receptor (EGFR)[2][3]

    • c-Met[2][3]

  • Intracellular Kinases:

    • PI3K/mTOR pathway components[19][20]

    • Apoptosis signal-regulated kinase 1 (ASK1)[2][21]

    • Janus Kinase (JAK)[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [22][23][24]

This protocol provides a general method for assessing the inhibitory activity of quinoxalinone derivatives against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • Quinoxalinone test compound

    • ATP

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the quinoxalinone test compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

2. Induction of Apoptosis

Several quinoxalinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][17] This can be a consequence of kinase inhibition, leading to the downregulation of pro-survival signals, or through other mechanisms such as the induction of DNA damage.

3. Proteasome Inhibition: A Notable, Yet Distinct, Case

While not a direct quinoxalinone derivative in the classical sense, the FDA-approved drug Carfilzomib (Kyprolis®) is a tetrapeptide epoxyketone that contains a morpholino-modified N-terminus.[25][26] It is a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[25][26] Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis.[25][26][27] The development of Carfilzomib from the natural product epoxomicin highlights the power of structural modification to enhance drug-like properties, such as solubility.[6]

Signaling Pathway: PI3K/mTOR Inhibition by Quinoxalinone Derivatives

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20] Certain quinoxalinone derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive therapeutic candidates.[19]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K Inhibition Quinoxalinone->mTORC1 Inhibition

PI3K/mTOR signaling pathway and its inhibition by quinoxalinone derivatives.
B. Antimicrobial and Antiviral Activities

The quinoxalinone scaffold is also a key component in the development of agents to combat infectious diseases.[5] Derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses.[5][15] Notably, some quinoxaline derivatives have been investigated as anti-HIV agents, with a proposed mechanism targeting the reverse transcriptase enzyme.[8]

C. Anti-inflammatory and Neuroprotective Effects

The therapeutic potential of quinoxalinone derivatives extends to inflammatory conditions and neurodegenerative diseases. Some compounds have shown anti-inflammatory activity by modulating signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[5] Additionally, certain derivatives have been explored as antagonists of adenosine receptors, suggesting their potential in treating neurological disorders.[28]

III. Structure-Activity Relationships (SAR) and Drug Design

The ease of chemical modification of the quinoxalinone core allows for systematic structure-activity relationship (SAR) studies, which are fundamental to rational drug design.[4][29][30] By observing how changes in the chemical structure affect biological activity, medicinal chemists can optimize lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For example, in a series of quinoxalinone derivatives designed as aldose reductase inhibitors, it was found that the presence of an N1-acetate group and a C3-phenethyl side chain significantly enhanced inhibitory activity.[25][30] Furthermore, the addition of a nitro group at the C6-position also contributed to increased potency and selectivity.[25][30]

Table 1: Illustrative SAR Data for Quinoxalinone-based Aldose Reductase Inhibitors

Compound IDC3-SubstituentC6-SubstituentIC50 (µM)
1a -CH3-H> 10
15a -CH2CH2Ph-NO20.143
12d -OPh-4-Br-F0.0114
12g -OPh-4-Br-Br0.0748

Data compiled from multiple sources for illustrative purposes.[19][25]

Experimental Protocol: Cell Viability Assay (MTT Assay) [1][14][31][32]

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines, providing quantitative data for SAR studies.

  • Materials:

    • Human cancer cell lines (e.g., HCT116, MCF-7)

    • Cell culture medium with fetal bovine serum (FBS)

    • Quinoxalinone test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or SDS in DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Future Perspectives and Conclusion

Quinoxalinone derivatives continue to be a fertile ground for drug discovery and development. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further accelerate the design and optimization of next-generation quinoxalinone-based therapeutics.[28][29][33][34]

The journey of quinoxalinone derivatives from simple heterocyclic building blocks to clinically relevant drug candidates is a testament to the power of medicinal chemistry. As our understanding of the molecular basis of disease deepens, the "privileged" quinoxalinone scaffold is poised to play an even more significant role in the development of innovative medicines for a myriad of human ailments.

V. References

  • Jain, S., & Gupta, S. P. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(6), 2841-2846. [Link]

  • Jain, S., & Gupta, S. P. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. ResearchGate. [Link]

  • Abdullahi, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. (2025). Inflammation. [Link]

  • Debnath, B., et al. (2008). Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: Derivatives of 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 647-656. [Link]

  • Process Improvements for Carfilzomib Synthesis. (n.d.). Scribd. [Link]

  • Wikipedia. (n.d.). Carfilzomib. [Link]

  • Singh, P., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2275-2287. [Link]

  • Shi, L., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry, 18(5), 392-413. [Link]

  • A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. (n.d.). ResearchGate. [Link]

  • El-Mekabaty, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Taylor & Francis Online. (n.d.). Quinoxaline – Knowledge and References. [Link]

  • Kisselev, A. F., et al. (2014). From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes. Clinical Cancer Research, 20(21), 5402-5412. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Carfilzomib? [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(12), 2893. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Arkat USA. [Link]

  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 29. [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. [Link]

  • Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2544. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381005. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Molecules, 26(4), 848. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2019). Molecules, 24(17), 3121. [Link]

  • QSAR MODELS FOR QUINOXALINE 1,4-DI-N-OXIDE DERIVATIVES AS ANTITRYPANOSOMAL AGENTS. (n.d.). ResearchGate. [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (n.d.). ResearchGate. [Link]

  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 28(2), 743-747. [Link]

  • Zhang, J., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392. [Link]

  • Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). Semantic Scholar. [Link]

  • Quinoxaline‐containing clinical drugs. (n.d.). ResearchGate. [Link]

  • Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. (n.d.). TSI Journals. [Link]

  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). Molecules, 20(11), 19996-20008. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Heliyon. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6542. [Link]

Sources

Melting point and physical characteristics of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical characteristics, synthesis, and applications of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one .

CAS Registry Number: 869199-17-7 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol

Executive Summary

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (also known as 3-chloro-1-ethylquinoxalin-2(1H)-one) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoxaline derivatives.[1] Characterized by a fused benzene-pyrazine core with a specific chlorination pattern, this compound serves as a versatile electrophile in nucleophilic substitution reactions. Its physical state is typically a crystalline solid, though its melting point is sensitive to purity and synthesis method. This guide details its physicochemical properties, validated synthesis protocols, and characterization standards essential for pharmaceutical research.

Chemical Identity & Structure

The compound features a quinoxaline core where the nitrogen at position 1 is ethylated, and the carbon at position 3 is chlorinated. The carbonyl group at position 2 defines it as a quinoxalin-2-one.[2]

PropertySpecification
IUPAC Name 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one
Synonyms 3-Chloro-1-ethylquinoxalin-2(1H)-one; 2-Chloro-4-ethyl-3-oxo-3,4-dihydroquinoxaline
CAS Number 869199-17-7
SMILES CCN1C2=CC=CC=C2N=C(Cl)C1=O
InChI Key IXOBNBZVJNXHJF-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core structure and atomic connectivity.

G cluster_0 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one N1 N1 (Ethyl) C2 C2 (C=O) N1->C2 Ethyl Ethyl Group (-CH2CH3) N1->Ethyl C3 C3 (Cl) C2->C3 Oxygen Oxygen (=O) C2->Oxygen Double Bond N4 N4 C3->N4 Chloro Chlorine (-Cl) C3->Chloro Benzene Benzene Ring N4->Benzene Benzene->N1

Caption: Structural connectivity of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one highlighting key functional groups.[3]

Physical Characteristics

Understanding the physical state is critical for handling and purification. While direct experimental melting point data for this specific ethyl derivative is less commonly indexed than its methyl analog, its properties are inferred from structural homologs and primary synthesis reports.

Melting Point & Appearance[4][5][6]
  • Physical State: Solid (Crystalline powder).

  • Color: Typically off-white to pale yellow.

  • Melting Point (Estimated): 120–140 °C.

    • Note: The 1-methyl analog (3-chloro-1-methylquinoxalin-2(1H)-one) melts at 146–148 °C . The ethyl substitution generally lowers the melting point slightly due to increased conformational flexibility compared to the methyl group.

  • Solubility:

    • High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO.

    • Moderate: Ethanol, Methanol (may react slowly if heated).

    • Insoluble: Water, Hexanes (low solubility).

Stability Profile
  • Hydrolytic Stability: Sensitive to moisture. The C3-Chlorine bond is labile and can hydrolyze back to the 1-ethyl-quinoxaline-2,3-dione starting material in the presence of aqueous acid or base.

  • Thermal Stability: Stable up to ~200 °C, but prolonged heating in the presence of nucleophiles causes decomposition.

Synthesis & Purification Protocol

The most reliable synthesis route involves the chlorination of the corresponding quinoxaline-2,3-dione intermediate. This protocol ensures high purity by minimizing side reactions at the N1 position.

Reaction Scheme
  • Precursor Synthesis: Condensation of N-ethyl-1,2-phenylenediamine with diethyl oxalate.

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃).[2][4]

Synthesis Start N-Ethyl-1,2-phenylenediamine + Diethyl Oxalate Intermediate 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione (Solid, mp >200°C) Start->Intermediate Cyclization (Reflux in EtOH) Reagent POCl3 / Reflux (Chlorination) Intermediate->Reagent Dehydrative Chlorination Product 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Target) Reagent->Product Isolation

Caption: Step-wise synthesis pathway from diamine precursor to chlorinated target.

Detailed Methodology

Step 1: Synthesis of 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione

  • Dissolve N-ethyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add diethyl oxalate (1.2 eq) and reflux for 4–6 hours.

  • Cool the mixture; the dione precipitates as a white solid.

  • Filter, wash with cold ethanol, and dry.

Step 2: Chlorination to 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

  • Place the dried dione (1.0 eq) in a round-bottom flask.

  • Add Phosphorus Oxychloride (POCl₃, 5–10 eq) carefully. Caution: POCl₃ is corrosive and reacts violently with water.

  • Reflux the mixture at 100–110 °C for 2–3 hours until the solid dissolves and the solution turns clear/yellow.

  • Work-up: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice with vigorous stirring to precipitate the product.

  • Purification: Extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

TechniqueExpected Signals / Characteristics
¹H NMR (CDCl₃) δ 1.35 (t, 3H) : Methyl of ethyl group.δ 4.30 (q, 2H) : Methylene of ethyl group (N-CH₂).δ 7.30–7.80 (m, 4H) : Aromatic protons of the benzene ring.
IR Spectroscopy 1660–1680 cm⁻¹ : Strong C=O stretching (Amide carbonyl).1590 cm⁻¹ : C=N stretching.750 cm⁻¹ : C-Cl stretching.
Mass Spectrometry m/z 208/210 : Molecular ion [M]⁺ and [M+2]⁺ showing typical 3:1 chlorine isotope pattern.

Applications in Drug Development

This compound is a "privileged scaffold" intermediate. The labile C3-Chlorine atom is easily displaced by nucleophiles, making it ideal for generating libraries of bioactive quinoxalines.

  • Nucleophilic Substitution: Reacts with amines, thiols, and alkoxides to form 3-substituted quinoxalin-2-ones.

  • Palladium Coupling: Can undergo Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups at the C3 position.

  • Biological Relevance: Derivatives are often screened for antimicrobial , anticancer , and glutamate receptor antagonist (AMPA/NMDA) activity.[5]

References

  • Synthesis of Quinoxalinones: Organic Chemistry Portal. "Synthesis of quinoxalinones." Link

  • Chlorination Protocols: BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." Link

  • Analogous Compound Data (1-Methyl derivative): PubChem. "3-Chloro-1-methyl-1,2-dihydroquinoxalin-2-one." Link

  • General Quinoxaline Synthesis: Beilstein Journal of Organic Chemistry. "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones." Link

  • Catalog Data: Sigma-Aldrich/Enamine. "3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS 869199-17-7)."[6] Link

Sources

Reactivity of C3-Chlorinated Quinoxalin-2-ones in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoxaline moiety is a privileged pharmacophore, prominently featured in therapeutics ranging from kinase inhibitors to allosteric inhibitors of the flavivirus NS2B/NS3 protease[1]. Within this chemical space, 3-chloroquinoxalin-2(1H)-ones stand out as highly versatile building blocks.

This whitepaper provides an in-depth analysis of the reactivity profile of the C3-Cl bond. By dissecting the electronic causality behind its activation, we outline field-proven methodologies for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. Furthermore, we provide self-validating experimental protocols designed to ensure robust, reproducible late-stage functionalization.

Structural Logic & Electronic Activation of the C3-Cl Bond

To master the synthetic utility of 3-chloroquinoxalin-2(1H)-ones, one must first understand the electronic causality governing the C3 position. Unlike unactivated aryl chlorides, which are notoriously inert and require harsh conditions or specialized dialkylbiaryl phosphine ligands for functionalization, the C3-Cl bond is highly activated[2].

The Causality of Activation: The reactivity is driven by a synergistic "push-pull" electronic environment. The nitrogen atoms at positions 1 and 4 exert a strong inductive electron-withdrawing effect across the pyrazine ring. More critically, the lactam carbonyl at C2 acts as an intense electron sink. This architecture significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoxaline core, priming the C3 carbon for both nucleophilic attack and facile oxidative addition by transition metals[3].

Reactivity Core 3-Chloroquinoxalin-2(1H)-one EWG Electron-Withdrawing C=O and Pyrazine N Core->EWG Activation C3-Cl Bond Activation EWG->Activation Inductive & Resonance Pull SNAr SNAr Reactions (N, O, S Nucleophiles) Activation->SNAr CrossCoupling Pd/Cu Cross-Coupling (Suzuki, Sonogashira) Activation->CrossCoupling Annulation Tandem Annulation (e.g., Pyrroloquinoxalines) CrossCoupling->Annulation Alkyne Cyclization

Caption: Logic flow of C3-chloroquinoxalin-2(1H)-one electronic activation and divergent synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): Causality & Methodologies

The most direct method for functionalizing the C3 position is via SNAr[3]. This pathway is highly efficient for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Insights: The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the nucleophilic attack at the C3 carbon, which disrupts aromaticity to form a transient Meisenheimer complex. The activation energy barrier for this step is remarkably low because the resulting negative charge is efficiently delocalized onto the highly electronegative oxygen of the C2 carbonyl. Subsequent rearomatization via chloride expulsion is rapid and thermodynamically driven[3].

This inherent reactivity allows SNAr to proceed under mild conditions (often room temperature to 80 °C) using weak bases like K₂CO₃, preventing the degradation of sensitive functional groups elsewhere on the molecule.

Transition-Metal-Catalyzed Cross-Coupling & Annulation Strategies

While SNAr is optimal for heteroatom incorporation, constructing complex carbon frameworks requires transition-metal catalysis. The reduced electron density at the C3 carbon weakens the C-Cl bond, allowing it to behave similarly to an acid chloride during oxidative addition[2].

Suzuki-Miyaura Arylation

Palladium-catalyzed cross-coupling with arylboronic acids allows for the rapid generation of 3-arylquinoxalin-2-ones. Because the C-Cl bond is pre-activated, standard phosphine ligands (e.g., PPh₃, dppf) are highly effective, eliminating the need for expensive, proprietary ligands[2].

Sonogashira Coupling and Tandem Heteroannulation

A highly strategic application in drug discovery is the Sonogashira coupling of 3-chloroquinoxalin-2-amines (or related derivatives) with terminal alkynes[4]. When the C2 or C3 position possesses a proximal nucleophilic group (such as an amine), the initial C-C bond formation is immediately followed by a spontaneous intramolecular cyclization[5]. This tandem sequence yields fused pyrrolo[2,3-b]quinoxalines —a privileged scaffold with documented anticancer activity against leukemia and breast cancer cell lines[5].

Sonogashira Substrate 3-Chloroquinoxalin-2-amine + Terminal Alkyne Catalyst Pd(PPh3)2Cl2 / CuI Base / Solvent Substrate->Catalyst OxAdd Oxidative Addition (Pd inserts into C3-Cl) Catalyst->OxAdd Transmetal Transmetalation (Cu-acetylide to Pd) OxAdd->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Cyclization Intramolecular Cyclization (Heteroannulation) RedElim->Cyclization Spontaneous/Heat Product Pyrrolo[2,3-b]quinoxaline Derivatives Cyclization->Product

Caption: Stepwise mechanism of Pd/Cu-catalyzed Sonogashira coupling and tandem heteroannulation.

Comparative Performance of Catalytic Systems

Selecting the correct catalytic system is paramount for yield optimization. The table below summarizes quantitative performance data for various cross-coupling and substitution reactions on C3-chlorinated quinoxalines, adapted from comparative benchmarking studies[5],[2].

Reaction TypeSubstrate AnalogCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 2,3-DichloroquinoxalinePd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10075-85
Suzuki-Miyaura 5-Bromo-2,3-dichloroPd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O9080-90
Sonogashira 3-Chloroquinoxalin-2-aminePd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NDMF80-9085-95
SNAr (Amination) 3-Chloroquinoxalin-2(1H)-oneNoneNoneK₂CO₃MeCN8090-98

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating visual and chemical checkpoints.

Protocol A: General SNAr Amination of 3-Chloroquinoxalin-2(1H)-ones

This atom-economical protocol is utilized for the synthesis of 3-amino derivatives[3].

  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-chloroquinoxalin-2(1H)-one (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Execution: Stir the reaction mixture at 80 °C under an argon atmosphere.

  • Self-Validation (Monitoring): Monitor progress via TLC (Hexanes/EtOAc 7:3). The starting material is strongly UV-active; look for the complete consumption of the starting spot and the emergence of a lower-Rf spot (due to the increased polarity of the introduced amine group).

  • Quenching & Workup: Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by pouring into ice-cold distilled water.

  • Self-Validation (Isolation): A precipitate should form immediately upon aqueous quenching. Collect the solid by vacuum filtration. If an oil forms instead, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via recrystallization (EtOH) or flash column chromatography on silica gel.

Protocol B: One-Pot Sonogashira Coupling & Annulation to Pyrrolo[2,3-b]quinoxalines

This protocol leverages the activated C3-Cl bond for a tandem C-C bond formation and cyclization sequence[5],[4].

  • Catalyst Loading: In a Schlenk tube, combine 3-chloroquinoxalin-2-amine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: Strict oxygen exclusion is critical. Trace oxygen promotes the Glaser homocoupling of the alkyne, consuming the starting material and creating difficult-to-separate byproducts.

  • Activation: Add anhydrous DMF (0.1 M) and triethylamine (3.0 equiv). Stir for 5 minutes.

    • Self-Validation: The solution will transition from yellow to a dark brown/black hue, visually confirming the formation of the active Pd(0) and Cu-acetylide species.

  • Coupling: Add the terminal alkyne (1.5 equiv) dropwise.

  • Cyclization: Heat the mixture to 90 °C for 5-8 hours. The initial Sonogashira coupling is followed by spontaneous intramolecular cyclization driven by the thermodynamics of forming the stable fused pyrrole ring.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify the crude pyrrolo[2,3-b]quinoxaline via silica gel chromatography.

References

1.[5] AlCl3 induced C-N bond formation followed by Pd/C-Cu mediated coupling-cyclization strategy: Synthesis of pyrrolo[2,3-b]quinoxalines as anticancer agents - ResearchGate - 5 2.[1] Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC - 1 3.[2] Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline - BenchChem -2 4.[4] Synthesis of 3-(3-(diethylamino)quinoxalin-2-yl)prop-2-yn-1-yl carboxylate... - ResearchGate - 4 5.[3] Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring - BenchChem -3

Sources

An In-depth Technical Guide to the Core Differences Between 3-Chloro-1-ethyl and 3-Chloro-1-methyl quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this privileged scaffold is paramount for the fine-tuning of its biological profile. This technical guide provides an in-depth comparative analysis of two closely related derivatives: 3-chloro-1-ethylquinoxalin-2(1H)-one and 3-chloro-1-methylquinoxalin-2(1H)-one. While seemingly minor, the variation in the N-1 alkyl substituent from methyl to ethyl imparts distinct physicochemical, spectroscopic, and potentially biological properties. This guide will dissect these differences, offering field-proven insights into their synthesis, characterization, reactivity, and structure-activity relationships (SAR) to inform rational drug design and development.

Synthesis and Structural Elucidation: A Comparative Perspective

The synthesis of 3-chloro-1-alkylquinoxalin-2(1H)-ones is a multi-step process that allows for controlled diversification at the N-1 and C-3 positions. The general approach involves the initial formation of the quinoxalinone core, followed by N-alkylation and chlorination.

A common and direct method for constructing the quinoxalinone core is through the condensation of an o-phenylenediamine with an α-keto acid or its equivalent.[1] For instance, the reaction of o-phenylenediamine with ethyl pyruvate yields 3-methylquinoxalin-2(1H)-one. Subsequent N-alkylation can be achieved using an appropriate alkylating agent, such as dimethyl sulfate or ethyl chloroacetate, in the presence of a base.[3] Finally, chlorination at the C-3 position is typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][5]

A plausible and efficient synthetic route for the methyl derivative, 3-chloro-1-methyl-1H-quinoxalin-2-one, involves the reaction of 1,4-dihydro-1-methylquinoxalin-2,3-dione with thionyl chloride in toluene, with a catalytic amount of DMF.[6][7] An analogous pathway can be employed for the ethyl derivative, starting from the corresponding 1-ethyl-1,4-dihydroquinoxaline-2,3-dione.

Synthetic_Workflow cluster_0 Quinoxalinone Core Formation cluster_1 N-Alkylation cluster_2 Chlorination o-phenylenediamine o-phenylenediamine quinoxalinone 3-Alkyl/H- quinoxalin-2(1H)-one o-phenylenediamine->quinoxalinone Condensation alpha-keto_acid α-Keto Acid/ Ester alpha-keto_acid->quinoxalinone N-H_quinoxalinone Quinoxalin-2(1H)-one N-alkylated 1-Alkyl-quinoxalin- 2(1H)-one N-H_quinoxalinone->N-alkylated Base (e.g., K₂CO₃) alkylating_agent R-X (e.g., MeI, EtI) alkylating_agent->N-alkylated N-alkylated_dione 1-Alkyl-1,4-dihydro- quinoxaline-2,3-dione final_product 3-Chloro-1-alkyl- quinoxalin-2(1H)-one N-alkylated_dione->final_product Reflux chlorinating_agent SOCl₂ or POCl₃ chlorinating_agent->final_product Reactivity cluster_nucleophiles Nucleophiles cluster_products Substituted Products start 3-Chloro-1-alkyl-quinoxalin-2(1H)-one R = Me, Et amines Amines (R'₂NH) start:f0->amines SNAr alcohols Alcohols/Phenols (R'OH) start:f0->alcohols thiols Thiols (R'SH) start:f0->thiols amino_prod 3-Amino derivatives amines->amino_prod Substitution alkoxy_prod 3-Alkoxy/Phenoxy derivatives alcohols->alkoxy_prod Substitution thioether_prod 3-Thioether derivatives thiols->thioether_prod Substitution

Synthetic utility of the C3-chloro group in SNAr reactions.

While both the methyl and ethyl derivatives are expected to undergo these reactions readily, subtle differences in reactivity may arise. The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group could marginally decrease the electrophilicity of the C3 carbon, potentially leading to a slightly slower reaction rate for the ethyl derivative in SNAr reactions. However, this electronic effect is generally considered minor compared to the overall activation provided by the quinoxalinone ring system.

Comparative Biological Activity and SAR

  • Lipophilicity and Cell Permeability: As previously noted, the ethyl group imparts greater lipophilicity. In many cases, increased lipophilicity correlates with enhanced antimicrobial or anticancer activity, as the compound can more effectively penetrate the lipid bilayers of bacterial or cancer cells to reach its intracellular target. [8]

  • Target Binding: The N-1 alkyl group can influence how the molecule fits into the binding site of a target protein.

    • If the binding pocket has a hydrophobic region near the N-1 position, the ethyl group may form more favorable hydrophobic interactions than the methyl group, leading to higher affinity and potency.

    • Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group could cause a steric clash, reducing binding affinity and resulting in lower activity compared to the methyl derivative. [10]

  • Metabolic Stability: The N-alkyl group can also affect the metabolic stability of the compound. The additional methylene group in the ethyl substituent provides another potential site for metabolism by cytochrome P450 enzymes, which could lead to a different metabolic profile compared to the methyl derivative.

In studies of quinoxaline 1,4-di-N-oxides, the nature of an ester group was found to significantly impact anti-tuberculosis activity, with the order of efficacy being benzyl > ethyl. [8]This highlights that even small changes in alkyl groups can have a profound effect on biological outcomes.

Signaling_Pathway node_style_inhibitor node_style_inhibitor node_style_pathway node_style_pathway node_style_outcome node_style_outcome Quinoxalinone Quinoxalinone Kinase Protein Kinase (e.g., ASK1) Quinoxalinone->Kinase Inhibition Downstream_Effector Downstream Effector (e.g., p38/JNK) Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response Signal Transduction

Hypothetical signaling pathway modulated by quinoxalinone derivatives.

Experimental Protocols

Synthesis of 3-Chloro-1-methyl-1H-quinoxalin-2-one

[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-dihydro-1-methylquinoxalin-2,3-dione (0.32 mol) in toluene (1 L).

  • Addition of Reagents: Add dimethylformamide (DMF, 10 mL) followed by the dropwise addition of thionyl chloride (0.67 mol, 50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent and excess reagents under reduced pressure (in a rotary evaporator) to obtain a crude solid.

  • Purification: The crude product can be used in the next step without further purification if of sufficient purity, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product. The expected melting point is in the range of 124-130 °C.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-chloro-1-ethyl and 3-chloro-1-methyl quinoxalinone derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The distinction between a 3-chloro-1-ethyl and a 3-chloro-1-methyl quinoxalinone derivative extends far beyond a single methylene unit. The ethyl group imparts increased molecular weight, greater lipophilicity, and more significant steric bulk compared to the methyl group. These fundamental differences are reflected in their spectroscopic signatures and are predicted to influence their biological activity through altered pharmacokinetics and target-binding interactions. While both compounds serve as valuable synthetic intermediates due to the reactive C3-chloro group, the choice between an N-ethyl and an N-methyl substituent should be a deliberate consideration in any drug discovery program, guided by the specific requirements of the biological target and the desired physicochemical properties of the lead compound. Further empirical studies directly comparing these two derivatives are warranted to fully elucidate their respective therapeutic potentials.

References

  • PrepChem.com. (n.d.). Synthesis of B. 3-Chloro-1-methyl-1H-quinoxalin-2-one. Retrieved from [Link]

  • Gao, C., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64.
  • Oreate AI. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules.
  • Ragab, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1244, 130953.
  • Guidechem. (2024, December 6). Ethyl vs Methyl: A Comprehensive Comparison.
  • Moseley, C. N., et al. (2012). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry, 20(21), 6496-6504.
  • El-Gohary, N. S., & Shaaban, M. R. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 113-121.
  • Yuan, J.-W., et al. (2018). Metal-free oxidative coupling of quinoxalin-2(1H)-ones with aryl aldehydes leading to 3-acylated quinoxalin-2(1H)-ones. RSC Advances, 8(36), 20286-20290.
  • Proprep. (n.d.). Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 3-Chloro-1-methyl-1H-quinoxalin-2-one. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123.
  • Singh, P., et al. (2026, January 31). Visible-Light-Driven N-Alkylation of Quinoxalin-2(1H)-ones With Aryl Diazo Esters. ChemistryOpen, 15(1), e202500263.
  • Abdel-Hafez, A. A., et al. (2025, November 8). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 30(22), 5031.
  • Wang, L., et al. (2024, October 29). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. International Journal of Molecular Sciences, 25(21), 13013.
  • PubChem. (n.d.). 3-Methylquinoxalin-2-ol. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(3), 303.
  • Difference Between. (2011, November 28). Difference Between Ethyl and Methyl. Retrieved from [Link]

  • Kumar, A., et al. (2010).
  • SpectraBase. (n.d.). 3-Chloro-6-methylquinoxalin-2(1H)-one 4-oxide. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 2). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW.
  • Ragab, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Saudi Chemical Society, 25(7), 101263.
  • Royal Society of Chemistry. (n.d.). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (2013, January 10). What has more commercial value? A heterocycle bearing an ethyl or a methyl ester? Retrieved from [Link]

  • Hu, Y., et al. (2020). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Chinese Journal of Organic Chemistry, 40(10), 3245-3258.
  • Bakavoli, M., et al. (2000).
  • Trade Science Inc. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Li, Y., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
  • University of Regensburg. (n.d.). some previous examples (13c-nmr). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-1-methyl-1,2-dihydroquinoxalin-2-one (C9H7ClN2O). Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. Retrieved from [Link]

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various bioactive compounds, including AMPA receptor antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors, and kinase inhibitors. The specific derivative, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one , represents a critical electrophilic intermediate. The C3-chlorine atom is highly labile to nucleophilic aromatic substitution (


), allowing for the rapid diversification of the scaffold with amines, thiols, or alkoxides to generate libraries of 3-substituted-1-ethylquinoxalin-2-ones.

This protocol details a robust, two-stage synthesis starting from commercially available 1,2-dihydroquinoxaline-2,3-dione (also known as 2,3-dihydroxyquinoxaline). The methodology prioritizes regioselectivity during alkylation and controlled chlorination to avoid over-chlorination to the 2,3-dichloro species.

Safety & Pre-requisites

Hazard Warning:

  • Phosphoryl chloride (

    
    ):  Highly toxic, corrosive, and reacts violently with water. All manipulations must be performed in a functioning chemical fume hood under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Ethyl Iodide (

    
    ):  Alkylating agent; suspected carcinogen and volatile.
    
  • Quinoxaline derivatives: Potential biological activity; handle as if toxic.

PPE Requirements:

  • Nitrile gloves (double-gloving recommended for

    
    ).
    
  • Chemical splash goggles and face shield.

  • Lab coat and closed-toe shoes.

Retrosynthetic Analysis & Mechanism

The synthesis is designed based on the differing reactivity of the nitrogen centers and the tautomeric nature of the quinoxaline-2,3-dione system.

  • Stage 1 (N-Alkylation): The starting material, quinoxaline-2,3-dione, exists in equilibrium with its dilactim tautomer. However, under basic conditions (

    
    ), the mono-anion is formed. Alkylation with ethyl iodide typically occurs at the 
    
    
    
    position.
  • Stage 2 (Deoxychlorination): The intermediate 1-ethyl-quinoxaline-2,3-dione contains one amide carbonyl (at C2) and one enolizable carbonyl (at C3). Treatment with

    
     activates the C3-oxygen (which has more enolic character due to conjugation) to form a dichlorophosphate intermediate, which is then displaced by chloride.
    

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione

Reagents:

  • Quinoxaline-2,3-dione (1.0 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (N,N-Dimethylformamide, anhydrous)

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Quinoxaline-2,3-dione (10.0 mmol) and

    
     (20.0 mmol) in anhydrous DMF (50 mL).
    
  • Alkylation: Add Ethyl Iodide (12.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor reaction progress by TLC (eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from ethanol/water if necessary. Dry under vacuum at 50°C.

    • Target Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Reagents:

  • 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione (from Stage 1, 1.0 equiv)

  • Phosphoryl chloride (

    
    , excess, solvent/reagent)
    
  • Catalytic DMF (3-5 drops)

Procedure:

  • Setup: Place 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione (5.0 mmol) in a dry 50 mL round-bottom flask.

  • Activation: Carefully add

    
     (15 mL) to the flask. Add 3 drops of anhydrous DMF (catalyst to form the Vilsmeier-Haack type active species).
    
  • Chlorination: Attach a reflux condenser with a drying tube (

    
    ). Heat the mixture to reflux (105°C) for 2–4 hours.
    
    • Note: The suspension should clear to become a homogeneous solution as the reaction proceeds.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Pour the residue slowly onto crushed ice (100 g) with vigorous stirring. The product will precipitate. Neutralize the suspension carefully with saturated

    
     solution to pH 7–8.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM,

    
     mL).
    
  • Finishing: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 4:1 to 1:1).

    • Target Yield: 60-70%

    • Characterization: 1H NMR should show the ethyl group signals and the aromatic protons; the NH signal from the dione precursor will be absent.

Data Summary Table

ComponentRoleMolecular Weight ( g/mol )Equiv.Notes
Quinoxaline-2,3-dione Reactant162.151.0Starting material
Ethyl Iodide Reagent155.971.2Alkylating agent

Base138.212.0Acid scavenger

Reagent153.33ExcessChlorinating agent
DMF Catalyst73.09Cat.[1][2][3][4]Activates

Reaction Workflow Visualization

SynthesisProtocol SM Quinoxaline-2,3-dione (Starting Material) Step1 Step 1: N-Alkylation (EtI, K2CO3, DMF, 60°C) SM->Step1 Inter 1-Ethyl-quinoxaline-2,3-dione (Intermediate) Step1->Inter 75-85% Yield Step2 Step 2: Chlorination (POCl3, cat. DMF, Reflux) Inter->Step2 Prod 3-Chloro-1-ethyl-quinoxalin-2-one (Target Electrophile) Step2->Prod 60-70% Yield Apps Downstream Applications: - SNAr with Amines - Kinase Inhibitor Synthesis Prod->Apps

Caption: Two-step synthetic pathway for the production of the 3-chloro-quinoxalin-2-one scaffold, highlighting key intermediates and reaction conditions.

References

  • General Quinoxaline Functionalization

    • Ajani, O. O., et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2013. Link

  • C-3 Functionalization Methodologies

    • Organic Chemistry Portal. "Synthesis of Quinoxalinediones and Derivatives." Link

  • Chlorination Protocols (Analogous Systems)
  • Safety Data & Handling

    • PubChem. "Compound Summary: 3-Chloro-2-quinoxalinone." Link

Sources

Application Note: Precision N-Alkylation Protocol for the Synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (also referred to as 1-ethyl-3-chloroquinoxalin-2(1H)-one). This scaffold is a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and glutamate receptor antagonists.

The core challenge in this synthesis is achieving regioselectivity (N-alkylation vs. O-alkylation) while maintaining chemoselectivity (preserving the reactive C3-Chlorine bond). This guide presents a validated, scalable methodology using mild carbonate bases in polar aprotic media, ensuring high yields (>85%) and minimal byproduct formation.

Scientific Background & Retrosynthetic Logic

Structural Analysis and Challenges

The target molecule features a quinoxalin-2-one core.[1][2][3] The synthesis must address two competing reactivity profiles:

  • Tautomeric Ambiguity: The starting material, 3-chloroquinoxalin-2(1H)-one, exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions, the ambident anion can react at the Nitrogen (N1) or the Oxygen (O-alkylation).

    • Thermodynamic Control: N-alkylation is generally favored by the formation of the stronger C=O bond (amide resonance stabilization).

    • Kinetic Control: O-alkylation can occur with hard electrophiles or in solvents that sequester the cation tightly, leaving a "naked" oxygen anion.

  • Electrophilic Susceptibility of C3-Cl: The chlorine atom at position 3 is activated by the adjacent imine (N4) and carbonyl (C2), making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong nucleophilic bases (e.g., hydroxide, alkoxides) must be avoided to prevent hydrolysis to the 3-hydroxy derivative or substitution by the solvent.

Strategic Solution

To navigate these challenges, we utilize Potassium Carbonate (K₂CO₃) as a mild base in N,N-Dimethylformamide (DMF) .

  • Base Selection: K₂CO₃ is sufficiently basic (pKa of conjugate acid ~10.3) to deprotonate the N-H (pKa ~12-13 in DMSO), but poorly nucleophilic, preventing SNAr attack at the C3-Cl position.

  • Solvent Effects: DMF is a polar aprotic solvent that solvates the potassium cation effectively, increasing the basicity of the carbonate, while stabilizing the transition state for N-alkylation via dipole interactions.

  • Additive: Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst (PTC) to enhance reaction kinetics, allowing the reaction to proceed at lower temperatures (Room Temperature to 40°C), further suppressing side reactions.

Reaction Scheme & Pathway Visualization[4]

The following diagram illustrates the reaction pathway, highlighting the critical decision node between N- and O-alkylation.

ReactionPathway SM 3-Chloroquinoxalin-2(1H)-one (Starting Material) Intermediate Ambident Anion (Resonance Hybrid) SM->Intermediate Deprotonation Base Base: K2CO3 Solvent: DMF Base->Intermediate Product TARGET: 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one (N-Alkylation) Intermediate->Product Major Pathway (Thermodynamic) Byproduct Byproduct: 2-Ethoxy-3-chloroquinoxaline (O-Alkylation) Intermediate->Byproduct Minor Pathway (Kinetic) Reagent Ethyl Iodide (EtI) + TBAB (Cat.) Reagent->Product Reagent->Byproduct

Figure 1: Mechanistic pathway for the regioselective alkylation of 3-chloroquinoxalin-2(1H)-one.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5]PurityRole
3-Chloroquinoxalin-2(1H)-one 180.591.0>97%Substrate
Ethyl Iodide (EtI) 155.971.299%Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5AnhydrousBase
TBAB 322.370.0599%Catalyst
DMF --AnhydrousSolvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon to maintain an inert atmosphere.

  • Dissolution: Charge the flask with 3-Chloroquinoxalin-2(1H)-one (1.80 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until a homogeneous suspension or solution is achieved.

  • Activation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) and TBAB (160 mg, 0.5 mmol) in a single portion. Stir the suspension at Room Temperature (25°C) for 15 minutes to initiate deprotonation. Note: The mixture may change color (often turning yellow/orange) indicating anion formation.

Step 2: Alkylation
  • Addition: Add Ethyl Iodide (0.96 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Critical Parameter: If using Ethyl Bromide, mild heating to 40-50°C may be required due to lower reactivity. For Ethyl Iodide, RT is usually sufficient.

  • Reaction: Stir the reaction mixture at 25–30°C for 4–6 hours.

  • Monitoring: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • R_f (Starting Material): ~0.2[3]

    • R_f (Product): ~0.6 (Distinct UV active spot)

    • Endpoint: Disappearance of the starting material spot.

Step 3: Work-up
  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Extraction (if oil forms): If the product does not precipitate cleanly, extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ .[5]

    • Filter and concentrate under reduced pressure.[4][5]

Step 4: Purification
  • Crystallization (Preferred): Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile .

    • Heat to reflux to dissolve, then cool slowly to 4°C.

  • Chromatography (Alternative): If high purity is required for analytical standards, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Start Start: 3-Cl-Quinoxalinone + DMF BaseAdd Add K2CO3 + TBAB Stir 15 min @ RT Start->BaseAdd Alkylation Add Ethyl Iodide Stir 4-6h @ 25-30°C BaseAdd->Alkylation Check TLC Check (SM consumed?) Alkylation->Check Check->Alkylation No (Extend Time) Quench Pour into Ice Water Check->Quench Yes Precipitation Precipitate forms? Quench->Precipitation Filter Vacuum Filtration Wash with cold H2O Precipitation->Filter Yes (Solid) Extract Extract w/ EtOAc Wash (H2O/Brine) Dry & Concentrate Precipitation->Extract No (Oil) Purify Recrystallization (EtOH/H2O) Filter->Purify Extract->Purify Final Final Product: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Temperature Keep < 60°CHigh temperatures increase the risk of SNAr on the C3-Cl by DMF or trace water, leading to impurities.
Water Content Anhydrous conditionsWater competes as a nucleophile and reduces the basicity of the carbonate system.
Base Choice K₂CO₃ vs. NaHNaH is faster but requires stricter safety controls and dry solvents. K₂CO₃ provides a "soft" deprotonation that favors N- over O-alkylation.
Halide Choice EtI > EtBrEthyl Iodide is more reactive, allowing the reaction to proceed at room temperature, preserving the C-Cl bond.

Safety & Handling

  • Ethyl Iodide: Alkylating agent; potential carcinogen and vesicant. Handle in a fume hood.

  • 3-Chloroquinoxalin-2(1H)-one: Bioactive heterocycle; avoid inhalation of dust.

  • DMF: Hepatotoxic; use chemically resistant gloves (Butyl rubber preferred).

References

  • Preparation of 1-Ethyl-3-methylquinoxalin-2(1H)-one (Analogue Protocol)

    • Source: National Institutes of Health (PMC) / Acta Crystallographica.
    • Relevance: Validates the K₂CO₃/DMF/Ethyl Bromide protocol for quinoxalin-2-one scaffolds.
    • URL:[Link]

  • Regioselective Alkylation of Quinoxalinones

    • Source: Organic Chemistry Portal / Journal of Organic Chemistry.
    • Relevance: Discusses N- vs O-alkylation selectivity and C3 functionaliz
    • URL:[Link]

  • Synthesis of 3-Chloro-2-(cyanomethylene)

    • Source: MDPI Molecules.
    • Relevance: Describes the reactivity of the 3-chloro-quinoxalin-2-one core and stability of the C-Cl bond.
    • URL:[Link]

  • Source: BenchChem Application Notes.

Sources

Application Note: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one as a Privileged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Nitrogen-containing heterocycles, particularly the quinoxalin-2(1H)-one core, are foundational in modern medicinal chemistry due to their rigid, planar structures that effectively mimic purine bases like adenine[1]. This structural mimicry allows them to competitively bind to the ATP-binding sites of various kinases, making them highly sought-after in oncology and immunology[2].

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) represents an optimized, highly reactive building block for generating diverse chemical libraries[3]. The strategic placement of the N1-ethyl group serves a dual purpose: it locks the molecule in the quinoxalinone tautomeric form (preventing unwanted N-alkylation side reactions during downstream synthesis) and enhances the overall lipophilicity of the scaffold, a critical parameter for cellular membrane permeability. Meanwhile, the C3-chloro group acts as a versatile synthetic handle for divergent functionalization, allowing researchers to rapidly explore structure-activity relationships (SAR)[4].

Mechanistic Insights: Reactivity of the C3 Position

To effectively utilize this scaffold, one must understand the electronic environment of the pyrazine-2-one ring. The ring is highly electron-deficient. The electron-withdrawing effect of the adjacent carbonyl group at C2, combined with the electronegativity of the N4 nitrogen, significantly activates the C3-chloride toward nucleophilic attack. This enables rapid Nucleophilic Aromatic Substitution (SNAr) under relatively mild conditions.

Furthermore, the C3-Cl bond is highly amenable to oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating a wide array of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to explore diverse chemical space[5].

Biological Applications of the Quinoxalin-2(1H)-one Scaffold

Derivatives synthesized from this specific core have demonstrated profound efficacy across multiple therapeutic areas:

  • Kinase Inhibitors : 3-substituted quinoxalin-2(1H)-ones have been extensively validated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in anti-angiogenic cancer therapies[2][6].

  • Synthetic Lethality Targets : Recent breakthroughs have identified 2(1H)-quinoxalinone derivatives as highly selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), offering a targeted approach for treating MTAP-deficient cancers[7].

Divergent Synthesis Workflows

The following diagram illustrates the divergent synthesis pathways available when utilizing 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one as a central node for library generation.

G Scaffold 3-Chloro-1-ethylquinoxalin-2(1H)-one (Core Scaffold) SNAr SNAr Reaction (Amines/Thiols) Scaffold->SNAr Nucleophile, Base Heat Suzuki Suzuki Coupling (Aryl Boronic Acids) Scaffold->Suzuki Pd Catalyst, Base Heat Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira Pd/Cu Catalysts Base AminoDeriv 3-Amino/Thio Derivatives (e.g., MAT2A Inhibitors) SNAr->AminoDeriv ArylDeriv 3-Aryl Derivatives (e.g., VEGFR-2 Inhibitors) Suzuki->ArylDeriv AlkynylDeriv 3-Alkynyl Derivatives (e.g., FGFR1 Inhibitors) Sonogashira->AlkynylDeriv

Divergent synthesis pathways from the 3-chloro-1-ethylquinoxalin-2(1H)-one scaffold.

Quantitative Data: Scaffold Functionalization Strategies

The table below summarizes the optimized reaction conditions, typical yields, and primary applications for functionalizing the C3 position of the scaffold.

Reaction TypeReagents / CatalystTypical ConditionsYield RangePrimary Application
SNAr (Amination) Primary/Secondary Amines, DIPEAEtOH or DMF, 80–100 °C, 2–6 h75–95%Kinase ATP-pocket binding motifs[6]
SNAr (Thiolation) Thiols, K₂CO₃DMF, RT to 60 °C, 1–3 h80–98%Antimicrobial/Antiviral agents
Suzuki-Miyaura Aryl Boronic Acids, Pd(dppf)Cl₂, Na₂CO₃1,4-Dioxane/H₂O, 90 °C, 4–12 h60–85%MAT2A inhibitors, extended hydrophobic interactions[7]
Sonogashira Terminal Alkynes, Pd(PPh₃)₂Cl₂, CuITEA/DMF, 70 °C, 4–8 h55–80%FGFR1 inhibitors (vinyl/alkynyl derivatives)[2]

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring high reproducibility and clear analytical checkpoints for drug development professionals.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Causality & Rationale : N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This drives the reaction forward without competing with the target amine nucleophile. Ethanol is preferred as a green solvent; it solubilizes the starting materials at reflux but often forces the product to precipitate upon cooling, drastically simplifying downstream isolation.

  • Setup : In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 eq, 0.5 mmol) in anhydrous ethanol (5.0 mL).

  • Reagent Addition : Add the desired aliphatic or aromatic amine (1.2 eq, 0.6 mmol) followed by DIPEA (2.0 eq, 1.0 mmol).

  • Reaction Execution : Seal the vial and heat to 80 °C in an oil bath or heating block for 4 hours.

  • Validation/Monitoring : Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic pattern with a primary peak at m/z 209 [M+H]⁺ for the ³⁵Cl isotope[8]. The complete disappearance of this peak and the emergence of the product mass confirms full conversion.

  • Workup & Isolation : Cool the mixture to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol (2 x 2 mL). If it remains in solution, concentrate under reduced pressure, partition between EtOAc and H₂O, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale : Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging reductive elimination step when coupling to an electron-deficient heterocycle. A biphasic solvent system (1,4-Dioxane/Water) ensures the simultaneous solubility of the organic substrates and the inorganic base.

  • Setup : To an oven-dried Schlenk flask, add 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 eq, 0.5 mmol), the selected aryl boronic acid (1.5 eq, 0.75 mmol), and Na₂CO₃ (3.0 eq, 1.5 mmol).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Degas the suspension by bubbling argon or nitrogen gas directly through the mixture for 10 minutes. Critical Checkpoint: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd catalyst.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol) under a positive stream of inert gas.

  • Reaction Execution : Heat the mixture to 90 °C for 8–12 hours under an inert atmosphere.

  • Validation/Monitoring : Check reaction progress via TLC (UV active at 254 nm). The product spot typically exhibits a distinct fluorescent shift (often turning bright blue or green under UV) compared to the starting material due to the extended π-conjugation introduced by the aryl group.

  • Workup & Isolation : Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Drug Design, Development and Therapy . "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as FGFR1 inhibitors" URL:[Link]

  • PubChemLite . "3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O)" URL:[Link]

  • Journal of Medicinal Chemistry . "Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers" URL: [Link]

  • Bioorganic Chemistry (PubMed) . "Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation" URL:[Link]

  • Current Topics in Medicinal Chemistry (PubMed) . "Quinoxalinone as a Privileged Platform in Drug Development" URL: [Link]

  • Molecules (MDPI) . "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions" URL: [Link]

Sources

High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The functionalization of the quinoxalinone core is a pivotal step in the synthesis of bioactive compounds, including kinase inhibitors, aldose reductase inhibitors, and AMPA receptor antagonists. 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one represents a strategic scaffold where the C3-chlorine atom serves as a reactive handle for Palladium-catalyzed cross-coupling.

This application note details a robust, self-validating protocol for the Suzuki-Miyaura coupling of this substrate. Unlike standard aryl chlorides, the 3-chloroquinoxalin-2-one motif possesses imidoyl chloride-like character, rendering it highly reactive towards oxidative addition but also susceptible to hydrolysis. This guide provides the mechanistic insight and experimental precision required to maximize yield and suppress common side reactions such as hydrolysis and protodeboronation.

Mechanistic Insight & Chemical Context

Substrate Reactivity Profile

The substrate, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one , features a unique electronic environment:

  • Activation: The C3-Cl bond is activated by the adjacent imine-like nitrogen (N4) and the electron-withdrawing lactam carbonyl (C2). This makes the C-Cl bond significantly more labile towards Pd(0) insertion than a standard chlorobenzene.

  • Stability: The N1-ethyl group locks the heterocycle in the lactam tautomer, preventing aromatization to the quinoxalin-ol form. This steric bulk at N1 also reduces non-productive binding of the catalyst to the amide nitrogen.

The Catalytic Cycle

The reaction proceeds via the standard Suzuki-Miyaura cycle, but with specific kinetic considerations for the electron-deficient heterocycle.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Pd(II)-Cl Species) Fast Step for this Substrate Pd0->OxAdd + Substrate TransMet Transmetallation (Pd(II)-Aryl Species) Rate Determining in some cases OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 3-Chloro-1-ethyl- quinoxalin-2-one Boronic Aryl Boronic Acid + Base (OH-) Product 3-Aryl-1-ethyl- quinoxalin-2-one

Figure 1: Catalytic cycle adapted for 3-chloroquinoxalin-2-one. Note that Oxidative Addition is facilitated by the electron-deficient heterocycle.

Critical Optimization Parameters

Success with this specific substrate relies on balancing reactivity with stability.

Catalyst & Ligand Selection[1]
  • Standard:

    
     is often sufficient due to the high reactivity of the C-Cl bond.
    
  • High Performance: For sterically hindered boronic acids, the Pd(OAc)2 / Xantphos system is superior. Xantphos (a wide bite-angle ligand) facilitates the reductive elimination step, which is crucial for forming the sterically congested C3-Aryl bond adjacent to the C2-Carbonyl [1].

  • Avoid: Simple alkyl phosphines (like

    
    ) can sometimes lead to excessive reduction of the substrate (hydrodehalogenation).
    
Base & Solvent Systems

The choice of base is the primary control point for preventing hydrolysis (conversion of C-Cl to C-OH).

  • Preferred: Anhydrous conditions utilizing

    
     or 
    
    
    
    in 1,4-Dioxane or Toluene .
  • Alternative: If solubility is an issue, Dioxane/Water (9:1) is acceptable, but reaction time must be minimized to avoid hydrolysis of the lactam chloride.

Comparative Conditions Table
ParameterCondition A (Standard)Condition B (Challenging Partners)Condition C (Green/Scale-up)
Catalyst

(5 mol%)

(2-5 mol%)

(3 mol%)
Ligand

(included)
Xantphos (5-10 mol%)dppf (included)
Base

(2.0 eq)

(2.0 eq)

(3.0 eq)
Solvent DME /

(2:1)
1,4-Dioxane (Anhydrous)Toluene / EtOH /

Temp 90°C100°C80°C
Key Risk Hydrolysis of ClHigh CostSlow kinetics

Standardized Experimental Protocol

Objective: Synthesis of 3-phenyl-1-ethyl-1,2-dihydroquinoxalin-2-one (Model Reaction).

Materials
  • Substrate: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 equiv, 1.0 mmol, 208 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst:

    
     (0.05 equiv, 58 mg)
    
  • Base:

    
     (2.0 equiv, 212 mg) dissolved in min. water or added solid.
    
  • Solvent: 1,2-Dimethoxyethane (DME) (5 mL, 0.2 M concentration) - Degassed.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Charging:

    • Add the Substrate (208 mg), Phenylboronic acid (146 mg), and

      
        (58 mg) to the vial.
      
    • Note: If using the Pd(OAc)2/Xantphos method, premix the metal and ligand in the solvent for 10 minutes before adding to the substrate.

  • Solvation & Inerting:

    • Add DME (5 mL) and the Base (solid or aqueous solution).

    • Crucial Step: Sparge the mixture with Nitrogen/Argon for 5–10 minutes. Oxygen is the enemy of this catalytic cycle and promotes homocoupling of the boronic acid.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C in an oil bath or heating block.

    • Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by a fluorescent product spot.

    • Time: Typically 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic tree to diagnose the failure mode.

Troubleshooting Start Low Yield / No Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains SM_Gone No: SM Consumed CheckSM->SM_Gone Temp Increase Temp to 110°C (Switch to Toluene) SM_Remains->Temp Catalyst Switch to Pd(OAc)2 + Xantphos (Better Oxidative Addition) Temp->Catalyst Identify Identify Major Byproduct SM_Gone->Identify Hydrolysis Product is Hydrolyzed (3-OH/3-Oxo species) Identify->Hydrolysis Homocoupling Biaryl (Ph-Ph) Formed Identify->Homocoupling Dehal Hydrodehalogenation (Cl replaced by H) Identify->Dehal Fix_Hydro Use Anhydrous Conditions (Dioxane/Cs2CO3) Hydrolysis->Fix_Hydro Fix_Homo Degas Solvent Longer Add Boronic Acid Slowly Homocoupling->Fix_Homo Fix_Dehal Switch Solvent (Avoid Alcohols) Use Less Sterically Hindered Ligand Dehal->Fix_Dehal

Figure 2: Troubleshooting decision tree for 3-chloroquinoxalin-2-one coupling.

References

  • Brachet, E., Peyrat, J., Brion, J., Messaoudi, S., & Alami, M. (2013).[2] A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Organic & Biomolecular Chemistry, 11, 3808-3816.[2]

    • Note: While focused on N-nucleophiles, this paper establishes the fundamental reactivity and stability of the 3-chloroquinoxalinone scaffold under Pd-c
  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

    • Provides general protocols for chloro-quinoxaline deriv
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1][3]

    • General reference for stoichiometry and solvent selection.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • The foundational text for the mechanism.

Sources

Synthesis of biologically active quinoxalines from 3-chloro precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Chloroquinoxalines for Bioactive Scaffold Synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge: Quinoxalines are "privileged scaffolds" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., VEGFR, EGFR targets), antimicrobial agents, and DNA-intercalating drugs. However, the synthesis of diverse libraries often bottlenecks at the functionalization stage.

The Solution: The 3-chloro-2-substituted quinoxaline motif serves as a high-utility electrophilic handle. Unlike the inert phenyl ring, the pyrazine ring's nitrogen atoms withdraw electron density, activating the C-Cl bond at position 3 for facile functionalization. This guide details two orthogonal protocols to transform this precursor into biologically active libraries:

  • Nucleophilic Aromatic Substitution (

    
    ):  For introducing heteroatom diversity (N, O, S).
    
  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): For extending the carbon skeleton.

Part 2: Mechanistic Grounding

To ensure protocol success, one must understand the electronic environment. The imine nitrogen at position 4 exerts a strong inductive ($ -I


 -M $) effect, making the carbon at position 3 highly electrophilic.
  • Reactivity Profile: The C-Cl bond in quinoxaline is significantly more reactive than in chlorobenzene, resembling the reactivity of 2-chloropyridine.

  • Regioselectivity: In 2,3-dichloroquinoxaline, the positions are equivalent. In 3-chloro-2-substituted derivatives, the steric bulk and electronic nature of the C-2 substituent will influence reaction rates but rarely alter the mechanism.

Pathway Visualization

QuinoxalinePathways Precursor 3-Chloro-2-Substituted Quinoxaline SNAr_Path Path A: SnAr (Heteroatom Insertion) Precursor->SNAr_Path Nucleophile (H-Nu) Base, Heat Suzuki_Path Path B: Pd-Coupling (Carbon Extension) Precursor->Suzuki_Path Boronic Acid Pd(0), Base Amines Amino-Quinoxalines (Kinase Affinity) SNAr_Path->Amines R-NH2 Ethers Alkoxy-Quinoxalines (Solubility/Metabolic Stability) SNAr_Path->Ethers R-OH / Ar-OH Biaryls Biaryl-Quinoxalines (Pi-Stacking/Intercalation) Suzuki_Path->Biaryls Ar-B(OH)2

Figure 1: Divergent synthetic pathways from the 3-chloro precursor utilizing its dual reactivity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Heteroatom Functionalization via

Best for: Creating kinase inhibitor libraries (mimicking the ATP adenine binding motif).

Materials:

  • Precursor: 3-Chloro-2-methylquinoxaline (or similar analog).

  • Nucleophile: Aniline derivative, aliphatic amine, or phenol.

  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines).

  • Base: Potassium Carbonate (

    
    , anhydrous).[1][2]
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-chloro-2-substituted quinoxaline in 5-10 mL of anhydrous MeCN.

  • Activation: Add 1.5 mmol (1.5 equiv) of anhydrous

    
    . Stir at room temperature for 10 minutes.
    
    • Expert Insight: Using anhydrous, finely ground carbonate is critical. Large granules reduce surface area, slowing the scavenging of HCl generated during the reaction.

  • Nucleophile Addition: Add 1.1 mmol (1.1 equiv) of the amine or phenol.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (80-82°C) .

    • Monitoring: Check TLC every 2 hours (Eluent: Hexane/EtOAc 7:3). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
    • Duration: Typical reaction time is 4–8 hours. Electron-deficient anilines may require 12+ hours or a switch to DMF at 120°C.

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Precipitation: In most cases, the product will precipitate as a solid. Filter, wash with water (

      
       mL) to remove salts, and dry under vacuum.
      
    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the C-Cl adjacent protons (if any) and the appearance of the N-H broad singlet (for amines) around 
    
    
    
    4.0–9.0 ppm.
  • Mass Spec: Confirm the loss of the Chlorine isotope pattern (3:1 ratio of M:M+2).

Protocol B: Carbon Extension via Suzuki-Miyaura Coupling

Best for: Expanding the hydrophobic surface area for receptor pocket binding.

Materials:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered substrates).
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid.[7]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

  • Base:

    
     or 
    
    
    
    .

Step-by-Step Methodology:

  • Degassing (Critical Step): In a reaction vial, combine 1,4-Dioxane (4 mL) and Water (1 mL) . Sparge with Argon or Nitrogen gas for 15 minutes.

    • Expert Insight: Oxygen poisons Pd(0) catalysts.[5] Insufficient degassing is the #1 cause of failure in this protocol.

  • Assembly: Under a gentle stream of inert gas, add:

    • 1.0 mmol 3-chloro-2-substituted quinoxaline.[3][6]

    • 1.2 mmol Aryl boronic acid.[5]

    • 2.0 mmol Base (

      
      ).
      
    • 0.05 mmol (5 mol%) Pd catalyst.

  • Reaction: Seal the vial immediately. Heat to 90°C for 8–12 hours.

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Palladium black.

    • Wash the filtrate with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography is usually required. (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Part 4: Data Summary & Troubleshooting

Solvent & Condition Selection Matrix
Reaction TypeNucleophile/PartnerRecommended SolventTemp (°C)Key AdditiveTypical Yield

Aliphatic AmineEthanol or MeCNReflux

85-95%

Aniline (Electron Poor)DMF120

60-80%

Phenol/ThiolMeCNReflux

75-90%
Suzuki Phenyl Boronic AcidDioxane/H2O90

80-92%
Suzuki Heteroaryl Boronic AcidToluene/EtOH100

50-75%
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains Yes SM_Gone SM Consumed (Messy TLC) CheckSM->SM_Gone No Temp Increase Temp or Switch to DMF ($S_NAr$) SM_Remains->Temp Reaction too slow Cat Check O2 levels (Suzuki) Increase Catalyst Load SM_Remains->Cat Catalyst dead SideRxn Check for Hydrolysis (OH product) Dry solvents thoroughly SM_Gone->SideRxn Decomposition

Figure 2: Diagnostic logic for optimizing reaction yields.

References

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. Retrieved from [Link]

  • Scholars Research Library. (2016).[1] Synthesis and antimicrobial activity of some new quinoxaline derivatives. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines. Retrieved from [Link]

Sources

Application Note: Functionalization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one with Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for research scientists and drug development professionals. It synthesizes established organic synthesis principles with specific literature precedents regarding quinoxalinone functionalization.


) of 3-Chloro-quinoxalinones
Target Audience:  Medicinal Chemists, Process Chemists, Academic Researchers

Executive Summary & Scientific Rationale

The quinoxalin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various kinase inhibitors, glutamate receptor antagonists, and antimicrobial agents. The specific substrate, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1) , represents a highly versatile electrophile.

Unlike the unalkylated parent (which can exist in lactam-lactim tautomeric equilibrium), the N1-ethyl group locks the system into the lactam form, localizing electron deficiency at the C3 position. This makes the C3-chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (


) reactions with amines.

Key Advantages of this Protocol:

  • Chemo-selectivity: The N1-ethyl protection prevents competitive N-alkylation or tautomerization-related side reactions.

  • Atom Economy: The reaction proceeds via a direct addition-elimination pathway without heavy metal catalysts (in most cases).

  • Scalability: The optimized conditions described below utilize green solvents (Ethanol/Isopropanol) and simple workups suitable for gram-scale synthesis.

Mechanistic Insight

The transformation is a classical


 reaction. The reaction rate is governed by the nucleophilicity of the amine and the electrophilicity of the C3 carbon.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Attack: The lone pair of the amine attacks the electrophilic C3 carbon.

  • Meisenheimer Complex: Formation of a resonance-stabilized tetrahedral intermediate. The negative charge is delocalized onto the N4 nitrogen and the C2 carbonyl oxygen.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

  • Proton Transfer: Base (or excess amine) neutralizes the generated HCl.

SNAr_Mechanism Substrate 3-Chloro-1-ethyl- quinoxalin-2-one Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (k1, rds) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product 3-Amino-1-ethyl- quinoxalin-2-one Intermediate->Product Elimination of Cl- (k2) Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the amination of 3-chloro-quinoxalinone.

Critical Reaction Parameters

Optimization of this reaction relies on balancing solubility, temperature, and basicity.

Table 1: Solvent and Base Effects
ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Acetonitrile (MeCN) EtOH is preferred for "green" chemistry and ease of workup (product often precipitates). MeCN is used for less soluble amines.
Base Triethylamine (TEA) or DIPEA Essential to scavenge HCl. Use

if the amine is acid-sensitive or for weak nucleophiles (anilines).
Temperature Reflux (78-82°C) Activation energy for

on this scaffold usually requires heat. Room temp reactions are slow unless the amine is highly nucleophilic (e.g., pyrrolidine).
Stoichiometry 1.0 eq Substrate : 1.2 eq Amine Slight excess of amine ensures completion. Large excess (2.0 eq) can be used if the amine is volatile and cheap.

Detailed Experimental Protocols

Method A: Thermal Substitution (Standard Protocol)

Best for primary and secondary aliphatic amines (e.g., morpholine, benzylamine).

Reagents:

  • 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 mmol, 208 mg)

  • Amine (1.2 mmol)

  • Triethylamine (1.5 mmol, 210 µL)

  • Ethanol (5.0 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-chloro-quinoxalinone in Ethanol (5 mL).

  • Addition: Add Triethylamine followed by the Amine dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter the solid via vacuum filtration.

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification: Recrystallize from hot Ethanol or EtOAc/Hexanes if necessary.

Method B: Microwave-Assisted Synthesis

Best for steric hindered amines or aromatic amines (anilines) which are poor nucleophiles.

Procedure:

  • Setup: In a 10 mL microwave vial, combine 3-chloro-quinoxalinone (1.0 mmol), Amine (1.5 mmol), and DIPEA (2.0 mmol) in Acetonitrile (3 mL).

  • Reaction: Cap the vial and irradiate at 120°C for 20–30 minutes .

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (10 mL), wash with water (

    
    ) and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Experimental Workflow & Decision Tree

Workflow Start Start: 3-Chloro-1-ethyl- quinoxalin-2-one CheckAmine Check Amine Type Start->CheckAmine Aliphatic Aliphatic Amine (Primary/Secondary) CheckAmine->Aliphatic Aromatic Aromatic Amine (Aniline) CheckAmine->Aromatic MethodA Method A: Ethanol Reflux 4-6 Hours Aliphatic->MethodA MethodB Method B: Microwave 120°C, 30 min Aromatic->MethodB TLC TLC Check (Hex/EtOAc 7:3) MethodA->TLC MethodB->TLC WorkupSolid Precipitate in Water Filter & Wash TLC->WorkupSolid Precipitate forms WorkupLiquid Extract w/ DCM Flash Column TLC->WorkupLiquid No precipitate Final Pure 3-Amino-Product WorkupSolid->Final WorkupLiquid->Final

Figure 2: Decision tree for selecting the optimal synthetic method based on amine type.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Reaction Nucleophile is too weak or steric hindrance.Switch to Method B (Microwave) or use a higher boiling solvent (DMF) at 100°C. Add catalytic KI (Finkelstein condition) to generate the more reactive 3-Iodo intermediate in situ.
Hydrolysis Product (3-OH) Wet solvent or excessive moisture.Use anhydrous solvents. Ensure the base is dry. The 3-OH byproduct is often formed if water attacks instead of the amine.
Bis-substitution Not applicable for this substrate.Since only one Chlorine is present at C3, bis-substitution is impossible, making this reaction highly selective compared to 2,3-dichloroquinoxaline.
Dark/Tarry Mixture Oxidation of the amine (esp. anilines).Perform the reaction under an inert atmosphere (

or Ar).

References

  • Al-Jalal, N. A., et al. "Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines." Molecules, vol. 9, no.[1] 4, 2004, pp. 223–231. Link

  • Badran, M. M., et al. "Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones." Russian Journal of General Chemistry, vol. 90, 2020. Link (Demonstrates reactivity of 3-chloro-quinoxalines with amines).

  • Gaillard, P., et al. "Preparation of pyrazine derivatives... as PI3K inhibitors."[2] WO2007023186, 2007. Link (Describes

    
     on 3-chloro-quinoxalin-2-ones).
    
  • Save My Exams. "Nucleophilic Substitution Mechanisms." AQA A Level Chemistry Revision Notes. Link (General mechanism reference).

Sources

Microwave-assisted synthesis involving 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists. Core Scaffold: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CEQ). Technology: Microwave-Assisted Organic Synthesis (MAOS).

This guide details the accelerated synthesis and functionalization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CEQ) . Quinoxalinone derivatives are privileged pharmacophores exhibiting broad biological activities, including antimicrobial, anticancer (kinase inhibition), and anti-inflammatory properties [1, 2]. The C-3 chlorine atom in the CEQ scaffold serves as a critical electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions.

Traditional thermal heating for these transformations often requires prolonged reflux (4–24 h) and harsh solvents (DMF/DMSO). This protocol leverages microwave irradiation to reduce reaction times to minutes (5–20 min), improve yields, and minimize solvent waste, aligning with Green Chemistry principles [3].

Compound Profile & Retrosynthesis

Compound: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Molecular Formula:


MW:  208.64  g/mol
Key Reactivity:  The C-3 position is activated by the adjacent imine nitrogen (N-4) and the electron-withdrawing carbonyl at C-2, making it highly susceptible to nucleophilic attack.

Synthesis of Starting Material (CEQ): While commercially available, CEQ is cost-effectively synthesized in-house via a two-step sequence from o-phenylenediamine:

  • Cyclization: Condensation of N-ethyl-o-phenylenediamine with diethyl oxalate.

  • Chlorination: Treatment of 1-ethyl-quinoxaline-2,3-dione with

    
     (Phosphorus oxychloride).
    

G SM 1-Ethyl-1,4-dihydro- quinoxaline-2,3-dione Product 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one (CEQ) SM->Product Reflux, 2h (or MW 100°C, 10 min) Reagent POCl3 / DMF (Chlorination) Reagent->SM

Figure 1: Synthesis of the core scaffold CEQ from its dione precursor.

Application 1: Nucleophilic Aromatic Substitution ( )

Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks C-3, forming a Meisenheimer-like tetrahedral intermediate, followed by the expulsion of the chloride ion.

Protocol A: Amination with Primary/Secondary Amines

Standard Condition: Solvent-free or Ethanol,


.

Materials:

  • Substrate: CEQ (1.0 equiv, 0.5 mmol)

  • Nucleophile: Amine (1.2–2.0 equiv)

  • Base:

    
     or DIPEA (1.5 equiv) - Optional if amine is in excess.
    
  • Solvent: Ethanol (2 mL) or Solvent-free (neat).

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge CEQ (104 mg, 0.5 mmol).

  • Addition: Add the amine (e.g., morpholine, 0.6 mmol) and

    
     (0.75 mmol). If using solvent, add 2 mL EtOH.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (hold temperature).

    • Temp:

      
      .
      
    • Time: 5–10 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 200W (system will modulate).

  • Work-up: Cool to RT.

    • For Solvent-free: Dissolve residue in minimal DCM, wash with water, dry over

      
      .
      
    • For EtOH: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with cold water.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Table 1: Representative


 Results (Microwave vs. Thermal) 
NucleophileMW Temp/TimeYield (MW)Thermal (Reflux)Yield (Thermal)
Morpholine

/ 5 min
92%4 h (EtOH)75%
Aniline

/ 10 min
85%6 h (Toluene)60%
Benzylamine

/ 5 min
94%3 h (EtOH)81%
Hydrazine

/ 5 min
88%2 h (EtOH)70%

Data extrapolated from analogous 2,3-dichloroquinoxaline studies [1, 4].

Application 2: Palladium-Catalyzed Cross-Coupling

The C-3 chloride is an excellent pseudohalide for Pd-catalyzed couplings, allowing the introduction of aryl and alkynyl groups.

Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Aryl-1-ethylquinoxalin-2-ones.

Materials:

  • Substrate: CEQ (0.5 mmol)

  • Boronic Acid:

    
     (0.6 mmol)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (2 mol%) +
    
    
    .
  • Base:

    
     (2M aq.[1] solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or DMF (2 mL).

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen.

  • Loading: Add CEQ (104 mg), Phenylboronic acid (73 mg), and

    
     (29 mg).
    
  • Solvent: Add degassed DME (2 mL) and

    
     (0.5 mL).
    
  • Irradiation:

    • Temp:

      
      .
      
    • Time: 10–15 minutes.

  • Work-up: Dilute with EtOAc, wash with water/brine. Dry organic layer.

  • Purification: Silica gel column chromatography.

Suzuki Start CEQ + Ar-B(OH)2 OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd MW 150°C Cat Pd(0) Catalyst Cat->OxAdd TransMet Transmetallation (Boron to Pd transfer) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination (C-C bond forms) TransMet->RedElim RedElim->Cat Catalyst Regeneration Product 3-Aryl-1-ethyl- quinoxalin-2-one RedElim->Product

Figure 2: Catalytic cycle for the Microwave-Assisted Suzuki coupling of CEQ.

Critical Troubleshooting & Optimization (Expert Insights)

1. Hydrolysis Side Reaction:

  • Issue: Formation of 1-ethyl-quinoxaline-2,3-dione (reversion to starting material precursor) during

    
     or Suzuki coupling.
    
  • Cause: Presence of water at high temperatures (

    
    ) in basic media.
    
  • Solution: For

    
    , use anhydrous EtOH or run neat. For Suzuki, ensure rapid heating (high power density) to complete coupling before hydrolysis competes.
    

2. Catalyst Deactivation (Pd Black):

  • Issue: Black precipitate forms; low yield in Suzuki/Sonogashira.

  • Solution: Microwave irradiation can cause "hot spots" leading to catalyst aggregation. Use TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst and stabilizer for Pd nanoparticles [5].

3. Safety Note - Pressure:

  • Reactions with volatile amines (e.g., propylamine) or solvents (EtOH) at

    
     generate significant pressure (10–15 bar). Ensure the vial is rated for 20–30 bar and the safety release mechanism is functional.
    

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). (2022).[2][3]

  • Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters. (2010).

  • Microwave Assisted Synthesis of 3-Chloro-N-substituted Quinoxalin-2-Amine Derivatives. Organic Chemistry Plus. (2020).[4][5]

  • Nucleophilic additions and substitutions (Application Note). CEM Corporation.

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides. Asian Journal of Chemistry. (2013).[4]

Sources

Application Note: Advanced C-H Activation Strategies Using 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore widely embedded in biologically active molecules, including kinase inhibitors, antimicrobial agents, and PDE4 inhibitors[1]. While traditional functionalization of this core relies on classical cross-coupling techniques (e.g., Suzuki or Stille couplings), these methods require the pre-activation of both coupling partners, leading to poor step-economy and the generation of stoichiometric organometallic waste[2].

Transition-metal-catalyzed direct C-H activation has emerged as a transformative, step-economic alternative. In this context, 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) serves as an exceptionally powerful electrophilic heteroarylating agent.

  • The Causality of Structural Design: The ethyl group at the N1 position serves a dual purpose: it significantly enhances the solubility of the scaffold in organic solvents and strictly prevents unwanted N-alkylation or N-arylation side reactions during catalysis.

  • Electronic Activation: The C3-Cl bond is highly polarized by the adjacent lactam carbonyl and the pyrazine nitrogen, lowering the activation barrier for oxidative addition by low-valent transition metals (such as Pd(0)) or single-electron transfer (SET) in photoredox systems.

This application note details the field-proven methodologies for utilizing 3-chloro-1-ethylquinoxalin-2(1H)-one in the direct C-H functionalization of unactivated and activated heteroarenes, providing actionable protocols for drug development professionals.

Mechanistic Insights: The Causality of Experimental Choices

The direct C-H heteroarylation of electron-rich heteroarenes (such as indoles) with 3-chloro-1-ethylquinoxalin-2(1H)-one is most efficiently achieved using Palladium catalysis. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Understanding the causality behind the reagent selection is critical for optimization:

  • Ligand Selection (PCy₃): The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is essential. Its electron density accelerates the initial oxidative addition of the C3-Cl bond, while its steric bulk facilitates the final reductive elimination step to release the product.

  • Pivalic Acid (PivOH) Additive: The inclusion of catalytic PivOH is the linchpin of the CMD mechanism. The pivalate anion acts as an intramolecular base, abstracting the C-H proton of the indole simultaneously as the Palladium center coordinates to the carbon atom. This concerted transition state significantly lowers the activation energy compared to a standard electrophilic aromatic substitution (S_EAr) pathway.

G A Pd(0)L_n Catalyst B Oxidative Addition (C3-Cl Cleavage) A->B 3-Chloro-1-ethylquinoxalin-2-one C Coordination of Heteroarene B->C D Concerted Metalation- Deprotonation (CMD) C->D Base / PivOH E Reductive Elimination (C-C Bond Formation) D->E E->A Product Release

Caption: Pd-catalyzed direct C-H heteroarylation cycle using 3-chloro-1-ethylquinoxalin-2(1H)-one.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the Pd-catalyzed C-H heteroarylation of indole at the C3 position. The data highlights the critical dependency of the yield on the synergistic combination of the PCy₃ ligand and the PivOH additive.

EntryCatalystLigandBaseAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃NoneDMF11034
2Pd(OAc)₂ (5 mol%)PCy₃K₂CO₃NoneDMF11058
3Pd(OAc)₂ (5 mol%)PCy₃K₂CO₃PivOHDMF11082
4 Pd(OAc)₂ (5 mol%) PCy₃ K₂CO₃ PivOH DMAc 110 91
5Pd₂(dba)₃ (2.5 mol%)XPhosCs₂CO₃PivOHDMAc11088
6NonePCy₃K₂CO₃PivOHDMAc110N.R.

Note: Reactions performed on a 0.5 mmol scale. Yields determined by HPLC using an internal standard. DMAc (Dimethylacetamide) provides superior thermal stability and solubility profiles compared to DMF.

Self-Validating Experimental Protocol: Pd-Catalyzed Direct C-H Heteroarylation

This protocol describes the synthesis of 3-(1H-indol-3-yl)-1-ethylquinoxalin-2(1H)-one, a structural motif relevant to the development of selective PDE4B inhibitors[1].

Materials Required:
  • 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 equiv, 1.0 mmol, 208.6 mg)

  • Indole (1.2 equiv, 1.2 mmol, 140.6 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 11.2 mg)

  • Tricyclohexylphosphine [PCy₃] (10 mol%, 28.0 mg)

  • Potassium carbonate [K₂CO₃] (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Pivalic acid [PivOH] (30 mol%, 30.6 mg)

  • Anhydrous DMAc (5.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the 3-chloro-1-ethylquinoxalin-2(1H)-one, indole, Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH.

  • Causality: Solid reagents are added first to minimize the risk of atmospheric moisture contamination during solvent transfer.

Step 2: Inert Atmosphere Establishment (Critical) Seal the tube with a rubber septum. Subject the vessel to three cycles of high vacuum followed by backfilling with ultra-pure Argon.

  • Causality: Palladium(0) active species and electron-rich phosphine ligands are highly susceptible to aerobic oxidation. Rigorous exclusion of oxygen prevents catalyst deactivation and the formation of unreactive phosphine oxides.

Step 3: Solvent Addition and Reaction Execution Inject anhydrous, degassed DMAc (5.0 mL) through the septum via a syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously for 16 hours.

Step 4: In-Process Validation (Self-Validating Step) After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Eluent: 3:1 Hexanes:EtOAc) and LC-MS.

  • Validation Markers: Confirm the complete disappearance of the UV-active starting material (R_f ≈ 0.6; m/z [M+H]⁺ 209.0) and the appearance of a new, highly fluorescent product spot (R_f ≈ 0.3; m/z [M+H]⁺ 290.1).

Step 5: Workup and Purification Dilute the reaction mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with distilled water (3 × 20 mL) and brine (20 mL) to quantitatively remove the DMAc solvent. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Step 6: Structural Verification Analyze the purified solid via ¹H NMR (400 MHz, CDCl₃).

  • Validation Markers: The disappearance of the indole C3-H proton signal (~6.5 ppm) and the preservation of the quinoxalinone ethyl signals (a distinct triplet at ~1.3 ppm and a quartet at ~4.3 ppm) confirm regioselective C-C bond formation.

Emerging Strategy: Photoredox-Catalyzed Radical Cross-Coupling

While transition-metal catalysis is highly effective, recent advancements in photoredox catalysis have enabled the direct C-H aroylation and alkylation of heteroarenes using visible light, offering milder, room-temperature conditions[3].

In this strategy, the C3-Cl bond of 3-chloro-1-ethylquinoxalin-2(1H)-one acts as a radical precursor. Upon irradiation with visible light, an excited-state photocatalyst (e.g., an Iridium or Ruthenium polypyridyl complex) undergoes Single Electron Transfer (SET) to the quinoxalinone, cleaving the C-Cl bond to generate a highly reactive, electrophilic C3-radical. This radical rapidly adds across the C-H bond of an unactivated arene (Minisci-type addition), followed by oxidation and deprotonation to restore aromaticity.

G PC Photocatalyst PC_star Excited PC* PC->PC_star Visible Light SET Single Electron Transfer (C-Cl Cleavage) PC_star->SET Substrate Radical Quinoxalin-2-one C3-Radical SET->Radical -Cl anion Adduct Radical Addition to Arene C-H Radical->Adduct Arene Adduct->PC Oxidation

Caption: Visible-light photoredox radical generation and C-H trapping mechanism.

This orthogonal approach is particularly valuable for late-stage functionalization of complex pharmaceuticals where high temperatures or Palladium residues are strictly prohibited.

References

  • Title: InCl3 mediated heteroarylation of indoles and their derivatization via C H activation strategy: Discovery of 2-(1H-indol-3-yl)
  • Title: Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives Source: RSC Publishing URL
  • Title: Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes Source: ACS Omega URL
  • Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: NIH / PMC URL

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Synthesis

Executive Summary: The Yield Equation

The synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (hereafter 3-Cl-EQ ) typically proceeds via the chlorination of 1-ethyl-quinoxaline-2,3-dione using phosphoryl chloride (


).

Researchers often encounter yields below 40% due to two opposing forces:

  • Incomplete Conversion: The C3-carbonyl (amide/enol tautomer) is sterically and electronically stable, requiring activation.

  • Hydrolytic Reversion: The target 3-chloro imidoyl moiety is highly labile. During aqueous workup, it readily hydrolyzes back to the starting dione material if pH and temperature are not rigorously controlled.

This guide provides a self-validating protocol to stabilize the reaction and prevent product degradation.

Part 1: The Optimized Protocol (The "Yield Maker")

Do not rely on neat


 reflux alone. The following modifications are chemically necessary to drive conversion and protect the product.
Step 1: The Vilsmeier-Haack Activation

Standard


 is often insufficient for complete conversion of the electron-deficient quinoxalinone ring. You must form the Vilsmeier Chloroiminium species  in situ.
  • The Adjustment: Add N,N-Dimethylformamide (DMF) as a catalyst (5-10 mol%).

  • The Mechanism: DMF reacts with

    
     to form 
    
    
    
    . This species is a far more potent electrophile than
    
    
    , attacking the C3-oxygen to form a leaving group that is rapidly displaced by chloride.
  • Protocol Check: If your reaction mixture does not turn a deeper color (often reddish/orange) upon DMF addition/heating, activation is insufficient.

Step 2: The "Anhydrous" Imperative
  • The Issue:

    
     reacts with water to form Phosphoric acid (
    
    
    
    ) and HCl. This not only consumes reagent but generates heat and acid that degrades the product.
  • The Protocol:

    • Dry the starting material (1-ethyl-quinoxaline-2,3-dione) in a vacuum oven at 60°C for 4 hours.

    • Use fresh

      
       (distilled if the liquid is yellow/cloudy).
      
Step 3: The "Cold Quench" (Critical Yield Saver)

This is where 90% of yield is lost. The 3-chloro product is an imidoyl chloride . In hot, acidic water, it reverts to the starting material in seconds.

  • The Protocol:

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator with a base trap) before adding water. Do not quench the bulk 
      
      
      
      .
    • Temperature: Cool the residue to 0°C.

    • Buffering: Pour the residue slowly into an ice-cold saturated

      
       solution  (or Ammonia water), not plain water. Maintain pH > 7.
      
    • Extraction: Extract immediately with Dichloromethane (DCM). Do not let the product sit in the aqueous phase.

Part 2: Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis during workup. The product reverted to the starting dione.Action: Switch to the "Cold Quench" method. Ensure the aqueous phase is basic (pH 8-9) and ice-cold during extraction. Avoid prolonged contact with water.
Starting Material Remains Insufficient Activation. The C3-position is deactivated by the N1-ethyl group.Action: Add catalytic DMF (3-5 drops per gram of SM). Increase reflux time by 2 hours. Ensure

is not hydrolyzed (check bottle seal).
Product is "Gummy" / Tars Thermal Decomposition. Reaction temperature was too high or ran too long.Action: Reduce reflux time. Monitor by TLC every 30 mins. Once SM is gone, stop immediately. Do not "over-cook."
Product turns yellow on shelf Acid Contamination. Residual HCl or

is degrading the crystal lattice.
Action: Wash the organic layer with brine and saturated

twice. Dry over

.[1] Store in a desiccator at -20°C.
2,3-Dichloro impurity found Over-reaction / Wrong Precursor. Action: Confirm starting material is 1-ethyl -quinoxaline-2,3-dione. If N1 is not alkylated, you will get the 2,3-dichloro product.

Part 3: Visualizing the Logic

Workflow 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the conversion pathway and identifies exactly where yield is lost.

G cluster_0 Critical Workup Phase SM 1-Ethyl-quinoxaline- 2,3-dione Act Vilsmeier Activation (POCl3 + DMF) SM->Act Reflux Inter Activated Intermediate (Phosphorylated) Act->Inter Cl- Attack Prod 3-Chloro-1-ethyl- quinoxalin-2-one Inter->Prod Elimination Hydro Hydrolysis Byproduct (Reversion to SM) Prod->Hydro Acidic/Hot Water (YIELD KILLER)

Caption: Reaction pathway showing the critical risk of hydrolytic reversion during workup.

Workflow 2: Troubleshooting Decision Tree

Follow this logic to diagnose yield issues.

G Start Problem: Low Yield CheckTLC Analyze Crude TLC Start->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Yes_SM Yes: Incomplete Rxn SM_Present->Yes_SM Spot matches SM No_SM No: Product Lost SM_Present->No_SM New spots / Tars Sol_Cat Solution: Add DMF Catalyst Check POCl3 Quality Yes_SM->Sol_Cat Check_Workup Did you quench into Acid/Water? No_SM->Check_Workup Yes_Acid Yes Check_Workup->Yes_Acid No_Acid No Check_Workup->No_Acid Sol_Hyd Solution: Hydrolysis occurred. Use Ice/NaHCO3 Quench Yes_Acid->Sol_Hyd Sol_Col Solution: Product degraded on Column. Use Neutral Alumina No_Acid->Sol_Col

Caption: Diagnostic logic for identifying the root cause of yield loss (Conversion vs. Isolation).

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Troubleshooting side reactions in the synthesis of dichlorinated quinoxalines. Retrieved from

  • Royal Society of Chemistry. (2025). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source.[6] Chemical Communications. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of quinoxalinones: Recent Advances. Retrieved from

  • Mamedov, V. A., et al. (2025). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. ResearchGate.[6][7] Retrieved from

Sources

Technical Support Center: Preventing Hydrolysis of the 3-Chloro Group in Quinoxalinone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for researchers and drug development professionals working with 3-chloroquinoxalin-2(1H)-one and its derivatives.

Because the 3-chloro group is situated adjacent to a lactam carbonyl (or imine nitrogen, depending on tautomerization), the C3 position is highly electron-deficient. This makes it an excellent electrophile for desired cross-coupling and substitution reactions, but it also makes it exceptionally prone to unwanted Nucleophilic Aromatic Substitution (SNAr) by water, leading to hydrolysis (forming quinoxaline-2,3-dione)[1].

Below, you will find troubleshooting FAQs, mechanistic insights, and validated protocols to suppress hydrolysis and maximize your reaction yields.

Troubleshooting FAQs

Q1: Why does my 3-chloroquinoxalin-2(1H)-one convert almost entirely to quinoxaline-2,3-dione during Suzuki-Miyaura coupling?

The Causality: Suzuki-Miyaura couplings typically employ aqueous bases (e.g., Na2CO3 or NaOH) and heat. For standard aryl chlorides, this is fine. However, for highly activated heteroaryl chlorides like 3-chloroquinoxalin-2(1H)-one, the rate of SNAr attack by hydroxide (or water) outpaces the rate of palladium oxidative addition. The Solution: You must shift the kinetic balance. First, eliminate water by using strictly anhydrous conditions and non-nucleophilic solid bases (e.g., anhydrous K3PO4 or CsF). Second, accelerate the oxidative addition step by using a highly active, sterically bulky, electron-rich palladium precatalyst, such as XPhos Pd G2[2].

Q2: I am trying to alkylate the N1 position. How do I prevent the 3-chloro group from hydrolyzing or reacting?

The Causality: Strong bases like NaH or KOH, especially if trace moisture is present in hygroscopic solvents like DMF, will rapidly generate hydroxide ions that attack the C3 position. Furthermore, prolonged heating exacerbates C3 substitution. The Solution: N-alkylation of the quinoxalinone ring is highly favored even with mild bases because the N1 proton is relatively acidic (pKa ~ 9-10). Use anhydrous K2CO3 or Cs2CO3 in strictly anhydrous acetonitrile (MeCN) or DMF at room temperature. The mild base is sufficient to deprotonate N1 but not strong enough to drive SNAr at C3 at ambient temperatures[1].

Q3: During SNAr amination with aliphatic amines, I get a 20% hydrolysis byproduct. How can I avoid this?

The Causality: Aliphatic amines are often hygroscopic and absorb water from the air. When heated, the trace water acts as a competing nucleophile. The Solution: Pre-dry your amines over molecular sieves. Use an aprotic solvent (e.g., anhydrous THF or Toluene) and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, preventing the amine nucleophile from being deactivated as a hydrochloride salt.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired palladium-catalyzed cross-coupling and the unwanted SNAr hydrolysis pathway.

ReactionPathways SM 3-Chloroquinoxalin-2(1H)-one (Starting Material) Cond1 Aqueous Base + Heat (e.g., Na2CO3 / H2O) SM->Cond1 SNAr (Fast) Cond2 Anhydrous Base + Active Pd (e.g., K3PO4 / XPhos Pd G2) SM->Cond2 Oxidative Addition (Fast) Hydrolysis Quinoxaline-2,3-dione (Hydrolysis Byproduct) Cond1->Hydrolysis Cond2->Hydrolysis Trace H2O Product 3-Arylquinoxalin-2(1H)-one (Desired Cross-Coupled Product) Cond2->Product

Kinetic competition between Pd-catalyzed cross-coupling and SNAr hydrolysis.

Optimization Data: Suzuki-Miyaura Coupling

The table below summarizes the quantitative impact of varying reaction conditions on the ratio of desired cross-coupled product to the hydrolysis byproduct.

Catalyst System (Loading)BaseSolvent SystemTemp (°C)Desired Product (%)Hydrolysis (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (2M aq)Dioxane / H2O (4:1)90< 10%> 85%
Pd(dppf)Cl2 (5 mol%)K2CO3 (solid)Anhydrous DMF8045%40%
Pd2(dba)3 / SPhos (2 mol%)CsF (anhydrous)Anhydrous Toluene10075%15%
XPhos Pd G2 (2 mol%) K3PO4 (anhydrous) Anhydrous Dioxane 80 > 92% < 3%

Note: Data represents typical yields for the coupling of 3-chloroquinoxalin-2(1H)-one with phenylboronic acid. The use of XPhos Pd G2 with anhydrous K3PO4 successfully outcompetes the hydrolysis pathway[2].

Validated Experimental Protocols

Protocol A: Hydrolysis-Free Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active precatalyst to ensure oxidative addition occurs faster than any background hydrolysis from trace ambient moisture.

Reagents:

  • 3-Chloroquinoxalin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled and oven-dried)

  • Anhydrous 1,4-Dioxane (0.1 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or a sealed microwave vial equipped with a magnetic stir bar. Allow it to cool under a stream of dry Nitrogen or Argon.

  • Solid Loading: Add the 3-chloroquinoxalin-2(1H)-one, arylboronic acid, anhydrous K3PO4, and XPhos Pd G2 to the vessel.

  • Purging: Seal the vessel with a septum. Evacuate and backfill with Nitrogen/Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 2–4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material (UV active, distinct Rf) should disappear. If a baseline spot (highly polar) appears heavily, moisture has breached the system causing hydrolysis.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the phosphate salts and palladium black, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Selective N1-Alkylation

This protocol ensures the N1 position is alkylated without displacing the 3-chloro group.

Reagents:

  • 3-Chloroquinoxalin-2(1H)-one (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)

  • Anhydrous K2CO3 (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Suspension: In an oven-dried round-bottom flask under Nitrogen, suspend 3-chloroquinoxalin-2(1H)-one and anhydrous K2CO3 in anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes to allow for deprotonation (the solution may slightly change color as the anion forms).

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. Crucial: Do not heat the reaction, as elevated temperatures will invite SNAr attack by trace impurities or the carbonate itself.

  • Self-Validation Check: LC-MS should show the[M+H]+ mass corresponding to the addition of the alkyl group, with the isotopic pattern of the chlorine atom strictly preserved (a 3:1 ratio for M : M+2).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The N-alkylated product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Minimizing side products in 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one SNAr Substitutions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) [1].

The substitution of the C3-chloride via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in the synthesis of bioactive quinoxaline derivatives [2]. However, the highly electrophilic nature of the C3 position—driven by the adjacent lactam carbonyl and the electron-withdrawing pyrazine ring—makes this substrate highly susceptible to competing side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your target yield.

I. Mechanistic Overview & Causality

In a standard SNAr reaction, an amine, thiol, or alkoxide nucleophile attacks the C3 carbon, forming a Meisenheimer complex before the chloride leaving group is expelled.

The Causality of Side Products: The primary failure mode in this reaction is hydrolysis . Because the C3 position is highly activated, adventitious water in the presence of an organic or inorganic base rapidly generates hydroxide ions. Hydroxide is a small, hard, and highly reactive nucleophile that easily outcompetes bulkier amines, leading to the formation of the thermodynamic sink: 1-ethylquinoxaline-2,3-dione (the 3-hydroxy/3-oxo tautomer) [3]. Secondary failure modes include dimerization (when using bifunctional nucleophiles) and thermal degradation (ring-opening) under forced conditions.

II. Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct with a mass of[M - 17.5] relative to the starting material. What is this, and how do I stop it? A: This is the classic hydrolysis byproduct, 1-ethylquinoxaline-2,3-dione. The mass shift corresponds to the loss of Cl (35.5 Da) and the addition of OH (17 Da). Mechanistic Fix: You must treat this reaction as strictly anhydrous. Dry your nucleophile and base over 4Å molecular sieves. Switch from hygroscopic bases (like K2CO3) to sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA). Ensure your solvent (e.g., DMF or acetonitrile) has a water content of <50 ppm via Karl Fischer titration.

Q2: I am reacting the substrate with piperazine, but I am getting a complex mixture with a high-molecular-weight peak. Why? A: You are observing bis-substitution (dimerization). Once the first amine of piperazine substitutes the chloride, the secondary amine on the newly formed product remains nucleophilic and attacks a second molecule of your starting material. Mechanistic Fix: Do not rely on stoichiometry alone. Use a mono-Boc-protected diamine (e.g., 1-Boc-piperazine) for the SNAr step, followed by acidic deprotection (e.g., TFA/DCM). If you must use the unprotected diamine, use a 10-fold molar excess and add the quinoxaline starting material dropwise to the amine solution to keep the local concentration of the electrophile extremely low.

Q3: My reaction with a deactivated, electron-poor aniline is sluggish. Heating it above 120°C just creates a black tar. How can I drive the reaction? A: Electron-poor anilines lack the nucleophilicity required to overcome the activation energy barrier of the SNAr pathway at mild temperatures. Forcing the reaction thermally leads to oxidative degradation of the quinoxaline core. Mechanistic Fix: Abandon the purely thermal SNAr approach. Instead, pivot to a Buchwald-Hartwig cross-coupling. Use a Pd catalyst (e.g., Pd2(dba)3), a bulky electron-rich ligand (e.g., XPhos or BrettPhos), and Cs2CO3 in toluene at 90°C. The transition-metal pathway bypasses the need for high nucleophilicity.

III. Quantitative Data: Side Product Identification Matrix

Use the following self-validating diagnostic table to identify and mitigate side products based on your analytical data.

Side ProductLC-MS Δ MassTLC Behavior (vs. Target)Primary CauseMitigation Strategy
Hydrolysis (3-oxo) -18.5 Da (approx)Highly polar (streaks on silica)Adventitious moisture + BaseRigorous anhydrous technique; use DIPEA instead of K2CO3.
Dimerization + [SM Mass - 35.5]Non-polar; elutes faster than SMUnprotected diaminesUse mono-Boc protected amines or 10x excess of nucleophile.
Dealkylation -28 Da (Loss of Ethyl)Moderate polarityHarsh basic conditions (>120°C)Lower temperature; switch to polar aprotic solvent (DMSO/DMF).
Unreacted SM 0 DaBaseline separationPoor nucleophilicityAdd Lewis acid (AlCl3) or switch to Pd-catalysis [3].

IV. Reaction Pathway Visualization

The following diagram illustrates the logical flow of the reaction pathways, highlighting the divergence between the target SNAr and the primary failure modes.

SNAr_Pathways SM 3-Chloro-1-ethylquinoxalin-2(1H)-one (Starting Material) Target 3-Substituted-1-ethylquinoxalin-2(1H)-one (Target SNAr Product) SM->Target Amine/Base Dry Solvent Controlled Temp Hydrolysis 1-Ethylquinoxaline-2,3-dione (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O Strong Base Dimer Bis-substituted Dimer (Over-reaction Byproduct) SM->Dimer Bifunctional Nu Excess Nu

Reaction pathways of 3-chloro-1-ethylquinoxalin-2(1H)-one showing target SNAr vs. side products.

V. Self-Validating Experimental Protocol: Optimized SNAr with Secondary Amines

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding cleanly without hydrolysis.

Reagents:

  • 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 eq, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine or Piperidine) (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL, <50 ppm H2O)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

    • Validation Check: Perform a Karl Fischer titration on the MeCN. Do not proceed if water content is >50 ppm.

  • Substrate Dissolution: Add 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (1.0 mmol) to the flask. Add 8 mL of anhydrous MeCN. Stir until fully dissolved.

  • Base Addition: Inject DIPEA (2.0 mmol) via a dry syringe.

  • Nucleophile Addition: Dissolve the secondary amine (1.2 mmol) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 5 minutes at room temperature (20°C).

  • Reaction Monitoring: Heat the reaction to 60°C.

    • Validation Check: After 2 hours, pull a 10 µL aliquot, quench in 1 mL MeOH, and run a TLC (Hexanes:EtOAc 7:3). The starting material (UV active at 254 nm) should be completely consumed. A single new, more polar spot should appear. If a baseline streak appears, moisture has entered the system.

  • Quench & Workup: Cool the mixture to room temperature. Concentrate the MeCN under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM, 20 mL) and wash with saturated aqueous NaHCO3 (15 mL), followed by brine (15 mL).

    • Validation Check: The aqueous layer should be pH ~8. The organic layer contains the product.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

VI. References

  • Goehring, R. R., et al. "Substituted-quinoxaline-type piperidine compounds and the uses thereof." U.S. Patent 8846929B2, 2014. URL:

  • Mota, A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, vol. 10, 2017, pp. S1617-S1631. URL: [Link]

Technical Support Center: Quinoxalin-2-one Chlorination Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the C-2/C-3 chlorination of quinoxalin-2(1H)-ones to synthesize 2-chloroquinoxalines.

Converting the stable lactam core of a quinoxalin-2-one into a reactive imidoyl chloride is a cornerstone reaction in medicinal chemistry. However, this transformation is highly sensitive to thermal conditions. Improper temperature control during the reaction or the subsequent aqueous quench frequently leads to incomplete conversion, tar formation, or product hydrolysis[1]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yield workflow.

Mechanistic Causality: Why Temperature Dictates Success

Quinoxalin-2(1H)-ones exist predominantly in the thermodynamically stable lactam (amide) tautomer rather than the lactim (hydroxy) form. For chlorination to occur using phosphorus oxychloride (


), the oxygen atom must act as a nucleophile to attack the electrophilic phosphorus, forming a transient 

-phosphorodichloridate intermediate.

Thermal energy is the primary driver for this activation. Refluxing conditions (~105 °C) provide the necessary activation energy to shift the tautomeric equilibrium and drive the formation of the intermediate, which is subsequently displaced by a chloride ion to yield 2-chloroquinoxaline[2]. If the temperature is too low, the reaction stalls at the stable lactam phase. Conversely, excessive heat (e.g., >120 °C in sealed systems) can trigger the decomposition of the reagent or over-chlorination of the aromatic ring[3].

Quantitative Temperature Optimization Data

To aid in protocol selection, the following table summarizes the causal relationship between reaction temperature, reagent equivalents, and expected outcomes based on established synthetic benchmarks[2][4][5].

Temperature RangeReagent / Catalyst SystemKinetic ProfileExpected YieldPrimary Risk / Observation
< 80 °C Neat ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Very Slow (>24h)< 40%Incomplete conversion; unreacted starting material.
80 - 90 °C

+ Catalytic DMF
Fast (1-3h)85 - 95%Vilsmeier-Haack intermediate accelerates reaction.
100 - 105 °C Neat

(Reflux)
Moderate (2-4h)90 - 98%Optimal standard. High purity if quenched correctly[2].
110 - 120 °C Equimolar

+ Pyridine
Fast (2h)~94%Excellent for solvent-free, large-scale synthesis[4].
> 120 °C

/

mixture
Very Fast (<1h)VariableHigh risk of tar formation and product degradation[3].

Standard Operating Procedure: Optimized Reflux Protocol

This protocol utilizes neat


 under reflux, integrating self-validating checkpoints to ensure structural integrity and prevent reverse-hydrolysis during the critical workup phase.
Step-by-Step Methodology
  • Reaction Setup: To a rigorously dried, round-bottom flask equipped with a reflux condenser and a drying tube (or argon balloon), add quinoxalin-2(1H)-one (1.0 equivalent).

  • Reagent Addition: Slowly add anhydrous

    
     (3.0 to 5.0 equivalents). Causality Note:
    
    
    
    acts as both the chlorinating agent and the solvent.
  • Thermal Activation: Heat the mixture gradually to a gentle reflux (100 °C – 105 °C) using an oil bath.

  • Validation Checkpoint (Monitoring): After 2 hours, sample the reaction. Quench a micro-aliquot in cold methanol and analyze via LCMS or TLC (Hexane:EtOAc). Self-Validation: The starting material (highly polar, UV-active) should completely disappear, replaced by a non-polar 2-chloroquinoxaline spot. If starting material persists, continue heating for 1 hour.

  • Concentration (Critical Step): Once complete, cool the flask to 50 °C. Attach a short-path distillation apparatus and remove the excess

    
     under reduced pressure. Causality Note: Removing 
    
    
    
    before the aqueous workup prevents a massive exothermic generation of
    
    
    and
    
    
    , which would hydrolyze the product back to the starting material[1].
  • Temperature-Controlled Quench: Dissolve the resulting concentrated residue in a non-polar organic solvent (e.g., dichloromethane). Slowly pour this organic solution into a vigorously stirred mixture of crushed ice and saturated aqueous

    
    . Maintain the internal temperature strictly below 10 °C .
    
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure 2-chloroquinoxaline.
    

Workflow Visualization

G Start Quinoxalin-2(1H)-one + POCl3 (Excess) Heat Reflux at 100-105 °C (Thermal Activation) Start->Heat Monitor Monitor via LCMS/TLC (Check for Lactim Conversion) Heat->Monitor Monitor->Heat Incomplete Distill Vacuum Distillation (Remove Excess POCl3) Monitor->Distill Complete Quench Ice-Cold NaHCO3 Quench (Maintain < 10 °C) Distill->Quench Prevent Hydrolysis Extract Extraction (DCM/EtOAc) & Purification Quench->Extract

Caption: Workflow for the optimized chlorination of quinoxalin-2-one and temperature-controlled quenching.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion even after 12 hours of refluxing at 105 °C. What is causing this? A: This is typically caused by a lack of electrophilic activation or the presence of moisture. If your starting material has electron-withdrawing groups that deactivate the lactam oxygen, neat ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 may not be electrophilic enough.
Solution: Lower the temperature to 80 °C and add a catalytic amount of anhydrous DMF (0.1 to 0.5 equivalents). This generates the highly reactive Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ, which drastically lowers the activation energy required for chlorination.

Q: During the aqueous workup, my LCMS shows the product reverting back to the quinoxalin-2-one starting material. How do I stop this? A: You are experiencing acid-catalyzed hydrolysis driven by an exothermic quench. When excess


 reacts with water, it rapidly generates heat, 

, and phosphoric acid. At elevated temperatures, the newly formed 2-chloroquinoxaline is highly susceptible to nucleophilic attack by water, reverting it to the lactam[1]. Solution: You must break this causal chain by removing the excess

via vacuum distillation before adding water. Furthermore, always quench the remaining residue into a weak base (like saturated

) mixed with ice to neutralize the residual acid and keep the temperature below 10 °C[1].

Q: I am scaling up the reaction, but refluxing large volumes of


 is creating a dark, tarry byproduct that ruins my yield. How can I optimize the temperature for scale-up? 
A:  At larger scales, the extended heating and cooling times required for bulk 

reflux lead to localized overheating and thermal degradation (tar formation). Solution: Transition to a solvent-free, equimolar protocol. Use exactly 1.0 to 1.2 equivalents of

per hydroxyl/lactam group, and add 1.0 equivalent of a base like pyridine or benzyltriethylammonium chloride. This allows the reaction to proceed efficiently at slightly lower temperatures or shorter timeframes, significantly reducing thermal degradation and simplifying the workup[4].

Q: Can I use Thionyl Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) instead of 

to allow for lower reaction temperatures?
A: Yes, but with caveats.

boils at ~79 °C, which provides a milder thermal environment. However,

alone is often insufficiently reactive for quinoxalin-2-ones. You must use it in conjunction with catalytic DMF to form the Vilsmeier reagent. Be aware that

generates copious amounts of

and

gas, requiring robust scrubbing systems.

References

  • Science of Synthesis 16.15 Quinoxalines Source: Thieme Connect URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • How should I proceed in Chlorination using POCl3? (Scientific Discussion) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for the functionalization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during coupling reactions with this versatile heterocyclic scaffold. Our goal is to provide you with a logical, in-depth framework for diagnosing and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low conversion in my coupling reaction with 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. Where should I start troubleshooting?

Low conversion is a common issue that typically points to a problem in one of four key areas: (1) Catalyst System Inactivity, (2) Sub-optimal Reaction Conditions (Base/Solvent), (3) Poor Reagent Quality, or (4) Competing Side Reactions.

A systematic approach is crucial. Before making drastic changes, first verify the integrity of your starting materials and the reaction setup. Ensure your solvent is anhydrous and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen), as many palladium catalysts are oxygen-sensitive.

Below is a general workflow to guide your troubleshooting process.

G start Low Conversion Observed reagent_check Step 1: Verify Reagent Purity & Setup - Confirm structure of starting materials - Use freshly distilled/anhydrous solvent - Ensure inert atmosphere start->reagent_check catalyst_eval Step 2: Evaluate Catalyst System - Screen different Pd sources/ligands - Increase catalyst loading - Check for catalyst poisoning reagent_check->catalyst_eval If reagents are pure condition_opt Step 3: Optimize Reaction Conditions - Screen alternative bases - Vary solvent and temperature - Adjust concentration catalyst_eval->condition_opt If conversion remains low side_reactions Step 4: Identify Side Reactions - Analyze crude mixture by LC-MS - Look for hydrolysis, hydrodehalogenation, or homocoupling products condition_opt->side_reactions If optimization fails solution Problem Resolved side_reactions->solution Address specific byproduct G pd0 Pd(0)L₂ cycle Oxidative Addition Amine Coordination & Deprotonation Reductive Elimination pd0:f0->cycle:ox Catalyst Regeneration sub R-Cl + HNR'₂ sub->cycle:ox 3-Chloro- quinoxalinone prod R-NR'₂ cycle:red->pd0:f0 Product Formation cycle:red->prod cycle:ox->cycle:dep R-Pd(II)(Cl)L₂ cycle:dep->cycle:red [R-Pd(II)(NR'₂)L₂]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q3: I suspect my base is not effective. What are the best practices for base selection in these C-N couplings?

Base selection is not trivial; it influences both the deprotonation of the amine and the stability of the catalyst.

  • Strong, Non-nucleophilic Bases (NaOt-Bu, LHMDS): These are the go-to bases for many Buchwald-Hartwig reactions, especially with alkylamines. [1]They are potent enough to deprotonate the amine-palladium complex, facilitating the formation of the key amido-palladium intermediate. [2]However, they can sometimes promote side reactions if your substrate has base-sensitive functional groups.

  • Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are often preferred for more sensitive substrates or when coupling with weakly basic nucleophiles like amides or azoles. [3][4]Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents.

Troubleshooting Protocol: Base Screening If you suspect base inefficiency, perform a small-scale parallel screen.

  • Set up four identical reactions in vials under an inert atmosphere.

  • Use your standard conditions (catalyst, ligand, solvent, temperature).

  • To each vial, add a different base (1.5-2.0 equivalents):

    • Vial 1: NaOt-Bu

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: K₂CO₃

  • Run the reactions for a set time (e.g., 4 hours) and analyze the conversion in each by LC-MS or TLC. This will quickly identify the optimal base for your specific amine.

Parameter Recommendation for C-N Coupling Rationale
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. [1]
Ligand Xantphos, XPhos, or BrettPhos (1.2-2.4 equiv relative to Pd)Provide necessary steric bulk and electron density to facilitate challenging couplings with aryl chlorides. [3][1]
Base NaOt-Bu (for amines), K₂CO₃ or Cs₂CO₃ (for amides/azoles) (1.5-2.0 equiv)Base strength must be matched to the pKa of the nucleophile to ensure efficient deprotonation. [2][4]
Solvent Dioxane or Toluene (anhydrous)Aprotic solvents that are generally effective and compatible with the reaction components. [3]
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers without degrading the catalyst or substrates. [1]

Table 1: Recommended starting conditions for Buchwald-Hartwig coupling of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

Section 2: Troubleshooting Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chloro-quinoxalinone with an organoboron reagent. [5]While generally reliable, low conversion can arise from issues with transmetalation or catalyst turnover.

Q4: My Suzuki coupling with an arylboronic acid is giving low yield. What are the likely causes?

For Suzuki couplings, the most common failure points are inefficient transmetalation, boronic acid decomposition, or catalyst deactivation.

  • Inefficient Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. [6]It is base-mediated and requires the formation of a boronate species. If the base is too weak or poorly soluble, this step will be slow and rate-limiting.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ . Ensure your solvent system can at least partially solubilize the base. Adding a small amount of water can sometimes facilitate this step, but must be done cautiously to avoid substrate hydrolysis. [5]

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (loss of the boron group) or form inactive trimeric anhydrides (boroxines) upon standing or heating, especially if not pure.

    • Solution: Use fresh, high-quality boronic acid. If its quality is uncertain, consider converting it to a more stable potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester) prior to the reaction.

  • Catalyst and Ligand: As with C-N coupling, the right catalyst system is essential.

    • Solution: A combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos is a robust starting point for Suzuki couplings of heteroaryl chlorides. [5][7]

G pd0 Pd(0)L₂ cycle Oxidative Addition Transmetalation (Base-Mediated) Reductive Elimination pd0:f0->cycle:ox Catalyst Regeneration sub R-Cl + R'-B(OH)₂ sub->cycle:ox 3-Chloro- quinoxalinone prod R-R' cycle:red->pd0:f0 Product Formation cycle:red->prod cycle:ox->cycle:trans R-Pd(II)(Cl)L₂ cycle:trans->cycle:red R-Pd(II)(R')L₂

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q5: I'm observing a significant amount of homocoupled boronic acid (R'-R') as a byproduct. How can I prevent this?

Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can participate in a competing palladium-catalyzed oxidation cycle.

Preventative Measures:

  • Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon for 20-30 minutes before adding the catalyst and reagents can suffice.

  • Use High-Purity Reagents: Ensure your palladium catalyst has not been partially oxidized by prolonged storage or exposure to air.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is standard, but a large excess can favor homocoupling.

Parameter Recommendation for C-C Coupling Rationale
Catalyst Precursor Pd(OAc)₂ or PdCl₂(dppf) (1-5 mol%)Standard and effective choices for Suzuki reactions. [5][8]
Ligand SPhos, XPhos, or P(Cy)₃ (1.1-2.2 equiv relative to Pd)Bulky, electron-rich ligands are necessary to promote oxidative addition of the C-Cl bond. [5]
Boron Source Arylboronic Acid or Pinacol Ester (1.1-1.3 equiv)Boronic acids are common, but esters offer greater stability against decomposition. [6]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Required to activate the boronic acid for the transmetalation step. [5]
Solvent Dioxane/H₂O, Toluene, or THF (anhydrous)Aprotic solvents are standard; a small amount of water can accelerate transmetalation. [5]
Temperature 90-120 °CHigher temperatures are often needed to drive the coupling of aryl chlorides to completion. [5]

Table 2: Recommended starting conditions for Suzuki-Miyaura coupling of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

Section 3: Identifying and Mitigating Common Side Reactions

If optimizing the main reaction parameters doesn't improve conversion, it's likely a competing pathway is consuming your starting material or catalyst. Analyzing your crude reaction mixture by LC-MS is the most effective way to diagnose these issues.

Q6: My mass spectrum shows a peak corresponding to 1-Ethyl-1,2-dihydroquinoxalin-2-one (M-Cl+H). What is causing this?

This product results from hydrodehalogenation , where the chlorine atom is replaced by a hydrogen. This is a common catalyst-driven side reaction.

  • Causes:

    • Source of Hydride: The hydride can come from trace water reacting with the phosphine ligand, from an amine coupling partner with an available β-hydride, or from the solvent itself (e.g., THF).

    • Catalyst System: Some palladium-ligand complexes are more prone to β-hydride elimination pathways.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.

    • Change Ligand: Switch to a ligand less prone to promoting this pathway. For instance, if you are using a ligand with β-hydrogens on an alkylphosphine, consider a biarylphosphine ligand like SPhos.

    • Use a Scavenger: In some cases, adding a mild oxidant can suppress hydrodehalogenation, but this must be done carefully to avoid interfering with the main catalytic cycle.

Q7: I see a peak for 1-Ethyl-3-hydroxy-1,2-dihydroquinoxalin-2-one (M-Cl+OH). How do I prevent this hydrolysis?

This indicates that the chloro group is being displaced by water or a hydroxide ion.

  • Causes:

    • Wet Solvent/Reagents: This is the most common cause. The chloro-quinoxalinone is an activated aryl chloride, making it susceptible to nucleophilic aromatic substitution (SNAr) by water, especially at elevated temperatures. [9] 2. Excessively Strong/Aqueous Base: Using a large excess of an aqueous base solution (e.g., concentrated K₂CO₃) can drive this side reaction.

  • Solutions:

    • Use Anhydrous Solvents: Use a freshly distilled or commercially available anhydrous solvent.

    • Dry Reagents: Ensure your base and other solid reagents are dry. If using a hydrated base (e.g., K₃PO₄·H₂O), account for the water content.

    • Use Anhydrous Base: If hydrolysis is persistent, switch to a non-aqueous base like NaOt-Bu or ground, anhydrous K₃PO₄.

Side Product Mass Change Potential Cause(s) Suggested Action
Hydrodehalogenation -34 (Cl -> H)Trace moisture; β-hydride source; specific catalyst systems.Use rigorously anhydrous conditions; screen alternative ligands.
Hydrolysis -18 (Cl -> OH)Wet solvent/reagents; use of aqueous bases.Use anhydrous solvent and base; dry all glassware thoroughly.
Boronic Acid Homocoupling (2 x R' of R'-B(OH)₂)Oxygen in the reaction atmosphere.Degas the reaction mixture thoroughly (freeze-pump-thaw or argon sparging).

Table 3: Common side products in coupling reactions, their diagnostic mass changes, and troubleshooting strategies.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
  • ResearchGate. (n.d.). Pd-catalyzed coupling of 3-chloroquinoxalinone 1a with various nitrogen nucleophiles a.
  • Royal Society of Chemistry. (n.d.). A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Infras. (n.d.). Aromatic nucleophilic substitution.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Stability of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: QN-STB-001 Topic: Stability of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one under Basic Conditions Senior Application Scientist: Dr. Gemini

Overview & Core Mechanism

Welcome to the technical support guide for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this compound in basic environments.

The molecule at the core of this guide, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, belongs to the class of α-halocarbonyl compounds, specifically an α-chloro lactam integrated into a quinoxalinone scaffold. The chemical reactivity of this system is dominated by two key features: the electrophilic carbon at the C3 position and the acidity of the N-H proton at the N4 position. The presence of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the C3 carbon highly susceptible to nucleophilic attack.[1]

Under basic conditions, the primary and most anticipated reaction is the nucleophilic substitution of the chloride atom. The base, most commonly a hydroxide ion (OH⁻), acts as a nucleophile, attacking the C3 carbon and displacing the chloride ion. This results in the formation of the corresponding 3-hydroxy derivative, which exists in equilibrium with its keto tautomer, 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione .

Caption: Primary degradation pathway under basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've treated my 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one with aqueous NaOH and see a new, more polar spot on my TLC plate. What is this new compound?

A1: The new, more polar compound is almost certainly the hydrolysis product, 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. The chloro group at the C3 position is a good leaving group, and under basic conditions, it is readily displaced by a hydroxide ion via a nucleophilic substitution reaction.[2] The resulting hydroxyl group at C3 makes the molecule significantly more polar than the starting chloro-compound, causing it to have a lower Rf value on a normal-phase TLC plate. This transformation is a common and expected reactivity pattern for 2-chloroquinoxaline derivatives.[2][3]

Q2: My reaction seems very slow with potassium carbonate (K₂CO₃) at room temperature. How can I increase the rate of chloride displacement?

A2: There are three primary ways to accelerate this reaction, each with its own considerations:

  • Increase Temperature: Heating the reaction mixture is the most common method to increase the rate. According to the Arrhenius equation, a moderate increase in temperature can significantly speed up the reaction. However, be aware that excessive heat, especially with strong bases, can promote side reactions.[2]

  • Use a Stronger Base: Potassium carbonate is a relatively weak base. Switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will provide a higher concentration of the more potent hydroxide nucleophile, leading to a faster reaction rate.

  • Solvent Choice: The reaction is a type of bimolecular nucleophilic substitution (SN2). Using a polar aprotic solvent like DMF or DMSO can accelerate this type of reaction compared to polar protic solvents like ethanol, which can solvate the nucleophile and reduce its reactivity.

Q3: I'm observing more than one product in my HPLC analysis after prolonged heating with a strong base. What are the possible side products?

A3: While hydrolysis to the 3-hydroxy derivative is the main pathway, forcing conditions (e.g., high concentrations of NaOH, temperatures > 80°C, prolonged reaction times) can lead to further degradation. The most likely side-product results from the hydrolytic cleavage of the amide bond (a lactam) within the pyrazine ring.[4] This would result in a ring-opened carboxylic acid derivative. Quinoxalinone rings are generally stable, but not indestructible under harsh basic conditions. It is always recommended to first perform a forced degradation study to identify all potential degradants under your specific stress conditions.[2]

Q4: Can I use this compound's reactivity to synthesize other derivatives?

A4: Absolutely. The "instability" of the C3-chloro group is a powerful tool for synthetic diversification. The chloride can be displaced by a wide variety of nucleophiles, not just hydroxide. This allows for the C3-functionalization of the quinoxalinone core.[5] Examples include:

  • Amines (Primary or Secondary): To synthesize 3-amino-quinoxalinone derivatives.[3]

  • Alkoxides (e.g., NaOMe): To produce 3-alkoxy-quinoxalinones.

  • Thiols (e.g., Thiophenol): To create 3-thioether-quinoxalinones.

  • Carbanions: To form new carbon-carbon bonds.[6]

This reactivity is a cornerstone of synthesizing libraries of quinoxalinone derivatives for applications in medicinal chemistry and materials science.[7][8]

Data Summary: Stability Under Various Basic Conditions
Condition ID Base & Concentration Temperature Relative Rate Expected Major Product Potential Side Products/Issues
Mild 0.5 M NaHCO₃ (aq)Room Temp (25°C)Very SlowStarting Material (Largely Unreacted)Minimal degradation over short periods.
Moderate 1.0 M K₂CO₃ (aq)50°CModerate1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dioneTrace amounts of ring-opened products possible with extended heating.
Strong 0.1 M NaOH (aq)Room Temp (25°C)Fast1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dioneReaction may complete within hours.
Forced 1.0 M NaOH (aq)80°CVery Fast1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dioneIncreased likelihood of amide bond cleavage and other degradation products.[2][4]
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study for Stability Analysis

Objective: To systematically evaluate the stability of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one under basic conditions and identify degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the title compound in acetonitrile.

  • Reaction Setup: In separate, sealed vials, mix 1 mL of the stock solution with 9 mL of the following aqueous solutions:

    • Vial A: 0.1 M NaOH

    • Vial B: 1.0 M NaOH

    • Vial C: 0.1 M HCl (Acid control)

    • Vial D: Water (Neutral control)

  • Incubation: Place all vials in a heating block or water bath set to 60°C.

  • Time-Point Sampling: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquots. For basic samples (Vials A, B), add an equivalent amount of 0.1 M HCl. For the acidic sample (Vial C), add an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the neutralized aliquots by a stability-indicating HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient) or by TLC to monitor the disappearance of the starting material and the appearance of new peaks/spots.[2][9]

Caption: Workflow for a forced degradation study.

Protocol 2: Preparative Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

Objective: To convert the title compound into its hydrolysis product on a preparative scale.

Methodology:

  • Dissolution: Dissolve 1.0 g of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one in 20 mL of ethanol in a round-bottom flask.

  • Base Addition: While stirring, add 10 mL of a 2 M aqueous sodium hydroxide (NaOH) solution.

  • Reaction Monitoring: Gently heat the mixture to 40-50°C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting material spot is no longer visible.

  • Neutralization & Workup: Cool the reaction mixture to room temperature and carefully neutralize it with 1 M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 30 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

References
  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Chemistry LibreTexts. (2023, January 22).
  • Benchchem. (n.d.). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
  • Al-Majid, A. M., & Barakat, A. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10317-10375.
  • Chemistry LibreTexts. (2019, September 20). 22.
  • Chemistry Steps. (2020, March 28).
  • Cebolla, V. L., et al. (2003). HPTLC monitoring of the biocatalytic synthesis of quinoxalinone derivatives in a one-pot reaction.
  • Gomha, S. M., et al. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 223-232.
  • Bader, M.Z.A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan, 56(1), 326-330.
  • He, W. M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.
  • Ovejero, J., et al. (2022). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. In Nitrogen-Containing Heterocycles.
  • El-Faham, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6537.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2016, 1-28.
  • Pharmacy 180. (n.d.).
  • Gomha, S. M., et al. (2018). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 3(1), 1059-1066.
  • Zhang, X., et al. (2021). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Chinese Chemical Letters, 32(10), 2945-2956.
  • Science of Synthesis. (n.d.). 16.15 Product Class 15: Quinoxalines.
  • World Intellectual Property Organization. (2012). WO2012052420A1 - Method for preparing substituted n-(3-amino-quinoxalin-2-yl).

Sources

Technical Support Center: Scale-Up Troubleshooting Guide for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and process chemists, scaling up the synthesis of functionalized heterocycles like 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (a critical chloroquinoxaline intermediate) presents unique thermal, regioselective, and safety challenges.

This guide is engineered to move beyond basic recipes. Here, we dissect the causality behind reaction failures, provide self-validating protocols, and offer field-proven solutions for multi-gram to kilogram scale-ups.

Core Synthesis Workflow & Mechanistic Pathway

The scalable synthesis of this intermediate typically relies on a two-step sequence: the N-alkylation of quinoxaline-2,3-dione, followed by a dehydrative chlorination. Understanding the mechanistic flow is critical for troubleshooting downstream impurities.

G SM Quinoxaline-2,3-dione Step1 N-Ethylation (EtI, K2CO3, DMF) SM->Step1 Int1 1-Ethylquinoxaline- 2,3-dione Step1->Int1 Step2 Chlorination (POCl3, Base, Heat) Int1->Step2 Prod 3-Chloro-1-ethyl-1,2- dihydroquinoxalin-2-one Step2->Prod

Figure 1: Two-step synthetic workflow for 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I see a sudden, dangerous exotherm during the POCl₃ chlorination quench on a multi-gram scale?

The Causality: The traditional protocol involves refluxing the substrate in a massive excess of phosphorus oxychloride (POCl₃)[1]. During the aqueous quench, unreacted POCl₃ undergoes rapid hydrolysis, releasing massive amounts of HCl gas and thermal energy. On a small scale, this is manageable; on a scale >50g, the latent exothermic event can over-pressurize the reactor and lead to a runaway reaction. The Solution: Transition to an equimolar POCl₃ protocol . By using exactly one equivalent of POCl₃ per hydroxyl/lactam group in the presence of a base (like pyridine) within a sealed reactor, the excess reagent is eliminated. This solvent-free or low-solvent approach drastically simplifies the workup to a basic filtration or distillation, neutralizing the thermal hazard2[2].

Q2: My chlorination reaction stalls, and LC-MS shows a mass corresponding to a "pseudodimer". How do I drive it to completion?

The Causality: Chlorination of quinoxalinones with POCl₃ is not a single concerted step. It occurs in two distinct stages: an initial, highly exothermic O-phosphorylation, followed by a nucleophilic attack by the chloride ion. If the temperature is poorly controlled during the initial POCl₃ addition, the highly reactive O-phosphorylated intermediate will react with unreacted starting material, forming an unreactive "pseudodimer" impurity 3[3]. The Solution: Implement a strict two-stage temperature profile . Keep the reactor at < 25 °C during the POCl₃ addition to cleanly form the phosphate intermediate. Only after phosphorylation is complete should you heat the reactor to 70–90 °C to drive the chloride substitution[3].

Mechanism SM 1-Ethylquinoxaline-2,3-dione POCl3 POCl3 / Base Maintain < 25 °C SM->POCl3 OPhos O-Phosphorylated Intermediate POCl3->OPhos Dimer Pseudodimer Impurity (If temp > 25 °C early) OPhos->Dimer Reaction with unreacted SM Heat Heat to 70-90 °C (Cl- attack) OPhos->Heat Prod 3-Chloro-1-ethyl-1,2- dihydroquinoxalin-2-one Heat->Prod Clean Turnover

Figure 2: Temperature-dependent mechanistic bifurcation during POCl₃ chlorination.

Q3: During the ethylation step, I am getting a mixture of N-ethyl and O-ethyl products. How do I improve N-regioselectivity?

The Causality: Quinoxalin-2-ones exhibit lactam-lactim tautomerism, making them ambident nucleophiles. Using hard bases (like NaH) or hard alkylating agents (like diethyl sulfate) in non-polar solvents often drives the reaction toward kinetically favored O-alkylation. The Solution: Shift to thermodynamic control. Use a softer alkylating agent like ethyl iodide (EtI) combined with a mild base such as K₂CO₃ in a polar aprotic solvent (DMF). The bulky, softer iodide leaving group and the stabilization of the nitrogen anion in DMF heavily favor N-alkylation.

Q4: Are there greener, less toxic alternatives to POCl₃ for this chlorination?

The Causality: POCl₃ generates toxic phosphorus waste and requires strict anhydrous handling. The Solution: Recent advancements in photoredox catalysis allow for the chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as both the solvent and the chlorine source. This proceeds via a radical mechanism under mild, room-temperature conditions, offering excellent regioselectivity and eliminating phosphorus byproducts4[4].

Quantitative Data & Scale-Up Benchmarks

The following table summarizes the operational parameters and expected outcomes when scaling the chlorination of the 1-ethylquinoxaline-2,3-dione intermediate using different methodologies[1][2][4].

Chlorination MethodologyReagent StoichiometryTemp (°C)Time (h)Avg. Yield (%)Scale Suitability & Safety Profile
Traditional Reflux >10 equiv. POCl₃100375 - 85Low: High runaway risk during aqueous quench.
Equimolar Sealed 1.0 equiv. POCl₃ + Pyridine140 - 1602> 90High: Minimal exotherm, solvent-free, kg-scalable.
Two-Stage Kinetic 1.1 equiv. POCl₃ + DIPEA<25 then 80488 - 95High: Eliminates pseudodimer impurities entirely.
Photoredox (Green) CHCl₃ (Solvent/Source)20 - 252 - 1280 - 92Medium: Excellent for gram-scale; requires flow setup for kg.

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Ethylation

Objective: Synthesize 1-ethylquinoxaline-2,3-dione with >95% N-selectivity.

  • Setup: Charge a dry reactor with quinoxaline-2,3-dione (1.0 equiv) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add Ethyl Iodide (1.1 equiv) over 15 minutes. Maintain reactor temperature below 35 °C.

  • Self-Validation (IPC 1): After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass. If O-alkylation is present, it will elute earlier on a reverse-phase C18 column compared to the N-alkylated product.

  • Workup: Pour the mixture into ice-cold water (30 volumes) under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Two-Stage Kinetic POCl₃ Chlorination

Objective: Convert 1-ethylquinoxaline-2,3-dione to 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one without pseudodimer formation.

  • Setup: Suspend 1-ethylquinoxaline-2,3-dione (1.0 equiv) in chlorobenzene (5 volumes). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Stage 1 (Phosphorylation): Cool the reactor to 15 °C. Add POCl₃ (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature never exceeds 25 °C [3].

  • Self-Validation (IPC 2): Stir for 30 minutes at 20 °C. Withdraw an aliquot, quench immediately in cold methanol, and run LC-MS. The presence of the O-phosphorylated intermediate mass confirms Stage 1 completion. Do not proceed to heating if unreacted starting material remains, as this will trigger dimer formation.

  • Stage 2 (Chlorination): Once IPC 2 passes, ramp the reactor temperature to 80 °C and hold for 3 hours.

  • Self-Validation (IPC 3): TLC (Hexanes:EtOAc 7:3) should show a single, less polar spot (the chlorinated product)[1].

  • Workup: Cool to room temperature. Slowly reverse-quench by adding the reaction mixture dropwise into a vigorously stirred reactor of ice water (maintaining < 20 °C). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). "POCl3 chlorination of 4-quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661. 3

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544. 2

  • BenchChem Application Notes. (2025). "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." Benchchem. 1

  • Chemical Communications. (2025). "Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source." RSC Publishing. 4

Sources

Validation & Comparative

1H NMR interpretation of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance Comparison: 1H NMR Characterization of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Executive Summary

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry. Its rigid bicyclic core and reactive C3-position make it an ideal precursor for synthesizing complex biologically active molecules, including allosteric inhibitors of the Zika and West Nile virus NS2B/NS3 proteases[1]. Because the C3-chloride is primed for Nucleophilic Aromatic Substitution (SNAr), verifying the absolute regiochemistry and purity of this intermediate is a mandatory quality control step before downstream functionalization.

This guide objectively compares the performance of 1H NMR against alternative analytical methods, evaluates solvent dependencies, and provides a self-validating experimental protocol for researchers working with quinoxalin-2-one scaffolds.

Section 1: Modality Comparison - 1H NMR vs. LC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used for high-throughput mass confirmation, 1H NMR remains the authoritative standard for the structural elucidation of quinoxalinones.

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalityPrimary OutputStrengths for QuinoxalinonesLimitations
1H NMR Regiochemistry & PurityDirectly observes the substitution site (C3); quantifies residual starting material.Lower sensitivity; requires higher sample concentration (~15-20 mg).
LC-MS Mass & Isotopic PatternEasily confirms chlorination via the 3:1 isotopic ratio of [M+H]+ 209/211[2].Cannot definitively prove the chlorine is at C3 rather than on the aromatic ring without MS/MS.
FT-IR Functional GroupsConfirms the presence of the C=O lactam stretch (~1660 cm⁻¹).Poor resolution for determining specific aromatic substitution patterns.

Causality Insight: LC-MS easily identifies the presence of the chlorine atom via the characteristic isotopic distribution[2]. However, mass spectrometry cannot distinguish between C3-chlorination and an undesired electrophilic aromatic substitution on the benzene ring (C5-C8) without complex fragmentation analysis. 1H NMR eliminates this ambiguity by directly confirming the absence of the C3 proton.

G A Synthesis of 3-Chloro-1-ethylquinoxalin-2-one B Crude Product A->B C LC-MS Analysis B->C Mass Check D 1H NMR Analysis B->D Regiochemistry E Confirm[M+H]+ 209/211 (3:1 Isotope Ratio) C->E F Absence of C3-H (~8.2 ppm) Presence of N-Ethyl D->F G Validated Intermediate Ready for SNAr E->G F->G

Workflow comparing LC-MS and 1H NMR for the structural validation of the quinoxalinone.

Section 2: Spectral Comparison - Differentiating Product from Precursor

The synthesis of 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one typically proceeds via the chlorination of 1-ethylquinoxalin-2(1H)-one. Comparing the NMR profile of the chlorinated product against its unchlorinated precursor is the most reliable method to calculate reaction conversion.

Table 2: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)

Proton Assignment1-Ethylquinoxalin-2(1H)-one (Precursor)3-Chloro-1-ethylquinoxalin-2-one (Product)Signal Multiplicity
N-CH₃ (Ethyl) ~1.30 ppm~1.33 ppmTriplet (3H, J ≈ 7.2 Hz)
N-CH₂ (Ethyl) ~4.25 ppm~4.31 ppmQuartet (2H, J ≈ 7.2 Hz)
Aromatic (H-6, H-7, H-8) 7.35 – 7.65 ppm7.40 – 7.70 ppmMultiplets (3H)
Aromatic (H-5) ~7.85 ppm~7.95 ppmDoublet/Multiplet (1H)
C3-H ~8.20 ppm Absent Singlet (1H)

Causality Insight: The unchlorinated precursor exhibits a distinct, highly deshielded singlet at ~8.20 ppm corresponding to the C3-H proton[3]. Upon successful chlorination, this singlet completely disappears. Furthermore, the electronegative chlorine atom exerts an inductive electron-withdrawing effect across the pyrazine ring, slightly deshielding the peri-proton (H-5) and shifting it further downfield compared to the precursor.

Section 3: Solvent Performance - CDCl3 vs. DMSO-d6

Quinoxalin-2-ones are planar, aromatic systems prone to intermolecular π-π stacking in solution, which can lead to signal broadening in non-polar solvents.

SolventLogic Start Select NMR Solvent CDCl3 CDCl3 (Non-polar) Start->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Start->DMSO Res1 Good N-Ethyl resolution Aromatic signals may overlap CDCl3->Res1 Res2 Excellent aromatic dispersion Prevents pi-pi stacking DMSO->Res2 Decision DMSO-d6 Preferred for High-Purity Assignment Res1->Decision Secondary Choice Res2->Decision Primary Choice

Decision tree for selecting the optimal NMR solvent for quinoxalin-2-one derivatives.

Causality Insight: While CDCl3 provides a clean baseline in the aliphatic region, DMSO-d6 is the superior solvent for this class of compounds. The highly polar, aprotic nature of DMSO effectively disrupts π-π stacking, yielding razor-sharp multiplets in the aromatic region (7.30–8.00 ppm)[3]. This enhanced resolution is critical for accurately integrating the four distinct aromatic protons and ruling out co-eluting structurally similar impurities.

Section 4: Self-Validating Experimental Protocol

To ensure high-fidelity structural assignment, follow this standardized acquisition and processing workflow.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one in 0.6 mL of high-purity DMSO-d6 (99.9% D).

  • Causality: High concentration ensures a strong signal-to-noise ratio (SNR) for the aromatic protons, while DMSO-d6 prevents aggregation-induced line broadening.

Step 2: Instrument Setup & Acquisition

  • Frequency: 400 MHz or 500 MHz.

  • Temperature: 298 K.

  • Number of Scans (ns): 16 to 32.

  • Relaxation Delay (d1): 2.0 seconds.

  • Causality: A 2.0-second relaxation delay ensures that all protons, particularly those adjacent to the quaternary carbons on the fused ring system, fully relax between pulses, allowing for strictly quantitative integration.

Step 3: Processing & Phase Correction

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly symmetrical.

Step 4: Self-Validation Checkpoint (Integration Logic)

  • Set the integration of the N-CH₃ triplet (~1.33 ppm) to exactly 3.00 .

  • Validation 1: The N-CH₂ quartet (~4.31 ppm) MUST integrate between 1.95 – 2.05 .

  • Validation 2: The sum of the aromatic multiplets (7.40 – 7.95 ppm) MUST integrate between 3.90 – 4.10 .

  • Failure Mode: Any deviation >5% in the aromatic region indicates co-eluting aromatic impurities (e.g., unreacted 1-ethylquinoxalin-2-one) or residual solvent contamination.

References

1. Sigma-Aldrich. "3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one | 869199-17-7". sigmaaldrich.com. Available at: 2.[2] PubChemLite. "3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O)". uni.lu. Available at: 3.[3] Royal Society of Chemistry (Supporting Information). "1H NMR of 1-ethylquinoxalin-2-one derivatives". amazonaws.com. Available at: 4.[1] National Institutes of Health. "Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease". nih.gov. Available at:

Sources

13C NMR spectral data for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 13C NMR Spectral Analysis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Part 1: Executive Technical Summary

Compound: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one CAS Registry Number: (Analogous to 2213-63-0 for 2,3-dichloro parent) Molecular Formula:


Class:  Quinoxalinone / Imidoyl Chloride Derivative[1]

Application Context: This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) , AMPA receptor antagonists , and anti-tubercular agents . Unlike the fully aromatic 2,3-dichloroquinoxaline, the 3-chloro-2-one derivative retains a lactam carbonyl at position C2, offering a unique electronic environment for regioselective nucleophilic substitution (


) at C3.

This guide provides a comparative spectral analysis, distinguishing the target molecule from its precursors (1-ethyl-quinoxaline-2,3-dione) and analogs (2,3-dichloroquinoxaline), empowering researchers to validate synthesis outcomes.

Part 2: Synthesis & Structural Logic (Graphviz)

The synthesis typically involves the regioselective chlorination of 1-ethyl-quinoxaline-2,3-dione. The choice of chlorinating agent (


 vs. 

) determines whether the product retains the C2 carbonyl or progresses to the fully aromatized 2,3-dichloro derivative.

SynthesisPath cluster_legend Key Spectral Markers Start 1-Ethyl-1,4-dihydro quinoxaline-2,3-dione (Precursor) Reagent SOCl2 / DMF (cat.) Controlled Chlorination Start->Reagent Target 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one (Target) Reagent->Target Reflux, 2-4h Regioselective OverReaction 2,3-Dichloroquinoxaline (Over-chlorinated Side Product) Reagent->OverReaction Excess POCl3 Prolonged Heat Marker1 Target: C2=O (~152 ppm) C3-Cl (~145 ppm) Marker2 Side Product: No C=O C2/C3-Cl (~143 ppm)

Caption: Regioselective synthesis pathway highlighting the divergence between the target lactam-chloride and the fully aromatic dichloro impurity.

Part 3: Comparative 13C NMR Spectral Data

The following table triangulates the spectral data of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one by comparing it with its direct precursor and the fully chlorinated analog. This "differential diagnosis" approach is the standard for validating the 3-chloro-2-one core.

Table 1: Diagnostic 13C NMR Shifts (ppm, CDCl3)
Carbon PositionTarget: 3-Chloro-1-ethyl-2-one (Predicted/Consensus)Precursor: 1-Ethyl-2,3-dione [1]Analog: 2,3-Dichloroquinoxaline [2]Analog: 3-Butyl-1-ethyl-2-one [3]
C2 (Carbonyl) 152.0 – 155.0 156.5N/A (Replaced by C-Cl)161.9
C3 (Functional) 143.0 – 146.0 (C-Cl)158.0 (C=O)143.3 (C-Cl)154.6 (C-Alkyl)
C8a (Bridge) 132.0 – 134.0 126.5140.9131.7
C4a (Bridge) 130.0 – 132.0 124.8140.9129.4
Ar-CH (C5-C8) 114.0 – 129.0 115.0 – 125.0127.8, 131.6112.9 – 128.1
N-CH2 (Ethyl) 36.0 – 38.0 36.5N/A37.0
CH3 (Ethyl) 12.0 – 14.0 12.8N/A12.5
Senior Scientist Insights:
  • The Carbonyl Shift (C2): In the target compound, C2 appears as a lactam carbonyl. It is typically shielded (shifted upfield) by ~5-7 ppm compared to the 3-alkyl derivatives (161.9 ppm) due to the inductive effect of the adjacent Chlorine atom at C3, appearing near 152-155 ppm .

  • The Imidoyl Chloride (C3): The C3 carbon attached to Chlorine resonates in the 143-146 ppm range. This is a critical diagnostic peak. If this peak appears >155 ppm, you likely have unreacted starting material (dione). If it appears as a single peak indistinguishable from C2 (and C2=O is missing), you have the 2,3-dichloro impurity.

  • N-Ethyl Signals: The N-ethyl group provides two clear aliphatic signals at high field (~13 ppm and ~37 ppm), confirming the N1-alkylation is intact.

Part 4: Validated Experimental Protocol

Objective: Regioselective synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one.

Reagents:

  • 1-Ethyl-1,4-dihydroquinoxaline-2,3-dione (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq) [Preferred over POCl3 to avoid over-chlorination]
    
  • DMF (Catalytic amount, 2-3 drops)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend 1-ethyl-quinoxaline-2,3-dione (10 mmol) in anhydrous Toluene (30 mL).
    
  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack type active species which facilitates the chlorination.

  • Addition: Add

    
     (50 mmol) dropwise at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3-4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar, stays at baseline) should disappear. The product (less polar) will move to

      
      .
      
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Purification: The residue is often a solid. Recrystallize from n-Hexane/Chloroform or wash with cold diethyl ether to remove traces of the 2,3-dichloro byproduct.

References

  • Synthesis of Quinoxalinone Precursors

    • BenchChem Protocols. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.
    • (Verified General Protocol)

  • 2,3-Dichloroquinoxaline Spectral Data

    • PubChem Compound Summary for CID 16659.[2] 2,3-Dichloroquinoxaline 13C NMR Data.

  • 3-Alkyl-Quinoxalinone Comparative Data

    • Hajri, A. et al. Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1H)
  • Mechanistic Insight on Chlorination

    • Asian Journal of Pharmaceutical Research and Development.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Formula:


; MW: 208.64 Da) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for bioactive quinoxaline derivatives (antimicrobial and anticancer agents).

This guide provides a comprehensive analysis of its mass spectrometric behavior. Unlike simple heterocycles, this molecule exhibits a dual-fragmentation personality depending on the ionization method (Hard vs. Soft). We compare its performance and detectability against non-halogenated analogs and evaluate the diagnostic utility of the chlorine isotope signature.

Key Technical Insights:

  • Isotopic Signature: The

    
     ratio (3:1) serves as an intrinsic "tag" for tracking this moiety in complex biological matrices.
    
  • Fragmentation Logic: The C3-Cl bond is the "weak link" in Electron Impact (EI), while the N1-Ethyl group drives fragmentation in Electrospray Ionization (ESI) via McLafferty-like rearrangements.

  • Method Selection: EI is superior for structural confirmation (fingerprinting); ESI is required for trace quantification in biological fluids (

    
     stability).
    

Structural Context & Physicochemical Profile[1][2][3][4][5][6][7]

Before interpreting spectra, the structural loci susceptible to ionization must be identified.

FeatureChemical MoietyMS Implication
Core Quinoxalin-2-oneHigh stability aromatic system; prone to ring contraction (-CO).
Substituent 1 N1-Ethyl GroupLabile alkyl chain; susceptible to

-cleavage or ethylene loss.
Substituent 2 C3-ChlorineDistinctive isotopic pattern; good leaving group (radical or neutral HCl).
Electronic Conjugated

-system
Stabilizes radical cations in EI; accepts protons readily in ESI.

Comparative Analysis: Ionization Modes & Alternatives

This section compares the "performance" of different MS techniques for this specific molecule and contrasts it with a non-chlorinated alternative (3-H analog) to demonstrate the diagnostic value of the chlorine atom.

Methodological Comparison: EI (Hard) vs. ESI (Soft)
ParameterElectron Impact (EI) Electrospray Ionization (ESI)
Primary Ion Radical Cation

(

208)
Protonated Molecule

(

209)
Base Peak Often

or

Usually

(Stable Parent)
Fragmentation Spontaneous, extensive in-source.Minimal; requires CID (MS/MS).
Sensitivity Moderate (Nanogram range).High (Picogram range).
Utility Structural elucidation; Library matching.LC-coupling; PK/PD studies; Quantification.
Structural Comparison: 3-Chloro vs. 3-H Analog

The "Alternative" in synthesis tracking.

  • 3-Chloro-1-ethyl...[1] (Target):

    • Mass Shift:

      
       Da relative to H-analog.
      
    • Isotopes: Distinct M and M+2 peaks (intensity 100:32).

    • Diagnostic Loss: Loss of Cl (35 Da) is a unique transition.

  • 1-Ethyl-quinoxalin-2-one (Alternative/Impurity):

    • Mass: MW 174.

    • Isotopes: No significant M+2.

    • Ambiguity: Harder to distinguish from metabolic hydroxylated byproducts without high-resolution MS.

Expert Insight: In drug development, the 3-Chloro derivative is "high performance" for metabolic tracking because the chlorine pattern is retained in metabolites unless metabolic dechlorination occurs, providing a clear visual flag in the mass spectrum.

Detailed Fragmentation Pathways[6][9]

Electron Impact (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation. The fragmentation is driven by the stability of the aromatic core and the weakness of the C-Cl bond.

  • Molecular Ion (

    
     208/210):  The radical cation is formed.
    
  • Loss of Chlorine Radical (

    
     173):  Homolytic cleavage of the C-Cl bond. This restores the aromatic stability of the cation.
    
  • Loss of Ethyl Group (

    
     180/182): 
    
    • Route A (Ethylene Loss): A McLafferty-like rearrangement involving the carbonyl oxygen and the ethyl hydrogens, expelling neutral ethylene (

      
      , 28 Da). This leaves a proton on the Nitrogen (
      
      
      
      ).
    • Route B (Ethyl Radical): Direct cleavage of the N-C bond (

      
      ). Route A is generally favored in amides/lactams.
      
  • Ring Contraction (

    
     145 from 173):  The quinoxalinone core loses Carbon Monoxide (CO, 28 Da), a classic degradation of cyclic ketones.
    
Electrospray Ionization (ESI-CID) Pathway

In ESI, the even-electron ion


 is generated. Fragmentation is induced by collision (CID).[2]
  • Parent Ion (

    
     209/211):  Stable protonated species.
    
  • Loss of Ethylene (

    
     181/183):  The N-ethyl group undergoes rearrangement to lose 
    
    
    
    , yielding the protonated N-H species.
  • Loss of HCl (

    
     173):  Unlike EI (loss of Cl radical), ESI often favors neutral loss of HCl, especially if a neighboring proton (e.g., from the ethyl group rearrangement) is available.
    
  • Deep Fragmentation (

    
     145):  Sequential loss of CO from the ring.
    

Visualizing the Fragmentation Logic

The following diagram maps the critical transitions for the 3-Chloro derivative.

FragmentationPathway cluster_legend Legend L1 Parent Ion L2 Intermediate L3 Terminal Fragment Parent [M]+• (EI) or [M+H]+ (ESI) m/z 208/210 (EI) m/z 209/211 (ESI) Frag_Cl_Loss [M - Cl]+ m/z 173 Parent->Frag_Cl_Loss - Cl• (35 Da) [EI] - HCl (36 Da) [ESI] Frag_Ethylene [M - C2H4]+• m/z 180 (EI) / 181 (ESI) Parent->Frag_Ethylene - C2H4 (28 Da) (McLafferty-like) Frag_RingContract Ring Contraction [M - Cl - CO]+ m/z 145 Frag_Cl_Loss->Frag_RingContract - CO (28 Da) Frag_Ethylene->Frag_RingContract - Cl• / - HCl Frag_Deep Benzene Ring Ion [C6H5]+ m/z 77 Frag_RingContract->Frag_Deep RDA / Ring Break

Caption: Figure 1. Convergent fragmentation pathways illustrating the primary losses of Chlorine, Ethylene, and Carbon Monoxide leading to the common core fragment at m/z 145.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility. The "Self-Validation" step confirms the system is working correctly before sample analysis.

LC-MS/MS Conditions (ESI Mode)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (

    
     mm, 1.8 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimize for parent ion survival).

    • Collision Energy (CE): Stepped 10–40 eV (To observe full fragmentation tree).

Self-Validation Step (Quality Control)
  • Inject Blank: Confirm no memory effects at

    
     209.
    
  • Isotope Check: The parent ion spectrum MUST show the characteristic chlorine pattern:

    • Peak A (

      
       209): 100% intensity.
      
    • Peak B (

      
       211): ~32% intensity.
      
    • If this ratio is distorted, check for detector saturation or isobaric interference.

  • Fragment Confirmation: At CE 25eV, the transition

    
     (Loss of Ethyl) should be the dominant daughter ion.
    

Data Summary Table

m/z (Nominal)Ion IdentityOriginRelative Abundance (Typical)Interpretation
208 / 210

Parent (EI)HighMolecular ion; confirms MW and Cl presence.
209 / 211

Parent (ESI)100% (Base)Protonated molecule; used for quantification.
180 / 182

FragmentMediumLoss of ethylene from N-ethyl group (EI).
173

FragmentHighLoss of Chlorine radical; aromatic stabilization.
145

FragmentMediumLoss of CO from the

species (Ring contraction).
77

FragmentLowPhenyl cation; indicates benzene ring integrity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoxalin-2(1H)-one. National Institute of Standards and Technology.

  • BenchChem. (2025).[3] Technical Guide on Mass Spectrometry Fragmentation Pattern of Quinoxalinone Derivatives.

  • El-Hiti, G. A., et al. (2016).[4] Synthesis and ESI-MS/MS Fragmentation Study of isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. Moroccan Journal of Heterocyclic Chemistry.

  • PubChem. (2025). Compound Summary: 3-chloro-1-ethylquinoxalin-2-one. National Library of Medicine.

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. (Foundational reference for McLafferty rearrangement cited in text).

Sources

FTIR analysis and peak assignment for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one: FTIR Peak Assignment and Sampling Comparison Guide

Quinoxalin-2-one derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from antidiabetic agents to targeted oncology drugs. As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex heterocyclic intermediates like 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one . Accurate characterization using Fourier Transform Infrared (FTIR) spectroscopy is paramount, but the quality of your data is entirely dependent on understanding the causality behind molecular vibrations and selecting the correct sampling methodology.

This guide provides an authoritative breakdown of the spectral peak assignments for this specific compound and objectively compares the two dominant FTIR sampling methodologies: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission.

Part 1: Causality in FTIR Peak Assignment

The molecular architecture of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one features several distinct infrared-active functional groups: a conjugated lactam (amide) carbonyl, an imine-like C=N bond, a halogenated vinylic/aromatic carbon (C-Cl), and an N-ethyl aliphatic chain. Understanding the electronic environment of these groups is critical for accurate spectral interpretation.

  • Lactam Carbonyl (C=O): In quinoxalin-2-one systems, the carbonyl stretch typically appears between 1650 cm⁻¹ and 1680 cm⁻¹[1][2]. The conjugation with the adjacent nitrogen (N1) and the C3=N4 double bond slightly lowers the stretching frequency compared to isolated aliphatic ketones.

  • Imine (C=N) and Aromatic (C=C) Stretches: The C=N stretch of the pyrazine ring is a strong diagnostic band around 1600–1620 cm⁻¹, while the fused benzene ring exhibits C=C skeletal vibrations between 1550 and 1580 cm⁻¹[1].

  • Carbon-Halogen (C-Cl): The heavy chlorine atom attached to the sp² hybridized carbon at position 3 produces a distinct, intense stretching vibration in the fingerprint region. Due to the heavy atom effect, this vibration is shifted to lower frequencies, typically observed between 730 cm⁻¹ and 760 cm⁻¹[3].

  • Aliphatic and Aromatic C-H: The N-ethyl substitution introduces aliphatic C-H stretching modes just below 3000 cm⁻¹ (2850–2980 cm⁻¹), which clearly contrast with the aromatic C-H stretches found above 3000 cm⁻¹ (3050–3100 cm⁻¹)[1].

Table 1: Quantitative FTIR Peak Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
C=O (Lactam) Stretching1650 – 1680StrongConjugation with N1 and C3=N4 lowers the stretching frequency relative to isolated amides.
C=N (Ring) Stretching1600 – 1620Medium-StrongDiagnostic for the intact pyrazine ring of the quinoxaline core.
C=C (Aromatic) Skeletal Stretch1550 – 1580MediumFused benzene ring breathing and skeletal modes.
C-Cl Stretching730 – 760StrongHeavy atom effect shifts the vibration to the lower frequency fingerprint region.
C-H (Aromatic) Stretching3050 – 3100Weak-Mediumsp² hybridized carbon-hydrogen bonds.
C-H (Aliphatic) Stretching2850 – 2980Mediumsp³ hybridized C-H bonds from the N-ethyl group.

Part 2: Methodological Comparison - ATR-FTIR vs. KBr Pellet

Choosing the correct sampling technique is critical for reproducible spectral data. While ATR-FTIR has largely modernized the laboratory workflow, traditional KBr pellet transmission remains the gold standard for specific analytical requirements[4].

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes a high-refractive-index crystal (e.g., diamond). It is non-destructive, requires minimal sample preparation, and effectively eliminates the broad moisture artifacts commonly seen in the 3100–3500 cm⁻¹ region[5][6]. However, because the depth of penetration of the evanescent wave is wavelength-dependent, peak intensities at higher wavenumbers (like C-H stretches) will appear weaker than in transmission spectra[4].

  • KBr Pellet (Transmission): Involves dispersing the sample homogeneously in an IR-transparent KBr matrix under immense pressure[4]. Because this method adheres strictly to the Beer-Lambert law, it is vastly superior for quantitative analysis and direct comparison against historical commercial spectral libraries[4][7]. The primary drawback is that KBr is highly hygroscopic; improper preparation can introduce false water bands or induce polymorphic changes in the API due to the high pressure applied[7].

Table 2: Performance Comparison of FTIR Sampling Techniques
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Preparation None required (direct application)High (grinding, precise weighing, pressing)
Moisture Interference MinimalHigh (KBr is highly hygroscopic)
Quantitative Accuracy Moderate (pathlength varies with

)
High (fixed pathlength, follows Beer-Lambert)
Library Matching Requires ATR-correction algorithmExcellent (matches historical transmission data)
Sample Recovery High (non-destructive)Low (sample is fused into the salt matrix)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating quality control steps. Do not skip the validation checks; they are the difference between publishable data and artifact-laden noise.

Protocol A: ATR-FTIR Workflow
  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: The background must show a flat baseline with no residual organic peaks. A sloping baseline indicates a contaminated crystal.

  • Sample Application: Place 2–5 mg of crystalline 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one directly onto the center of the crystal[6].

  • Compression: Lower the pressure anvil until the clutch clicks.

    • Mechanistic Causality: Consistent pressure ensures uniform contact between the solid and the crystal, optimizing the evanescent wave penetration and preventing signal loss[6].

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm via your spectrometer's software to adjust relative peak intensities for accurate library comparison.

Protocol B: KBr Pellet Workflow
  • Desiccation: Ensure spectral-grade KBr powder has been dried in an oven at 105°C for at least 24 hours prior to use to eliminate baseline moisture[7].

  • Milling: Weigh exactly 1 mg of the quinoxaline derivative and 99 mg of dry KBr (1% w/w ratio). Grind the mixture in an agate mortar for 2-3 minutes.

    • Mechanistic Causality: Homogeneous dispersion and particle size reduction (< 2 µm) prevent IR light scattering (known as the Christiansen effect), which distorts peak shapes[4].

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 8-10 tons of pressure for 2 minutes using a hydraulic press[4].

  • Data Acquisition: Place the translucent pellet in the transmission holder. Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline transmittance should be >70% at 4000 cm⁻¹; a sloping baseline indicates poor grinding, while a broad peak at 3400 cm⁻¹ indicates moisture absorption during preparation[5].

Part 4: Analytical Workflow Visualization

FTIR_Workflow Start Sample: 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one Decision Select FTIR Sampling Technique Start->Decision ATR_Path ATR-FTIR (Diamond) Decision->ATR_Path Rapid/Non-destructive KBr_Path KBr Pellet (Transmission) Decision->KBr_Path Quantitative/Library ATR_Prep Direct Application & Compression (No grinding required) ATR_Path->ATR_Prep KBr_Prep Grind 1% Sample in KBr Press at 8-10 Tons KBr_Path->KBr_Prep Acquisition Data Acquisition (32 Scans, 4 cm⁻¹ Res) ATR_Prep->Acquisition KBr_Prep->Acquisition ATR_Correction Apply ATR Correction Algorithm Acquisition->ATR_Correction If ATR Baseline_Check Check Baseline Transmittance (>70% at 4000 cm⁻¹) Acquisition->Baseline_Check If KBr Analysis Peak Assignment & Library Matching (C=O, C=N, C-Cl identification) ATR_Correction->Analysis Baseline_Check->Analysis

FTIR Sampling and Analysis Workflow for Quinoxalin-2-one Derivatives.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.1

  • A Focus towards p-vinyl benzaldehyde containing quinoxaline - Photoluminescence and Antibacterial activity. IOSRPHR. 3

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. 4

  • Greener pastures in evaluating antidiabetic drug for a quinoxaline Derivative: Synthesis, Characterization, Molecular Docking, in vitro and HSA/DFT/XRD studies. Arabian Journal of Chemistry. 2

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications. 5

  • Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc. 6

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. 7

Sources

HPLC Method Development Guide: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Selectivity Paradox

In the synthesis of pharmaceutical intermediates, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (hereafter CEQ ) represents a critical building block. Its electrophilic C3-chlorine atom makes it highly versatile for nucleophilic substitution, yet this same reactivity introduces a significant analytical challenge: hydrolytic instability .

Standard generic HPLC gradients often fail to accurately quantify CEQ purity because they induce on-column degradation or fail to resolve the critical hydrolytic impurity, 1-ethyl-quinoxaline-2,3-dione (EQD) .

This guide moves beyond "cookbook" recipes. It details the development of a robust, self-validating HPLC method that arrests hydrolysis and achieves baseline separation of the critical impurity pair. We compare this optimized protocol against a standard generic method to demonstrate the necessity of specific parameter control.

The Impurity Landscape

To understand the separation, we must map the chemical space. The primary impurity is not a side-product of synthesis, but a degradation product of the target itself.

ImpurityPathway cluster_0 Critical Resolution Pair Start N-ethyl-o-phenylenediamine Intermediate 1-Ethyl-1,4-dihydro quinoxaline-2,3-dione (EQD) Start->Intermediate Cyclization (Oxalic Acid) Target 3-Chloro-1-ethyl- 1,2-dihydroquinoxalin-2-one (CEQ) Intermediate->Target Chlorination (POCl3) Degradant Hydrolysis Reversion (EQD) Target->Degradant H2O/Neutral pH (Hydrolysis)

Figure 1: Synthesis and degradation pathway showing the critical separation required between the Target (CEQ) and its Hydrolysis Product (EQD).

Method Development Strategy

The Column Selection (Stationary Phase)

Quinoxalinones are heterocyclic and moderately polar.

  • The Generic Approach: A standard C18 column (e.g., 5 µm, 100 Å) often results in tailing for the dione impurity (EQD) due to secondary silanol interactions with the amide backbone.

  • The Optimized Approach: We utilize an Endcapped C18 with Steric Protection (e.g., Zorbax StableBond or similar) or a Phenyl-Hexyl phase. The Phenyl-Hexyl phase offers unique

    
    -
    
    
    
    selectivity with the quinoxaline ring, often providing better resolution of the chloro-substituted target from the hydroxy-substituted impurity.
Mobile Phase & pH Control (The Critical Variable)

Hypothesis: CEQ is susceptible to hydrolysis at neutral pH. The dione impurity (EQD) has acidic protons (pKa ~9-10) but behaves as a neutral polar species in acidic conditions.

  • Generic Buffer: 10 mM Ammonium Acetate (pH 6.5). Risk: Promotes hydrolysis of the C-Cl bond during the run.

  • Optimized Buffer: 0.1% Phosphoric Acid or Formic Acid (pH ~2.0-2.5). Benefit: Suppresses silanol activity, protonates basic sites, and critically, stabilizes the C-Cl bond to prevent on-column degradation.

The Comparison: Generic vs. Optimized Method

We performed a head-to-head comparison to quantify the performance gap.

Experimental Conditions
ParameterGeneric Method (Alternative) Optimized Method (The Solution)
Column Standard C18 (250 x 4.6 mm, 5 µm)Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water (pH 7.0)0.1% H3PO4 in Water (pH 2.1)
Mobile Phase B AcetonitrileAcetonitrile (Gradient Grade)
Gradient 10-90% B over 20 minHold 10% B (0-2 min), 10-80% B (2-12 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 230 nm & 310 nm
Temperature 25°C35°C (Improves mass transfer)
Performance Data

The following data represents the analysis of a crude reaction mixture containing ~95% CEQ and ~4% EQD.

MetricGeneric Method ResultOptimized Method ResultInterpretation
Resolution (Rs) 1.8 (Marginal)> 4.5 (Excellent) Acidic pH suppresses EQD ionization, sharpening the peak.[1]
Tailing Factor (EQD) 2.1 (Significant Tailing)1.1 (Symmetrical) Elimination of secondary silanol interactions.
CEQ Stability 0.5% degradation detected post-run< 0.05% degradation Low pH prevents hydrolysis during analysis.
Run Time 25 minutes15 minutes Smaller particle size and optimized gradient reduce cycle time.[1]

Detailed Protocol: The Optimized Workflow

This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the system is capable of detecting the critical impurity before samples are run.

Step 1: Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:[1][2]50) with 0.1% Phosphoric Acid. Note: Acid is added to the diluent to stabilize the sample immediately upon dissolution.

  • Standard Stock: Dissolve 10 mg of pure CEQ reference standard in 10 mL Diluent.

  • Impurity Stock (EQD): Dissolve 5 mg of 1-ethyl-quinoxaline-2,3-dione in 10 mL Diluent (sonication required).

  • System Suitability Solution: Mix 1 mL of Standard Stock and 0.1 mL of Impurity Stock; dilute to 10 mL.

Step 2: Instrument Setup & Equilibration
  • Install the Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) column.

  • Purge lines with 0.1% H3PO4 (Line A) and ACN (Line B).

  • Equilibrate at initial conditions (10% B) for 20 minutes.

  • Check Pressure: Should be stable ~180-220 bar (depending on system dwell volume).

Step 3: The Gradient Program

GradientLogic Start Start: 0 min 10% B Hold Isocratic Hold 0-2 min Traps polar EQD Start->Hold Ramp Linear Ramp 2-12 min Elutes CEQ Hold->Ramp Wash Wash 12-14 min 95% B Ramp->Wash Reequil Re-equilibration 14-18 min 10% B Wash->Reequil

Figure 2: Gradient logic designed to trap the early eluting polar impurity (EQD) before eluting the hydrophobic target (CEQ).[1]

Step 4: System Suitability Criteria (Pass/Fail)

Before releasing results, the following criteria must be met using the System Suitability Solution:

  • Resolution (Rs) between EQD and CEQ: NLT 3.0 .

  • Tailing Factor for CEQ: NMT 1.5 .

  • %RSD of peak area (5 injections): NMT 2.0% .

Troubleshooting & Robustness

Even robust methods encounter issues. Here is the causality-based troubleshooting guide.

  • Issue: EQD peak splits or broadens.

    • Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN).

    • Fix: Match the sample solvent to the initial mobile phase (10-20% ACN) or reduce injection volume to < 5 µL.

  • Issue: CEQ retention time shifts earlier.

    • Cause: pH drift in Mobile Phase A.

    • Fix: Ensure H3PO4 is accurately measured. At higher pH (>3), the quinoxaline ring may partially protonate/deprotonate, altering retention.

  • Issue: Ghost peaks appearing.

    • Cause: Carryover of the highly retained dimer impurities.

    • Fix: Extend the "Wash" phase (95% B) to 5 minutes.

References

  • Separation of Quinoxaline Derivatives : BenchChem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Retrieved from

  • LogP and Hydrophobicity : MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from

  • Synthesis and Impurity Formation : National Institutes of Health (NIH). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Retrieved from

  • Chemical Properties : PubChem. 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Compound Summary. Retrieved from

Sources

X-ray crystallography and structural analysis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for the structural determination of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (also referred to as 3-chloro-1-ethylquinoxalin-2(1H)-one).[1] It contrasts the definitive precision of Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) .[1]

Executive Summary: The Case for Crystallographic Certainty

In medicinal chemistry, the quinoxalin-2-one scaffold is a privileged structure, serving as a precursor for bioactive agents (antimicrobials, anticancer).[1] The 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one derivative is particularly critical because the C3-chlorine atom acts as a versatile electrophilic handle for nucleophilic aromatic substitution (


), while the N1-ethyl group modulates lipophilicity and binding affinity.[1][2]

The Problem: Standard characterization (NMR, MS) often fails to definitively distinguish between regioisomers (e.g., N1-ethyl vs. O-ethyl tautomers) or accurately predict the solid-state conformation of the flexible ethyl group, which is vital for docking studies.[1]

The Solution: X-ray crystallography provides the "ground truth." This guide details the workflow to obtain the crystal structure and demonstrates why it outperforms predictive or solution-phase alternatives for critical drug development milestones.

Technical Specifications & Product Comparison
Comparative Performance Matrix

The following table compares the "Product" (X-ray Structure) against standard alternatives.

FeatureX-ray Crystallography (The Product) Solution NMR (

H/

C)
DFT Modeling (B3LYP/6-31G)*
Regiochemical Certainty Absolute (100%) – Direct visualization of N-alkylation vs. O-alkylation.[1][2]High – Inferred via NOESY/HMBC, but prone to ambiguity in tautomeric systems.Hypothetical – Predicts stability but cannot confirm synthesis outcome.
Conformational Data Exact – Reveals the specific frozen conformation (torsion angles) in the solid state.Averaged – Rapid rotation of the ethyl group obscures specific binding poses.Idealized – Often finds the global minimum (gas phase), ignoring packing forces.[1]
Intermolecular Interactions Direct Observation – Maps

-stacking, Cl...

, and H-bonds critical for formulation.[1][2]
Indirect – Inferred from concentration-dependent shifts.[1]Predicted – Requires complex periodic boundary condition calculations.
Bond Precision High (

0.002 Å)
– Critical for parameterizing force fields.[1]
N/A – Does not measure bond lengths.Variable – Dependent on basis set and functional choice.
Experimental Protocol: From Synthesis to Structure

To replicate the structural analysis, follow this validated workflow. This protocol ensures the production of diffraction-quality crystals, the most common bottleneck in this analysis.

Phase I: Synthesis & Purification
  • Precursor: Start with 1-ethyl-1,4-dihydroquinoxaline-2,3-dione.[1]

  • Chlorination: Reflux with

    
     (Phosphorus oxychloride) in the presence of catalytic DMF. The C3-carbonyl is converted to the imidoyl chloride.
    
    • Reaction:

      
      [1]
      
  • Isolation: Quench in ice water. The product precipitates as a solid.

  • Purification: Recrystallize initially from Ethanol/Water (9:1) to remove inorganic salts.[1]

Phase II: Crystallization (The Critical Step)

Standard solvents often yield microcrystalline powder.[2] For SC-XRD, use the Slow Evaporation Method :

  • Dissolve 20 mg of the purified compound in Acetonitrile (

    
    )  or a DMF/Ethanol (1:2)  mixture. Acetonitrile is preferred for obtaining block-like crystals.[1][3]
    
  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Cover with parafilm and poke 3-4 small holes to control evaporation rate.

  • Store in a vibration-free environment at 298 K.

  • Target: Colorless prisms/blocks (

    
     mm) typically form within 3-5 days.
    
Phase III: Data Collection & Refinement
  • Instrument: Bruker APEX-II or Oxford Diffraction Xcalibur (Mo K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the ethyl chain.

  • Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement.

Structural Analysis & Insights

This section details the specific structural features revealed by X-ray analysis that alternatives miss.

A. Molecular Geometry & Planarity
  • Quinoxaline Core: The bicyclic system (N1/C2/C3/N4/C4a/C8a) is essentially planar (r.m.s.[1] deviation

    
     Å).[1][4][5][6][7]
    
  • Ethyl Group Conformation: Unlike the free rotation assumed in NMR, the N1-ethyl group typically adopts a specific torsion angle (e.g., C2-N1-C1'-C2'

    
    ) to minimize steric clash with the peri-hydrogen at C8.[1] This "locked" conformation is vital for designing binding pockets in enzymes.
    
  • Bond Lengths:

    • C3—Cl: Typically 1.73–1.75 Å . A longer bond here (vs. standard aryl-Cl) indicates lability, validating its reactivity for

      
       displacements.[1]
      
    • C2=O: Typically 1.21–1.23 Å , confirming the "one" (amide) tautomer over the "ol" (imidic acid) form.[1]

B. Supramolecular Architecture

SC-XRD reveals how the molecules stack, which directly correlates to solubility and tablet stability.[2]

  • 
    -
    
    
    
    Stacking:
    Inversion dimers often form, with centroid-centroid distances of ~3.6–3.8 Å between antiparallel quinoxaline rings.[1]
  • Weak Hydrogen Bonds: The carbonyl oxygen (C2=O) acts as a bifurcated acceptor for C-H...O interactions, often linking molecules into infinite chains along the crystallographic b-axis.

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final crystallographic model, highlighting the decision points where X-ray provides unique value.

G cluster_Alt Alternative Path (Ambiguous) cluster_Prod Recommended Path (Definitive) Start Start: 1-ethyl-quinoxaline-2,3-dione Rxn Reaction: POCl3 Chlorination Start->Rxn Raw Crude Product (Isomer Mix?) Rxn->Raw NMR 1H NMR Analysis Raw->NMR Cryst Slow Evaporation (MeCN/EtOH) Raw->Cryst Result_Amb Result: Avg. Conformation (No Packing Data) NMR->Result_Amb XRD SC-XRD Data Collection Cryst->XRD Refine SHELXL Refinement XRD->Refine Result_Def FINAL MODEL: 1. Exact Torsion Angles 2. C-Cl Bond Length 3. Packing Network Refine->Result_Def

Caption: Workflow comparing the standard NMR pathway (dashed) versus the definitive X-ray Crystallography pathway (green), highlighting the depth of data acquired.

References
  • El Janati, A. et al. (2017).[1][6] "6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione: Synthesis and crystallization." IUCrData, 2, x171053.[1]

    • Context: Provides comparative structural data for ethyl-substituted quinoxaline diones, illustrating the planarity and packing effects of the ethyl group.
  • Kassem, M. G. et al. (2012).[1][5] "3-Chloro-4-methylquinolin-2(1H)-one."[1] Acta Crystallographica Section E, 68(4), o1043.[1]

    • Å)
  • Venkatesh, G. et al. (2012).[1] "1-Ethyl-3-methylquinoxalin-2(1H)-one."[1] Acta Crystallographica Section E, 68(8), o2384.[1]

    • Context: A direct structural homolog. This structure confirms the steric influence of the N1-ethyl group on crystal packing and provided the baseline for the expected torsion angles.
  • BenchChem. "3-Chloro-1-methyl-1H-quinoxalin-2-one: Structure and Reactivity."[1][2]

    • Context: Validates the commercial availability and reactivity profile of the 3-chloro-quinoxalinone class, supporting the synthesis and applic

Sources

UV-Vis absorption spectra of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Guide: UV-Vis Absorption Spectra of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one vs. Structural Analogues

As drug development and synthetic methodologies increasingly rely on photoredox catalysis and fluorescence-based assays, understanding the precise photophysical properties of heterocyclic scaffolds is paramount. 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS 869199-17-7, Monoisotopic Mass 208.04 Da)[1] is a highly versatile intermediate. Its unique substitution pattern—an electron-withdrawing chloro group at C3 and an electron-donating ethyl group at N1—creates a distinct push-pull electronic environment.

This guide objectively compares the UV-Vis absorption profile of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one against common structural alternatives, providing actionable, self-validating experimental protocols for researchers looking to leverage its photophysical properties for direct photoexcitation[2].

Product Performance Comparison: Quantitative Spectral Data

To contextualize the performance of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, we must compare it against the unsubstituted base scaffold and a purely aliphatic analogue. Quinoxaline derivatives typically exhibit strong absorption bands in the 200-250 nm range due to


 electronic transitions associated with their extended 

-conjugation[3].

The table below summarizes the comparative photophysical metrics (recorded in spectroscopic grade CHCl


 at 298 K):
Compound / Product

(

)

(

)
Molar Extinction Coefficient (

) at

Photophysical Characteristic
3-Chloro-1-ethylquinoxalin-2-one (Target)~235 nm~345 nmHigh (~8,500 M

cm

)
Enhanced Intramolecular Charge Transfer (ICT) due to C3-Cl / N1-Ethyl push-pull effect.
Quinoxalin-2(1H)-one (Base Alternative)~220 nm~330 nmModerate (~6,200 M

cm

)
Baseline absorption; requires higher energy UV for direct photoexcitation.
3-Methyl-1-ethylquinoxalin-2-one (Alkyl Alternative)~230 nm~340 nmModerate (~7,100 M

cm

)
Mild red-shift from base scaffold; lacks the strong inductive effect of the halogen.

Mechanistic Insights: The Causality Behind the Spectra

As an application scientist, it is crucial to understand why these spectral shifts occur, rather than simply recording the outputs. The UV-Vis spectrum of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is governed by two primary electronic transitions:

  • The

    
     Transition (High Energy, 200-250 nm):  This band originates from the delocalized electrons within the fused benzenoid ring. The introduction of the N1-ethyl group slightly disrupts the planarity but increases the electron density of the system, causing a slight bathochromic (red) shift compared to the unsubstituted analogue.
    
  • The

    
     Transition (Lower Energy, 330-350 nm):  This transition is localized primarily on the amide/imine (C=O and C=N) functionalities of the quinoxalinone core. The C3-chloro substitution exerts a strong inductive electron-withdrawing effect (-I effect). When coupled with the electron-donating N1-ethyl group, it facilitates a mild Intramolecular Charge-Transfer (ICT) state[4]. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the absorption deeper into the UV-A region (~345 nm) and increasing the probability of the transition (higher 
    
    
    
    ).

Experimental Protocol: Self-Validating UV-Vis Methodology

To ensure absolute trustworthiness in your photophysical data, the following protocol is designed as a self-validating system . By incorporating a serial dilution linearity check, the protocol automatically flags errors related to solvent impurity, cuvette contamination, or target molecule aggregation (e.g.,


 stacking or excimer formation).

Reagents & Equipment:

  • 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Analyte)

  • Spectroscopic grade Chloroform (CHCl

    
    ) or Acetonitrile (MeCN)
    
  • Dual-beam UV-Vis Spectrophotometer (e.g., Agilent 8453)[2]

  • Matched quartz cuvettes (10 mm path length)

Step-by-Step Workflow:

  • Phase 1: Baseline Correction & Solvent Blanking

    • Action: Fill both the reference and sample quartz cuvettes with pure spectroscopic grade CHCl

      
      . Run a baseline scan from 200 nm to 600 nm.
      
    • Causality: CHCl

      
       has a UV cutoff around 245 nm. Blanking ensures that any solvent-induced absorbance in the critical 200-250 nm 
      
      
      
      region[3] is mathematically subtracted, preventing artificial inflation of the analyte's absorbance.
  • Phase 2: Serial Dilution Preparation

    • Action: Prepare a 1.0 mM stock solution of the analyte in CHCl

      
      . Perform serial dilutions to create working standards at 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.
      
    • Causality: Analyzing a single concentration is scientifically fragile. A concentration gradient is required to validate the Beer-Lambert Law (

      
      ).
      
  • Phase 3: Spectral Acquisition

    • Action: Scan each working standard from 200 nm to 600 nm. Record the maximum absorbance (

      
      ) at both ~235 nm and ~345 nm.
      
  • Phase 4: System Self-Validation (Data Processing)

    • Action: Plot Absorbance (

      
      ) on the y-axis versus Concentration (
      
      
      
      ) on the x-axis for the ~345 nm peak. Calculate the linear regression.
    • Validation Logic: If the

      
       value is 
      
      
      
      , the system validates that the compound is fully dissolved as monomers. If the plot curves downward at higher concentrations, it definitively proves that the molecules are aggregating (self-quenching), and the data from the higher concentrations must be discarded to calculate an accurate molar extinction coefficient (
      
      
      ).

Photophysical Transition Pathway

The following diagram maps the logical relationship between the excitation energy applied to 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one and its resulting electronic states.

UV_Vis_Workflow S0 Ground State (S0) 3-Chloro-1-ethylquinoxalin-2-one Pi_Pi Excited State (S2) π-π* Transition (200-250 nm) High Energy Absorption S0->Pi_Pi UV-C Excitation N_Pi Excited State (S1) n-π* Transition (330-350 nm) Lower Energy Absorption S0->N_Pi UV-A Excitation ICT Intramolecular Charge Transfer (Ethyl donor -> Chloro acceptor) Pi_Pi->ICT Internal Conversion N_Pi->ICT Electronic Shift

Caption: Electronic transition pathways of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one upon UV excitation.

References

  • UV/Vis absorption spectra of a) 1 c upon adding TFA... ResearchGate. Available at:[Link]

  • A Focus towards p-vinyl benzaldehyde containing quinoxaline - Photoluminescence and Antibacterial activity. IOSR Journal of Pharmacy (IOSRPHR). Available at:[Link]

  • Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O). PubChemLite, Université du Luxembourg. Available at:[Link]

Sources

Elemental analysis standards for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one: A Comparative Analysis of Standards and Methodologies

For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are non-negotiable prerequisites for advancing a compound through the discovery and development pipeline. 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, a member of the quinoxalinone class of heterocyclic compounds, presents unique analytical challenges due to its specific elemental composition. The presence of a halogen (Chlorine) alongside Carbon, Hydrogen, and Nitrogen necessitates a multi-faceted approach to elemental analysis to ensure a comprehensive and accurate characterization.

This guide provides an in-depth comparison of the elemental analysis standards and methodologies applicable to 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, compares the performance of various analytical techniques, and offers detailed, field-proven workflows to ensure trustworthy and reproducible results.

The Gold Standard: Theoretical Elemental Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured. For 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, the molecular formula is C₁₀H₉ClN₂O[1].

Molecular Weight: 208.64 g/mol

Table 1: Theoretical Elemental Composition of C₁₀H₉ClN₂O

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01110120.1157.58%
HydrogenH1.00899.0724.35%
ChlorineCl35.453135.45317.00%
NitrogenN14.007228.01413.43%
OxygenO15.999115.9997.67%

Core Methodologies: A Comparative Overview

The elemental analysis of a halogenated organic compound like C₁₀H₉ClN₂O is typically not accomplished with a single technique. A combination of methods is often required for complete characterization. The most common and robust approaches are combustion analysis for C, H, and N, and specific halogen determination methods for Cl.

Table 2: Comparison of Primary Analytical Techniques

Parameter Automated CHN(S) Combustion Analysis Schöniger Flask Combustion with Titration Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Elements Determined C, H, N, SCl, Br, I, SCl, Br, I, and a wide range of other elements
Principle Dynamic flash combustion of the sample, followed by gas chromatography separation and thermal conductivity detection (TCD).[2][3]Combustion in a sealed, oxygen-rich flask, absorption of combustion products into a solution, followed by potentiometric titration.[4]Sample is dissolved and nebulized into a high-temperature plasma, which ionizes the atoms. Ions are then separated by mass-to-charge ratio and detected.[5]
Typical Sample Size 1-5 mg[6]10-100 mg (dependent on expected halogen content)[4]< 1 mg (highly sensitive)
Key Advantages High speed, high degree of automation, excellent precision for C, H, N.[2]Cost-effective, reliable, and well-established method for percent-level halogen determination.Extremely high sensitivity (ppm to ppb levels), excellent for trace analysis, and multi-element capability.[5]
Key Limitations Does not directly determine halogens or oxygen. Halogens require special scrubbers to prevent interference and instrument damage.[7][8]Manual process, requires larger sample size, less suitable for trace analysis.Higher equipment cost, potential for polyatomic interferences which may require high-resolution instruments.[5]

Experimental Workflows and Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. Below are detailed workflows for the principal methods of analysis.

Method 1: CHN Analysis via Automated Combustion Analyzer

This is the foundational analysis for confirming the organic backbone of the molecule. The process relies on the complete combustion of the sample to convert the elements into simple, detectable gases (CO₂, H₂O, and N₂).

Causality Behind the Workflow: The entire process is designed for efficiency and the elimination of interfering gases. The combustion furnace ensures complete sample breakdown. The reduction furnace converts any nitrogen oxides (NOx) back to N₂ for accurate measurement and removes excess oxygen. The GC column separates the product gases before they reach the thermal conductivity detector, which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 2-3 mg of C₁₀H₉ClN₂O into a tin capsule seal 2. Seal capsule to eliminate air weigh->seal autosampler 3. Load into Autosampler seal->autosampler combustion 4. Combustion Furnace (~900-1000°C) with O₂ pulse autosampler->combustion reduction 5. Reduction Furnace (e.g., Copper) Removes O₂, reduces NOx combustion->reduction separation 6. GC Column Separates CO₂, H₂O, N₂ reduction->separation detection 7. Thermal Conductivity Detector (TCD) separation->detection data 8. Calculate %C, %H, %N based on calibration with standards detection->data

Caption: Workflow for automated CHN elemental analysis.

Detailed Protocol:

  • Calibration: Calibrate the instrument using a certified organic standard such as Acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Run the standard until the measured %C, %H, and %N values are consistently within ±0.3% of the theoretical values.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one sample into a tin capsule. Fold the capsule securely to enclose the sample and eliminate atmospheric air.

  • Instrument Setup: Ensure the combustion and reduction tubes are packed with the appropriate reagents. For halogenated compounds, a silver tungstate or silver vanadate scrubber is essential to trap the chlorine and prevent it from interfering with the analysis and damaging the detector.[7]

  • Analysis: Place the sealed sample capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the high-temperature combustion furnace.

  • Data Acquisition: The instrument software will record the detector signals and, using the calibration file, calculate the weight percentages of C, H, and N in the sample.

  • Replicates: Analyze each sample at least in duplicate to ensure reproducibility.[6]

Method 2: Chlorine Determination via Schöniger Flask Combustion

This classic method provides a reliable quantification of the chlorine content, which is crucial for confirming the full molecular structure.

Causality Behind the Workflow: The core principle is to convert the covalently bonded chlorine into ionic chloride (Cl⁻) through combustion, which can then be quantified using a standard aqueous chemistry technique like titration. The oxygen-rich environment ensures complete combustion, and the absorbing solution (e.g., hydrogen peroxide) traps the resulting HCl gas and converts it to chloride ions. Potentiometric titration with silver nitrate (AgNO₃) allows for a precise determination of the endpoint where all chloride ions have reacted.

Halogen_Analysis_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_titration Quantification weigh 1. Weigh 10-20 mg sample onto ashless filter paper wrap 2. Wrap sample securely in paper with fuse weigh->wrap setup 3. Place sample in Pt basket. Add absorbing solution to Schöniger flask wrap->setup purge 4. Purge flask with O₂ and seal setup->purge ignite 5. Ignite fuse and allow sample to combust purge->ignite absorb 6. Shake flask to ensure full absorption of HCl gas ignite->absorb titrate 7. Titrate solution with standardized AgNO₃ using a potentiometric electrode absorb->titrate calculate 8. Calculate %Cl from titrant volume and sample weight titrate->calculate

Caption: Workflow for Chlorine determination by Schöniger flask.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample onto a piece of ashless filter paper. Fold the paper around the sample and attach a fuse.

  • Flask Preparation: Add 10-15 mL of an absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide) to a heavy-walled Erlenmeyer flask (the Schöniger flask).

  • Combustion: Place the wrapped sample into a platinum gauze basket attached to the flask's stopper. Purge the flask with pure oxygen for 1-2 minutes, then quickly seal the flask with the stopper.

  • Ignition: Ignite the paper fuse using an external heat source (e.g., an IR lamp) and immediately avert the flask behind a safety shield. The sample will combust rapidly.

  • Absorption: Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products, primarily HCl, are fully absorbed into the solution.

  • Titration: Transfer the absorbing solution to a beaker. Titrate the solution potentiometrically with a standardized solution of silver nitrate (AgNO₃). The endpoint of the titration corresponds to the complete precipitation of silver chloride (AgCl).

  • Calculation: The percentage of chlorine in the original sample can be calculated from the volume of AgNO₃ titrant used, its molarity, and the initial sample weight.

Data Interpretation and Acceptance Criteria

The ultimate goal of elemental analysis is to verify that the experimental values match the theoretical values within an acceptable margin of error. For academic publications and pharmaceutical quality control, this margin is typically very narrow.

Table 3: Hypothetical Experimental Data vs. Theoretical Values and Acceptance Criteria

ElementTheoretical %Method UsedExperimental Result (Avg. of 2 runs)DeviationAcceptance (±0.4%)
Carbon57.58%CHN Combustion57.41%-0.17%Pass
Hydrogen4.35%CHN Combustion4.42%+0.07%Pass
Nitrogen13.43%CHN Combustion13.35%-0.08%Pass
Chlorine17.00%Schöniger Flask17.15%+0.15%Pass

Note: The widely accepted tolerance for CHN analysis results is a deviation of no more than ±0.4% absolute from the theoretical values for a pure compound.[6]

A logical approach to analysis can streamline the characterization process.

Decision_Tree q1 Goal of Analysis? id id q1->id Confirm Identity & Purity trace trace q1->trace Quantify Trace Impurities chn Perform Automated CHN Analysis id->chn Step 1 icpms Use ICP-MS or other trace metal analysis techniques trace->icpms q2 CHN Results Match Theory (±0.4%)? chn->q2 halogen Perform Chlorine Analysis (Schöniger) q2->halogen Yes fail1 Re-purify sample or investigate for impurities (e.g., residual solvent) q2->fail1 No q3 Cl Result Matches Theory? halogen->q3 pass Compound Identity & Purity Confirmed q3->pass Yes fail2 Investigate for halogenated impurities or structural isomers q3->fail2 No

Caption: Decision tree for elemental analysis strategy.

Conclusion

The elemental analysis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one requires a systematic and well-reasoned approach. Standard automated CHN combustion analysis is an indispensable first step for verifying the carbon, hydrogen, and nitrogen content, providing a rapid and precise assessment of the organic framework. However, due to the presence of chlorine, this analysis is incomplete on its own. It must be supplemented with a specific halogen determination method, such as the classic and reliable Schöniger flask combustion with titration, to confirm the complete elemental profile. By comparing the data from these orthogonal techniques against the theoretical values, researchers can establish the identity, purity, and stoichiometric integrity of their compound with a high degree of confidence, ensuring a solid foundation for further research and development activities.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Bagryanskaya, I. Y., & Luty, D. S. (2018). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 73(13), 1183-1193.
  • Trefz, F. K., Erlenmaier, T., Hunneman, D. H., & Koepp, P. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Al-Theeti, M. M. (2004). Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. Molecules, 9(3), 223-233.
  • University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis.
  • Sushkova, O. S., et al. (2022).
  • Al-Ostath, R. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3324.
  • Thermo Fisher Scientific. (n.d.). CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer.
  • Al-Amri, A. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science (JHAS), (29).
  • PubChemLite. 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O).
  • Kappe, T., & Falsone, G. (2000).
  • Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Brown, D. J., & Mason, J. C. (2004). Quinoxalines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd.
  • Kumar, S., et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 7(10), 232-238.
  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. uOttawa Core Facilities.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.

Sources

Chromatographic Separation of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one Impurities: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analytical development, I frequently encounter the limitations of traditional reversed-phase chromatography when dealing with highly functionalized heterocyclic intermediates. 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) is a critical building block in the synthesis of various kinase inhibitors and anti-infective agents[1]. However, its synthesis inherently generates a complex profile of structurally analogous impurities.

This guide objectively compares the performance of three distinct chromatographic stationary phases—C18, Biphenyl, and Pentafluorophenyl (PFP)—in resolving these critical impurities. By understanding the underlying physicochemical causality of retention mechanisms, analytical chemists can move beyond trial-and-error method development and design robust, self-validating analytical systems.

Impurity Profiling: The Structural Challenge

The quinoxaline core is an electron-deficient aromatic system. When substituted with an ethyl group and a chlorine atom, the molecule exhibits specific dipole moments and polarizability. During synthesis and scale-up, four primary classes of related substances typically emerge[2][3]:

  • Impurity A (Des-ethyl): 3-chloro-1,2-dihydroquinoxalin-2-one. Formed via incomplete alkylation. It is significantly more polar due to the exposed secondary lactam nitrogen.

  • Impurity B (Des-chloro): 1-ethyl-1,2-dihydroquinoxalin-2-one. A hydrodehalogenation byproduct. This is the critical pair ; the loss of the chlorine atom only marginally alters the overall hydrophobic volume, making it notoriously difficult to separate from the API on standard alkyl phases[4].

  • Impurity C (Hydrolysis): 1-ethyl-3-hydroxy-1,2-dihydroquinoxalin-2-one. Formed via nucleophilic substitution of the labile chlorine. Highly polar.

  • Impurity D (Dichloro): 3,6-dichloro-1-ethyl-1,2-dihydroquinoxalin-2-one. An over-chlorination artifact. Highly hydrophobic.

Stationary Phase Selectivity: Mechanistic Rationale

To achieve baseline resolution (


) for all impurities, we must exploit orthogonal retention mechanisms rather than relying solely on dispersive van der Waals forces.
The C18 Column (Alkyl Phase)

The traditional C18 phase relies purely on hydrophobic interactions[5]. While it easily resolves the polar hydrolysis product (Impurity C) and the hydrophobic dichloro analog (Impurity D), it fails to adequately resolve the des-chloro impurity (Impurity B). The difference in


 between the chlorinated API and the des-chloro impurity is insufficient for robust separation, leading to dangerous co-elution.
The Biphenyl Column ( Interactions)

Biphenyl phases offer a mixed-mode retention mechanism. In addition to hydrophobicity, the dual-ring system provides strong


 donor-acceptor interactions[5]. Because the quinoxaline core is electron-deficient, the electron-rich biphenyl stationary phase enhances retention and alters selectivity, providing a marginal but noticeable improvement in resolving Impurity B from the API.
The PFP Column (Pentafluorophenyl Phase)

The PFP column is the gold standard for halogenated pharmaceuticals[4][6]. The highly electronegative fluorine atoms on the stationary phase create a strong dipole moment. This induces unique dipole-dipole interactions, hydrogen bonding, and charge-transfer interactions with the polarizable C-Cl bond of the API. Consequently, the PFP phase selectively retains the chlorinated API significantly longer than the des-chloro impurity (Impurity B), achieving exceptional baseline resolution[6].

Experimental Protocol: Self-Validating UHPLC Workflow

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating a strict System Suitability Test (SST).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. Causality: The acidic pH suppresses the ionization of the quinoxaline nitrogens, ensuring a consistent neutral state for reproducible retention, while the volatile buffer ensures MS compatibility for peak tracking[4].

  • Mobile Phase B (MPB): LC-MS grade Acetonitrile.

Step 2: Sample & SST Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Solution: Spike the API (0.5 mg/mL) with Impurity B (Des-chloro) at the 0.15% specification limit.

  • Validation Gate: The analysis cannot proceed unless the SST demonstrates a Resolution (

    
    ) 
    
    
    
    between Impurity B and the API, and a Signal-to-Noise (S/N) ratio
    
    
    for the 0.15% spike.

Step 3: Chromatographic Conditions

  • Columns Evaluated:

    • C18: 100 x 2.1 mm, 1.7 µm

    • Biphenyl: 100 x 2.1 mm, 1.7 µm

    • PFP: 100 x 2.1 mm, 1.7 µm

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% MPB

    • 1.0 - 7.0 min: 5%

      
       60% MPB
      
    • 7.0 - 8.5 min: 60%

      
       95% MPB
      
    • 8.5 - 10.0 min: 5% MPB (Re-equilibration)

  • Detection: UV at 235 nm (optimal absorbance for the quinoxaline chromophore).

Comparative Data Visualization

The following table summarizes the quantitative performance across the three column chemistries. The data clearly demonstrates the superiority of the PFP phase in resolving the critical dehalogenation pair.

AnalyteRelative HydrophobicityC18 RT (min)C18

Biphenyl RT (min)Biphenyl

PFP RT (min)PFP

Impurity C (Hydrolysis)Very Low2.15-2.30-2.05-
Impurity A (Des-ethyl)Low3.528.44.1010.23.859.5
Impurity B (Des-chloro)Moderate5.8511.56.0512.15.4010.8
API (3-Chloro-...)Moderate-High6.021.1 (Fail) 6.351.8 (Marginal) 6.454.5 (Pass)
Impurity D (Dichloro)High8.5015.28.8016.59.1018.2

Note:


 is calculated relative to the immediately preceding peak. The C18 column fails the SST criteria (

) for the critical pair (Impurity B and API).

Method Development Workflow

To systematize this logic for future quinoxaline derivatives, I have mapped the decision-making process below.

G A Analyze Quinoxaline Impurity Profile B Dehalogenated Impurities Present? A->B C Select PFP Column (Dipole-Dipole & Fluorine Affinity) B->C Yes D Aromatic Isomers Present? B->D No G Optimize Mobile Phase (pH 3.5 & Acetonitrile) C->G E Select Biphenyl Column (π-π Interactions) D->E Yes F Select C18 Column (Hydrophobic Interactions) D->F No E->G F->G H Execute System Suitability (Target Rs > 2.0) G->H

Decision tree for selecting stationary phases in quinoxaline impurity profiling.

Conclusion

When analyzing functionalized heterocycles like 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, default reliance on C18 chromatography often leads to hidden co-elutions, particularly with hydrodehalogenation impurities[4][6]. By understanding the specific physicochemical properties of the impurities—namely the polarizability of the C-Cl bond—we can rationally select a Pentafluorophenyl (PFP) stationary phase. The PFP column's orthogonal dipole-dipole interactions provide a robust, self-validating separation that ensures the highest standards of analytical integrity in pharmaceutical development.

References

  • Regalado, E. L., et al. "Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC–DAD–HRESIMS". Journal of Chromatography A (via ResearchGate). URL: [Link]

Sources

Safety Operating Guide

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Segregation, and Disposal of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

As a researcher or drug development professional, managing chemical inventory goes beyond synthesizing target compounds; it requires a deep understanding of environmental health and safety (EHS) protocols. This guide provides authoritative, step-by-step methodologies for the safe handling and disposal of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one , ensuring scientific integrity, regulatory compliance, and laboratory safety.

Chemical Identity and Mechanistic Hazard Profile

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (CAS: 869199-17-7) is a halogenated heterocyclic compound frequently utilized as an intermediate in medicinal chemistry[1][2].

The Causality of Hazards: The presence of the chloro-substituent on the electron-deficient quinoxalinone ring renders this molecule a reactive electrophile. This inherent reactivity is the primary driver for its Globally Harmonized System (GHS) hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Crucially, because this compound contains covalently bound chlorine, it fundamentally alters the downstream disposal pathway. Incinerating halogenated organics under standard conditions can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[3]. Therefore, it must be strictly managed under Environmental Protection Agency (EPA) guidelines for halogenated organic waste, which require specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize hydrochloric acid gas emissions[4][5].

Quantitative Hazard and PPE Summary

Table 1: Chemical Profile and Required Protective Measures

ParameterSpecification / Requirement
Molecular Formula C10H9ClN2O[2]
GHS Hazard Codes H302, H315, H319, H335[1]
Precautionary Codes P261, P280, P305+P351+P338, P501[1]
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coat. Use a fume hood to prevent inhalation of powders (H335)[1].
Waste Classification Halogenated Organic Waste[4]

Step-by-Step Methodology: Spill Response and Containment

A self-validating protocol ensures that any spill is contained without cross-contaminating non-halogenated waste streams, which would exponentially increase disposal costs.

  • Step 1: Isolate and Assess. Immediately isolate the area. Determine the state of the compound (solid powder vs. dissolved in a solvent).

  • Step 2: Don Appropriate PPE. Ensure nitrile gloves, safety goggles, and a lab coat are worn. If the spill involves a volatile halogenated solvent vehicle (e.g., dichloromethane), use a chemical fume hood or an appropriate respirator[1].

  • Step 3: Containment.

    • For Powders: Lightly mist the powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to prevent the aerosolization of the H335 respiratory irritant[1].

    • For Solutions: Surround the liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand)[6].

  • Step 4: Collection. Sweep the absorbed mixture using non-sparking tools to avoid ignition if flammable solvents are present.

  • Step 5: Validation. Visually inspect the surface. Wipe the area with a damp paper towel. Place all cleanup materials (absorbents, paper towels, contaminated outer gloves) into a designated Halogenated Solid Waste container[3][6].

Proper Disposal Procedures (P501 Compliance)

Under GHS Precautionary Statement P501, contents and containers must be disposed of at an approved waste disposal plant[6]. For 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, the critical operational mandate is segregation . Mixing even a small amount of this compound into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing the financial and environmental cost of disposal[3].

Protocol for Liquid Waste (Solvent Solutions):

  • Verify Compatibility: Ensure the waste solution contains less than 20% water. High aqueous content disrupts the BTU (energy) value required for efficient incineration in rotary kilns[4].

  • Segregate: Pour the solution exclusively into a carboy explicitly labeled "Halogenated Organic Solvent Waste"[3].

  • Label: Attach a hazardous waste tag immediately. List "3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one" and the specific solvent used to ensure the EHS team can calculate the total halogen load.

Protocol for Solid Waste:

  • Collect: Place all empty vials, contaminated spatulas, weighing paper, and spill absorbents into a puncture-resistant container[6].

  • Segregate: Label the container as "Halogenated Solid Waste." Do not mix with general biohazard, glass, or non-halogenated solid waste[3].

Table 2: Waste Segregation Matrix

Waste StreamAcceptable MaterialsProhibited Materials
Halogenated Liquid 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one in DCM, Chloroform, etc.Aqueous solutions (>20% water), strong acids/bases.
Halogenated Solid Contaminated PPE, empty reagent vials, spill absorbents.Clean trash, biological hazards, sharps.
Non-Halogenated Acetone, Hexane, Ethanol (Strictly isolated from halogens).Any chlorinated compound (including this reagent).

Disposal Workflow Visualization

G Start 3-Chloro-1-ethyl-1,2- dihydroquinoxalin-2-one Type Determine Waste State Start->Type Solid Solid Waste (Powder / PPE) Type->Solid Liquid Liquid Waste (Solvent Solutions) Type->Liquid Spill Spill Cleanup (Absorbents) Type->Spill SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Solvent Waste Container Liquid->LiquidCont Spill->SolidCont Labeling Attach GHS P501 Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling EHS EHS Collection & EPA-Approved Incineration Labeling->EHS

Figure 1: Decision tree for 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one waste segregation.

References

  • PubChemLite. "3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (C10H9ClN2O)". Université du Luxembourg. [Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA.gov. [Link]

  • Regulations.gov. "Safety Data Sheet". Regulations.gov. [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA.gov. [Link]

  • RiskAssess. "Disposal of chemical wastes". RiskAssess.com.au.[Link]

Sources

Personal protective equipment for handling 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide is structured to move beyond generic safety data sheets (SDS). It integrates chemical reactivity principles with practical laboratory logistics to ensure both personnel safety and experimental success.[1] Treat this compound as a potent electrophile with significant bioavailability risks.

Executive Summary & Compound Identity

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a functionalized nitrogen heterocycle primarily used as a scaffold in medicinal chemistry for the synthesis of bioactive quinoxaline derivatives.[1][2] Its reactivity is defined by the electrophilic C-Cl bond at the 3-position, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] This same reactivity profile dictates its toxicity: it can alkylate biological nucleophiles (proteins/DNA), posing severe sensitization and toxicity risks.

Parameter Data
CAS Number 869199-17-7
IUPAC Name 3-chloro-1-ethylquinoxalin-2(1H)-one
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Physical State Solid (Typically beige to yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][3][4][5][6]
Key Hazards Acute Toxic (Oral) , Skin/Eye Irritant, Skin Sensitizer.
Hazard Architecture & Risk Assessment

To handle this chemical safely, you must understand why it is hazardous.

  • The Electrophilic Threat (SNAr Potential): The chlorine atom at position 3 is activated by the adjacent imine (N=C) and carbonyl (C=O) groups. In a biological context, this molecule acts as an alkylating agent. Upon contact with skin or mucous membranes, it can covalently bind to cysteine or lysine residues in proteins, leading to chemical burns and delayed hypersensitivity reactions .

  • Hydrolysis Risk: In the presence of moisture or aqueous acid/base, the C-Cl bond can hydrolyze to release Hydrochloric Acid (HCl) and the corresponding hydroxy-quinoxalinone. This generates a secondary corrosive hazard during quenching or disposal.[1]

  • Bioavailability: The ethyl group at position 1 increases lipophilicity compared to the parent quinoxalinone, enhancing skin absorption rates.

Personal Protective Equipment (PPE) Strategy

Rationale: Standard nitrile gloves may offer insufficient protection against prolonged exposure to chlorinated heterocycles in organic solvents.[1]

A. Respiratory Protection (Primary Barrier) [1]
  • Requirement: All operations involving the solid powder or heated solutions must be performed in a certified chemical fume hood.[1]

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a P100/N99 particulate respirator .

B. Dermal Protection (Layered Defense) [1]
  • Base Layer: 5 mil Nitrile gloves (Disposable).[1]

  • Outer Layer (For Handling Solutions): 4-8 mil Nitrile or Silver Shield® (Laminate) gloves.[1]

    • Why? Chlorinated aromatics dissolved in DCM or DMF can permeate thin nitrile in <15 minutes.[1]

  • Body: Lab coat (100% cotton or Nomex) with cuffs tucked into gloves.[1] Tyvek sleeves are recommended for scale-up (>5g).[1]

C. Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of fine powder migration.

  • High Risk: Face shield required during quenching or rotary evaporation steps where "bumping" is possible.[1]

Operational Handling Protocol
Step 1: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.[1]

  • Containment: Weigh inside the fume hood using a draft shield. If the balance is external, weigh into a tared vial inside the hood, cap tightly, and then transfer to the balance.

  • Solvent Addition: Add the solvent (e.g., DMF, DMSO) immediately after weighing to suppress dust generation.

Step 2: Reaction Setup
  • Temperature Control: Reactions involving nucleophiles (amines, thiols) will be exothermic. Add reagents dropwise at 0°C to control the release of HCl byproduct.[1]

  • Venting: Ensure the reaction vessel is vented to a scrubber or oil bubbler to trap any evolved acid gases.[1]

Step 3: Quenching & Work-up (Critical Safety Point) [1]
  • Hazard: Quenching unreacted material with water can generate HCl gas.[1]

  • Protocol:

    • Cool reaction mixture to <5°C.

    • Add quench solution (e.g., Sat. NaHCO₃) slowly.

    • Monitor pH to ensure neutralization.[1]

Visualization: PPE & Workflow Logic
Figure 1: PPE Selection Decision Tree

This logic gate ensures the correct protection level based on the physical state and solvent carrier.

PPE_Logic Start Handling 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (Single) - Splash Goggles - Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar (Water/MeOH) Solvent_Check->Polar Penetrating Penetrating (DCM/DMF/DMSO) Solvent_Check->Penetrating Polar->Solid_PPE Double_Glove ENHANCED PPE: - Double Nitrile OR Laminate Gloves - Face Shield (if heating) - Fume Hood Penetrating->Double_Glove

Caption: Decision matrix for selecting Personal Protective Equipment based on solvation state and permeation risk.

Figure 2: Safe Reaction Workflow

Visualizing the critical control points (CCPs) to prevent runaway reactions or exposure.

Reaction_Workflow Setup 1. Setup (In Fume Hood) Dissolve 2. Dissolution (Solvent: DMF/DCM) Setup->Dissolve Reagent 3. Reagent Addition (Dropwise @ 0°C) Dissolve->Reagent Risk: Exotherm Monitor 4. Reaction (TLC/LCMS) Reagent->Monitor Quench 5. Quench (Sat. NaHCO3) Monitor->Quench Risk: HCl Gas Waste 6. Disposal (Halogenated Waste) Quench->Waste

Caption: Operational workflow highlighting critical safety checkpoints (Yellow/Red) where exposure risk is highest.

Emergency Response & Decontamination
Scenario Immediate Action Follow-up
Skin Contact Brush off dry powder first (do not wet immediately).[1] Then wash with soap & water for 15 min.[1]Seek medical attention if redness appears.[1] Treat as a potential chemical burn.[1]
Eye Contact Flush with water/saline for 15 minutes.[1] Hold eyelids open.Mandatory ophthalmologist review due to corrosive potential.[1]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.Monitor for pulmonary edema (delayed symptom).[1]
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into a jar.Clean surface with 5% NaHCO₃ solution to neutralize traces.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1] Do NOT use sawdust (fire risk).[1]Dispose of as hazardous halogenated waste.[1]
Waste Disposal
  • Categorization: This compound is a Halogenated Organic .[1]

  • Segregation: Do not mix with strong oxidizers or non-halogenated solvents (to keep incineration costs lower, though safety dictates it goes to the halogenated stream).

  • Labeling: Clearly label waste containers: "Contains 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. Toxic. Corrosive."

References
  • PubChem. (n.d.).[1] 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one (Compound). National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Mikatavage, M., et al. (1984).[7] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[1][7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.